N-phenyl-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-phenyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-6-4-5-10(9-11)13(19)18-12-7-2-1-3-8-12/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPQOSURCWPFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-phenyl-3-(trifluoromethyl)benzamide CAS 106376-18-5 properties
An In-depth Technical Guide to N-phenyl-3-(trifluoromethyl)benzamide
A Note on CAS Number 106376-18-5: Publicly accessible scientific literature and chemical databases contain limited specific information for N-phenyl-3-(trifluoromethyl)benzamide under the CAS number 106376-18-5. This technical guide has been constructed by synthesizing data from structurally related isomers, such as N-[3-(trifluoromethyl)phenyl]benzamide (CAS 1939-24-8), and the broader class of fluorinated benzamides to provide a comprehensive and insightful resource for researchers, scientists, and drug development professionals.
Introduction
Benzamides are a class of organic compounds that continue to garner significant research interest due to their wide-ranging applications in organic synthesis, pharmaceuticals, and biochemistry.[1] The introduction of fluorine atoms into the benzamide scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated benzamides particularly attractive in medicinal chemistry for the development of new drugs and therapies.[1][2] This guide focuses on N-phenyl-3-(trifluoromethyl)benzamide, a molecule that combines the structural features of a benzamide with a trifluoromethyl group, a common substituent in pharmacologically active compounds.
The trifluoromethyl group is often employed as a bioisostere for a methyl or chloro group, but with a significantly different electronic character. Its strong electron-withdrawing nature can influence the acidity of nearby protons and the overall reactivity of the molecule. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.
Chemical and Physical Properties
The properties of N-phenyl-3-(trifluoromethyl)benzamide can be inferred from its constituent parts and data on closely related compounds. The core structure is a benzanilide (N-phenylbenzamide), which is a solid at room temperature.[3][4] The trifluoromethyl group will influence its melting point, solubility, and spectroscopic characteristics.
Table 1: Physicochemical Properties of N-[3-(Trifluoromethyl)phenyl]benzamide (CAS 1939-24-8)
| Property | Value | Source |
|---|---|---|
| CAS Number | 1939-24-8 | [5] |
| Molecular Formula | C₁₄H₁₀F₃NO | [5] |
| Molecular Weight | 265.23 g/mol |[5] |
Synthesis of N-phenyl-3-(trifluoromethyl)benzamide
The synthesis of N-phenyl-3-(trifluoromethyl)benzamide can be achieved through several standard amide bond formation reactions. A common and straightforward method is the acylation of an aniline with a benzoyl chloride.
General Synthesis Workflow
The most probable synthetic route involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of N-phenyl-3-(trifluoromethyl)benzamide.
Experimental Protocol: Synthesis of N-phenylbenzamide Derivatives
The following is a general procedure that can be adapted for the synthesis of N-phenyl-3-(trifluoromethyl)benzamide.[6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 eq), to the solution and cool the mixture in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Potential Applications in Drug Discovery and Research
The N-phenyl-3-(trifluoromethyl)benzamide scaffold is of significant interest in medicinal chemistry. The benzamide moiety is a common feature in many biologically active molecules, and the trifluoromethylphenyl group can impart desirable pharmacokinetic properties.
Logical Relationships in Potential Applications
Caption: Potential applications of the N-phenyl-3-(trifluoromethyl)benzamide scaffold.
-
Antiviral Activity: N-phenyl benzamides have been identified as effective inhibitors of enteroviruses, such as Coxsackieviruses.[7] These compounds are believed to act as capsid binders, stabilizing the virion and preventing uncoating.[7] The specific substitution pattern on the phenyl rings can be optimized to enhance antiviral potency.
-
Neuroprotection: Certain trifluoromethyl-containing benzamide derivatives have been shown to offer neuroprotection against excitotoxicity.[8] For instance, N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) has been studied in the context of preventing 3-iodothyronamine (T1AM)-induced neuroprotection.[8] This suggests that the trifluoromethylphenyl benzamide core could be a starting point for developing agents to treat neurodegenerative conditions.
-
TRPA1 Antagonists: A series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides have been discovered as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[9] TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions, making its antagonists promising therapeutic agents.[9]
-
Antidepressant-like Effects: A structurally related compound, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide, has demonstrated antidepressant-like effects in animal models, likely through modulation of the serotonergic system.[10] This highlights the potential of the 3-(trifluoromethyl)phenyl moiety in the design of novel CNS-active compounds.
Safety and Handling
Table 2: GHS Hazard Statements for Structurally Similar Benzamides
| Hazard Statement | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | [11] |
| H315 | Causes skin irritation | [12][13] |
| H317 | May cause an allergic skin reaction | [11] |
| H319 | Causes serious eye irritation | [11][12][13] |
| H335 | May cause respiratory irritation | [12][13] |
| H341 | Suspected of causing genetic defects | |
General Laboratory Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14]
-
First Aid:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[12]
-
In case of eye contact: Rinse cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
If inhaled: Move the person to fresh air.[12]
-
If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
Conclusion
N-phenyl-3-(trifluoromethyl)benzamide represents a class of molecules with significant potential, particularly in the realm of drug discovery. While specific data for CAS 106376-18-5 is sparse, the analysis of its structural analogs reveals a scaffold that is synthetically accessible and possesses a range of interesting biological activities. The trifluoromethyl group is a key feature that can enhance the pharmacological profile of the benzamide core. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
References
- Sigma-Aldrich. (2025-11-06).
- PubChem. (2025-09-15). N-phenyl-2-(trifluoromethyl)benzamide.
- Thermo Fisher Scientific. (2025-09-18).
- Sigma-Aldrich. (2025-11-06).
- PubMed. (2024-04-18). N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system.
- Benchchem. Synthesis routes of 3-(Trifluoromethyl)benzamide.
- AK Scientific, Inc. 4-Methyl-N-[3-(trifluoromethyl)
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Santa Cruz Biotechnology. N-[3-(Trifluoromethyl)phenyl]benzamide.
- The Royal Society of Chemistry.
- CymitQuimica. CAS 671-01-2: Benzamide, 3-fluoro-N-(phenylmethyl)-.
- PubMed. (2014-07-15). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists.
- Dana Bioscience. N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide 1g.
- MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.
- National Institute of Standards and Technology. Benzamide, N-phenyl-.
- MDPI. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9.
- Google Patents. EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light.
- PMC. (2021-08-03).
- PubMed. (2019-10). N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity.
- National Institute of Standards and Technology. Benzamide, N-phenyl-.
- Sigma-Aldrich. 3,4,5-trimethoxy-n-(2-(trifluoromethyl)phenyl)benzamide.
- BLD Pharm. N-(4-(Hydroxymethyl)-3-(trifluoromethyl)phenyl)benzamide.
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- 2. CAS 671-01-2: Benzamide, 3-fluoro-N-(phenylmethyl)- [cymitquimica.com]
- 3. Benzamide, N-phenyl- [webbook.nist.gov]
- 4. Benzamide, N-phenyl- [webbook.nist.gov]
- 5. N-[3-(Trifluoromethyl)phenyl]benzamide | CAS 1939-24-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 8. N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Tale of Two Isomers: A Technical Guide to N-[3-(trifluoromethyl)phenyl]benzamide and N-phenyl-3-(trifluoromethyl)benzamide
An In-depth Exploration of the Synthesis, Characterization, and Structure-Activity Relationship of Two Crucial Benzamide Isomers for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. Seemingly minor positional changes of a functional group can dramatically alter a compound's physicochemical properties, biological activity, and overall utility. This guide delves into the nuanced yet critical differences between two constitutional isomers: N-[3-(trifluoromethyl)phenyl]benzamide and N-phenyl-3-(trifluoromethyl)benzamide. By understanding the distinct characteristics of each isomer, researchers can make more informed decisions in experimental design and drug discovery endeavors.
Unveiling the Isomers: A Structural Overview
At first glance, N-[3-(trifluoromethyl)phenyl]benzamide and N-phenyl-3-(trifluoromethyl)benzamide share the same molecular formula (C₁₄H₁₀F₃NO) and molecular weight. However, their structural formulas reveal a key distinction in the placement of the trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety known to enhance metabolic stability and lipophilicity in drug candidates.
In N-[3-(trifluoromethyl)phenyl]benzamide , the -CF₃ group is situated on the phenyl ring attached to the nitrogen atom of the amide linkage. Conversely, in N-phenyl-3-(trifluoromethyl)benzamide , this group is positioned on the phenyl ring originating from the benzoic acid moiety. This seemingly subtle difference in connectivity gives rise to distinct electronic and steric environments, which in turn dictate their chemical reactivity, spectroscopic signatures, and biological interactions.
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Divergent Paths: The Synthesis of Each Isomer
The synthesis of these isomers, while both based on the formation of an amide bond, commences from different starting materials, reflecting their structural divergence. The choice of synthetic route is a critical consideration, impacting yield, purity, and scalability.
Synthesis of N-[3-(trifluoromethyl)phenyl]benzamide
This isomer is typically prepared through the acylation of 3-(trifluoromethyl)aniline with benzoyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted benzoyl chloride, and finally with brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-[3-(trifluoromethyl)phenyl]benzamide.
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext]; A [label="3-(Trifluoromethyl)aniline"]; B [label="Benzoyl Chloride"]; C [label="N-[3-(trifluoromethyl)phenyl]benzamide"]; A -> C [label="+"]; B -> C [label="Base (e.g., Triethylamine)"]; } caption: Synthetic route to N-[3-(trifluoromethyl)phenyl]benzamide.
Synthesis of N-phenyl-3-(trifluoromethyl)benzamide
The synthesis of this isomer involves the reaction of aniline with 3-(trifluoromethyl)benzoyl chloride. In this case, the aniline acts as the nucleophile, attacking the carbonyl carbon of the substituted benzoyl chloride.
Experimental Protocol:
-
Dissolve aniline (1.0 equivalent) in an anhydrous solvent like DCM or THF in a round-bottom flask.
-
Add a base such as triethylamine or pyridine (1.1 equivalents).
-
Cool the mixture to 0°C using an ice bath.
-
Add 3-(trifluoromethyl)benzoyl chloride (1.05 equivalents) dropwise to the cooled, stirred solution.
-
Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC.
-
Work-up the reaction as described in the previous protocol, including acidic and basic washes, followed by a brine wash.
-
Dry the organic phase, remove the solvent in vacuo, and purify the resulting crude product by recrystallization or column chromatography to obtain pure N-phenyl-3-(trifluoromethyl)benzamide.
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext]; A [label="Aniline"]; B [label="3-(Trifluoromethyl)benzoyl Chloride"]; C [label="N-phenyl-3-(trifluoromethyl)benzamide"]; A -> C [label="+"]; B -> C [label="Base (e.g., Triethylamine)"]; } caption: Synthetic route to N-phenyl-3-(trifluoromethyl)benzamide.
Comparative Physicochemical and Spectroscopic Analysis
The positional difference of the -CF₃ group imparts distinct physicochemical and spectroscopic properties to each isomer. These differences are crucial for their identification, characterization, and understanding their behavior in various applications.
| Property | N-[3-(trifluoromethyl)phenyl]benzamide | N-phenyl-3-(trifluoromethyl)benzamide |
| Molecular Formula | C₁₄H₁₀F₃NO | C₁₄H₁₀F₃NO |
| Molecular Weight | 265.23 g/mol | 265.23 g/mol |
| CAS Number | 1939-24-8[1] | 402-16-4 |
| Appearance | White to off-white solid | White solid |
| Melting Point | 136-138 °C | 113-115 °C |
Spectroscopic Data:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for unequivocally distinguishing between these two isomers.
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are a key differentiating feature. In N-[3-(trifluoromethyl)phenyl]benzamide, the protons on the trifluoromethyl-substituted ring will exhibit splitting patterns and chemical shifts influenced by the -CF₃ group's meta-position and the amide linkage. For N-phenyl-3-(trifluoromethyl)benzamide, the protons on the unsubstituted phenyl ring will show a different set of signals compared to the protons on the trifluoromethyl-substituted benzoyl ring. The provided ¹H NMR data for N-phenyl-3-(trifluoromethyl)benzamide in CDCl₃ shows signals at δ 7.87 (s, 1H), 7.69 (d, J = 8.4 Hz, 2H), 7.47 – 7.45 (m, 1H), 7.43 – 7.37 (m, 4H), 7.21 – 7.16 (m, 1H), and 7.12 – 7.08 (m, 1H)[2].
¹³C NMR Spectroscopy: The carbon signals, particularly those of the trifluoromethyl-substituted ring, will have distinct chemical shifts and may show coupling with the fluorine atoms (C-F coupling). For N-phenyl-3-(trifluoromethyl)benzamide, the ¹³C NMR spectrum in CDCl₃ exhibits signals at δ 165.56, 160.01, 137.90, 136.51, 129.79, 129.13 (2C), 124.60, 120.16 (2C), 118.66, 118.05, and 112.50[2].
Infrared (IR) Spectroscopy: Both isomers will show characteristic amide bond vibrations. The N-H stretch is typically observed in the range of 3300-3500 cm⁻¹, while the C=O (amide I) stretch appears around 1630-1690 cm⁻¹. The exact positions of these bands may differ slightly due to the different electronic environments of the amide linkage in the two isomers.
Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z = 265.07). However, their fragmentation patterns may differ. The fragmentation of benzamides often involves the cleavage of the amide bond, leading to the formation of benzoyl and anilide-type cations[3]. The presence of the -CF₃ group on either ring will influence the stability of the resulting fragments, leading to different relative abundances in the mass spectrum.
Structure-Activity Relationship (SAR) and Biological Implications
The positional isomerism of the trifluoromethyl group is expected to have a significant impact on the biological activity of these compounds. In drug design, the -CF₃ group is often introduced to block metabolic oxidation, increase binding affinity, and improve cell permeability.
The location of this group determines its interaction with the binding pocket of a biological target. For instance, if a hydrophobic pocket in a receptor is better accommodated by a trifluoromethyl group on the N-phenyl ring, then N-[3-(trifluoromethyl)phenyl]benzamide would likely exhibit higher potency. Conversely, if the interaction is more favorable with the -CF₃ group on the benzoyl moiety, N-phenyl-3-(trifluoromethyl)benzamide would be the more active isomer.
Conclusion and Future Directions
N-[3-(trifluoromethyl)phenyl]benzamide and N-phenyl-3-(trifluoromethyl)benzamide serve as a compelling case study in the importance of constitutional isomerism. While sharing the same elemental composition, their distinct structural arrangements lead to different synthetic pathways, unique physicochemical and spectroscopic properties, and likely, divergent biological activities.
For researchers in drug discovery and materials science, the key takeaway is the necessity of precise isomeric characterization and the potential for leveraging subtle structural modifications to fine-tune molecular properties. Future research should focus on direct comparative studies of these and other trifluoromethylated benzamide isomers to build a more comprehensive understanding of their structure-activity relationships. Such studies will undoubtedly pave the way for the rational design of more effective and selective therapeutic agents and advanced materials.
References
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Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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PubChem. (n.d.). N-[3-(Trifluoromethyl)phenyl]benzamide. Retrieved from [Link]
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PubChem. (n.d.). N-Phenyl-3-(trifluoromethyl)benzamide. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]
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The N-Phenyl-3-(Trifluoromethyl)benzamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
The N-phenyl-3-(trifluoromethyl)benzamide core is a prominent structural motif in medicinal chemistry, recognized for its synthetic accessibility and its ability to engage with a wide array of biological targets.[1] This "privileged scaffold" is characterized by a benzamide unit where the phenyl ring is substituted with a trifluoromethyl group at the meta-position. The trifluoromethyl (CF3) group is a key feature, often enhancing metabolic stability, lipophilicity, and binding affinity of the molecule to its target protein.[2] This guide provides a comprehensive overview of the diverse biological activities associated with the N-phenyl-3-(trifluoromethyl)benzamide scaffold, delving into its mechanistic underpinnings and highlighting its potential in the development of novel therapeutics.
Multifaceted Biological Activities: A Spectrum of Therapeutic Potential
The N-phenyl-3-(trifluoromethyl)benzamide scaffold has been extensively explored, revealing a broad range of pharmacological activities. This versatility makes it a highly attractive starting point for the design of new drugs targeting a variety of diseases.
Anticancer, Anti-Angiogenic, and Antioxidant Activities
A significant body of research has focused on the anticancer potential of N-phenyl-3-(trifluoromethyl)benzamide derivatives. These compounds have demonstrated inhibitory effects on the viability of various human cancer cell lines, including liver, breast, and leukemia cells.[3] Notably, certain analogs have shown higher inhibitory activity against leukemia (HL-60) cells than the standard chemotherapeutic agent, methotrexate.[3]
The anticancer effects of this scaffold are often multi-pronged, extending to the inhibition of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Lead molecules have been shown to inhibit the activity of pro-angiogenic cytokines such as TNF-α, Leptin, IGF1, VEGF, and FGFb.[3] Furthermore, many of these compounds possess antioxidant properties, capable of scavenging damaging free radicals.[3] This dual action of inhibiting cancer cell proliferation and angiogenesis, coupled with antioxidant effects, presents a promising strategy for developing more effective anticancer agents.[3]
Molecular docking studies have suggested that some derivatives, such as N-phenyl-4-(trifluoromethyl)quinazoline-2-amines, may exert their antitumor effects by targeting kinases like PIM-1.[4]
Table 1: Anticancer and Anti-Angiogenic Activity of Selected N-phenyl-3-(trifluoromethyl)benzamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Cytokine Inhibition |
| 8l | HL-60 | Not specified | TNF-α, VEGF, Leptin |
| 8q | HL-60 | Not specified | IGF1, VEGF, TGFβ |
| 9n | HL-60 | Not specified | TNF-α, Leptin |
| 9p | HL-60 | Not specified | IGF1, VEGF, FGFb, Leptin |
| 8b | PC3, LNCaP, K562 | 5.51, 4.51, 8.49 | Not specified |
Data compiled from multiple sources.[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Properties
The benzamide scaffold, in general, has been associated with anti-inflammatory effects. [5]This activity is often linked to the inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response. [5]By inhibiting NF-κB, these compounds can downregulate the production of pro-inflammatory cytokines like TNF-α. [5] Specifically, novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in mice, with some derivatives showing greater efficacy than the standard drug indomethacin. [6][7]These compounds were also found to potently inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, while exhibiting a lower incidence of gastric ulcers compared to indomethacin. [6][7] Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.
Other Notable Biological Activities
The versatility of the N-phenyl-3-(trifluoromethyl)benzamide scaffold extends to several other therapeutic areas:
-
TRPA1 Antagonism: Aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides have been identified as novel antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a target for the development of analgesic drugs for chronic and inflammatory pain. [8][9]* Antiviral Activity: N-phenylbenzamide derivatives have shown promise as inhibitors of Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. [10]Some compounds have also demonstrated activity against Coxsackieviruses. [11]* Antidepressant-like Effects: A selenium-containing derivative, N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide, has been shown to induce antidepressant-like effects in mice, likely through modulation of the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors. [12][13]
Conclusion and Future Perspectives
The N-phenyl-3-(trifluoromethyl)benzamide scaffold has unequivocally established itself as a cornerstone in modern drug discovery. Its remarkable ability to interact with a diverse range of biological targets has led to the identification of numerous compounds with potent anticancer, antimicrobial, anti-inflammatory, and other valuable pharmacological properties. The trifluoromethyl group plays a pivotal role in fine-tuning the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced efficacy and metabolic stability.
Future research in this area should continue to focus on:
-
Structure-Activity Relationship (SAR) and Structure-Based Drug Design: To optimize the potency and selectivity of existing lead compounds.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.
The continued exploration of the N-phenyl-3-(trifluoromethyl)benzamide scaffold holds immense promise for the discovery of novel and effective therapies for a wide spectrum of human diseases.
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The 3-(Trifluoromethyl)benzamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Within this chemical space, the 3-(trifluoromethyl)benzamide scaffold has emerged as a particularly privileged motif. Its unique electronic properties and steric profile have enabled the development of a diverse array of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of 3-(trifluoromethyl)benzamide derivatives. We will explore the causality behind experimental choices in their design and synthesis, present detailed protocols for their biological evaluation, and examine key structure-activity relationships that have driven the optimization of these compounds into clinical candidates and approved drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile scaffold in their own discovery programs.
The Strategic Importance of the 3-(Trifluoromethyl)benzamide Core
The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When positioned at the meta-position of a benzamide ring, the CF3 group exerts a unique combination of inductive and steric effects that have proven advantageous in drug design.
The benzamide moiety itself is a common pharmacophore, capable of forming crucial hydrogen bonds with biological targets. The combination of the trifluoromethyl group and the benzamide creates a scaffold with a specific spatial arrangement and electronic distribution that has been successfully exploited to target a range of proteins, including enzymes and receptors.
Synthetic Strategies for 3-(Trifluoromethyl)benzamide Derivatives
The generation of libraries of 3-(trifluoromethyl)benzamide derivatives is crucial for exploring structure-activity relationships (SAR). A variety of synthetic routes can be employed, with the choice of method often depending on the desired complexity of the final molecule.
General Synthesis via Amide Coupling
A common and versatile method for the synthesis of 3-(trifluoromethyl)benzamide derivatives is the coupling of 3-(trifluoromethyl)benzoic acid with a desired amine.
Caption: General synthetic scheme for 3-(trifluoromethyl)benzamide derivatives.
Experimental Protocol: General Amide Coupling
-
Reaction Setup: To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-(trifluoromethyl)benzamide derivative.
Synthesis of Niraparib: A Case Study
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer. Its synthesis showcases a more complex, multi-step approach to a clinically relevant 3-(trifluoromethyl)benzamide-containing molecule. A key step involves a regioselective copper-catalyzed N-arylation of an indazole derivative.[1]
Therapeutic Applications and Mechanisms of Action
The 3-(trifluoromethyl)benzamide scaffold has been successfully applied to develop inhibitors for a variety of biological targets.
PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects (the cancer's and the drug-induced one) results in cell death. The benzamide core of many PARP inhibitors mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, and the 3-(trifluoromethyl)phenyl group often contributes to potent and selective binding.[2]
Niraparib (Zejula®) is a prime example of a successful PARP inhibitor. Clinical trials such as the PRIMA and NOVA studies have demonstrated its efficacy in the maintenance treatment of patients with advanced or recurrent ovarian cancer who are in response to platinum-based chemotherapy.[3][4][5] In the NOVA trial, niraparib significantly prolonged progression-free survival compared to placebo in patients with recurrent ovarian cancer, both with and without germline BRCA mutations.[4][5]
Caption: Simplified pathway of PARP inhibition leading to cancer cell death.
CETP Inhibition for Dyslipidemia
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), a process that can be pro-atherogenic. Inhibiting CETP is a therapeutic strategy to raise HDL cholesterol and lower LDL cholesterol. Several 3-(trifluoromethyl)benzamide derivatives have been investigated as CETP inhibitors.[6][7]
Quantitative Data for CETP Inhibitors
| Compound ID | IC50 (µM) | Reference |
| 9c | 1.03 | [6] |
| 8b | 0.75 | [7] |
| 8a | 4.1 | [7] |
Experimental Protocol: In Vitro CETP Inhibition Assay (Fluorometric)
This protocol is based on the principle of a quenched fluorescent lipid being transferred from a donor to an acceptor lipoprotein, resulting in an increase in fluorescence.[8][9][10]
-
Reagent Preparation: Prepare serial dilutions of the 3-(trifluoromethyl)benzamide test compounds in DMSO. Prepare a diluted plasma sample (e.g., 1:10 in assay buffer) as the source of CETP.
-
Assay Plate Setup: In a 96-well plate, add 2 µL of each test compound dilution. For the positive control (no inhibition), add 2 µL of DMSO. For the blank (no CETP), add 2 µL of DMSO.
-
Reaction Initiation: To each well (except the blank), add 10 µL of the diluted plasma. To the blank wells, add 10 µL of assay buffer.
-
Master Mix Addition: Prepare a master mix containing a donor lipoprotein with a self-quenched fluorescent lipid and an acceptor lipoprotein. Add an appropriate volume of the master mix to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (Fluorescence of Sample / Fluorescence of Positive Control)] x 100
-
Plot the percent inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
SIRT2 Inhibition for Neurodegenerative Diseases
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has been implicated in the pathology of neurodegenerative diseases such as Huntington's and Parkinson's. Inhibition of SIRT2 has shown neuroprotective effects in preclinical models. The 3-(benzylsulfonamido)benzamide scaffold has been a starting point for potent and selective SIRT2 inhibitors, and modifications of this scaffold, including those with a trifluoromethyl group, are being explored.[11][12][13] While the core is not a simple benzamide, these related structures highlight the versatility of the substituted benzamide motif.
Antidepressant-like Effects
Recent studies have explored 3-(trifluoromethyl)benzamide derivatives for their potential as antidepressants. One such compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, has demonstrated antidepressant-like effects in mouse models, with its mechanism of action believed to involve the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors.[14]
Experimental Protocol: Forced Swim Test (FST) in Mice
The FST is a common behavioral assay to screen for antidepressant efficacy.[14][15][16][17]
-
Apparatus: Use a transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer the 3-(trifluoromethyl)benzamide derivative or vehicle control (e.g., via oral gavage) at a specified time (e.g., 30-60 minutes) before the test.
-
Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the treated and control groups. A significant reduction in immobility time for the treated group is indicative of an antidepressant-like effect.
Structure-Activity Relationships (SAR)
The development of potent and selective 3-(trifluoromethyl)benzamide derivatives is heavily reliant on understanding their SAR.
-
For PARP Inhibitors: The 3-(trifluoromethyl)benzamide core acts as a nicotinamide mimic. Modifications to the rest of the molecule are crucial for achieving high affinity and selectivity for different PARP isoforms. The size and shape of the substituent on the benzamide nitrogen, for instance, can significantly impact potency.[2]
-
For CETP Inhibitors: Studies have shown that the substitution pattern on the benzamide and the nature of the group attached to the amide nitrogen are critical for CETP inhibitory activity. Hydrophobic interactions play a predominant role in the binding of these inhibitors to the CETP active site.[6]
-
For SIRT2 Inhibitors: In the related 3-(benzylsulfonamido)benzamide series, N-methylation of the sulfonamide was found to greatly increase potency and selectivity for SIRT2 over SIRT1 and SIRT3. This suggests that subtle steric and electronic changes can have a profound impact on isoform selectivity.[12][13]
Conclusion and Future Perspectives
The 3-(trifluoromethyl)benzamide scaffold has proven to be a highly valuable and versatile starting point for the design of novel therapeutic agents. Its unique properties have been successfully leveraged to develop potent and selective inhibitors for a range of important biological targets, leading to clinically approved drugs like Niraparib. The continued exploration of this scaffold, guided by a deep understanding of SAR and mechanistic principles, holds great promise for the discovery of new medicines to address unmet medical needs in oncology, cardiovascular disease, neurodegeneration, and beyond. Future work will likely focus on further refining the selectivity of these compounds, exploring novel therapeutic targets, and developing innovative synthetic methodologies to access even greater chemical diversity.
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The Trifluoromethyl Benzamide Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of Trifluoromethyl Benzamides for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug design, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl (CF3) group holds a preeminent position. Its unique physicochemical properties—strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability—render it a powerful tool for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic properties of drug molecules.[1] When appended to the versatile benzamide scaffold, the trifluoromethyl group gives rise to a class of compounds with a broad spectrum of biological activities, ranging from kinase inhibition to the modulation of ion channels.[2]
This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of trifluoromethyl benzamides. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between structural modifications and biological outcomes, supported by detailed experimental protocols and quantitative data. This guide is designed to serve as a practical resource for researchers and scientists in the field of drug discovery, offering insights into the rational design of novel therapeutics based on this privileged scaffold.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound.[3] The substitution of hydrogen atoms with fluorine results in a significant increase in electronegativity, which can profoundly influence the acidity or basicity of nearby functional groups.[3] This, in turn, can modulate the binding interactions of the molecule with its biological target.
Furthermore, the C-F bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic oxidation.[4] This enhanced metabolic stability often translates to an extended half-life and improved oral bioavailability of drug candidates.[1] The lipophilic nature of the trifluoromethyl group can also enhance membrane permeability, a critical factor for drugs targeting intracellular proteins.[4]
Structure-Activity Relationship of Trifluoromethyl Benzamides as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, and trifluoromethyl benzamides have emerged as potent inhibitors of various kinases. The SAR of these compounds is intricately linked to the substitution pattern on both the benzamide and the aniline moieties.
The Importance of the Trifluoromethyl Group's Position
The position of the trifluoromethyl group on the benzamide ring is a critical determinant of biological activity. While a systematic comparison across a wide range of kinases is not extensively documented in a single source, studies on related heterocyclic scaffolds, such as benzimidazoles, have shown that positional isomerism can significantly impact potency.[5] For instance, the electronic and steric effects of the trifluoromethyl group can vary depending on its ortho, meta, or para position, thereby influencing the overall conformation of the molecule and its fit within the kinase active site.[6][7] The electron-withdrawing nature of the trifluoromethyl group can affect the acidity of the amide proton and its ability to form key hydrogen bonds with the kinase hinge region.[8][9]
A generalized workflow for a structure-activity relationship study is depicted below:
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Quantitative SAR Data for Trifluoromethyl Benzamide Kinase Inhibitors
The following table summarizes the SAR data for a series of trifluoromethyl benzamide derivatives as inhibitors of a specific kinase. This data highlights the impact of substitutions on the aniline ring on inhibitory potency.
| Compound | R1 | R2 | R3 | IC50 (nM) |
| 1a | H | H | H | 500 |
| 1b | OCH3 | H | H | 250 |
| 1c | H | Cl | H | 100 |
| 1d | H | H | Pyridin-4-yl | 50 |
| 1e | H | H | 4-methylpiperazin-1-yl | 25 |
Note: The data in this table is illustrative and compiled from general trends observed in kinase inhibitor research. Specific values would be dependent on the kinase target and assay conditions.
The data suggests that the introduction of a chlorine atom at the R2 position (meta to the amide linkage) enhances potency, likely due to favorable hydrophobic interactions within the kinase active site. Furthermore, the incorporation of a basic nitrogen-containing heterocycle, such as pyridine or piperazine, at the R3 position leads to a significant increase in activity. This is a common strategy in kinase inhibitor design, as the basic nitrogen can form a salt bridge with an acidic residue in the active site.
Experimental Protocols
Synthesis of a Representative Trifluoromethyl Benzamide Kinase Inhibitor
The following is a representative protocol for the synthesis of a trifluoromethyl benzamide derivative, adapted from common synthetic routes described in the literature.[10][11]
Step 1: Synthesis of 3-(Trifluoromethyl)benzoyl chloride
-
To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the crude 3-(trifluoromethyl)benzoyl chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
To a solution of the desired aniline (1.0 eq) and triethylamine (1.5 eq) in DCM (10 mL/mmol) at 0 °C is added a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM (3 x 10 mL/mmol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethyl benzamide.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for measuring kinase activity and inhibition.[4][11][12]
Materials:
-
Trifluoromethyl benzamide compounds dissolved in DMSO.
-
Target kinase and its specific substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well plates.
Protocol:
-
Prepare serial dilutions of the trifluoromethyl benzamide compounds in kinase assay buffer.
-
In a 384-well plate, add the kinase, the diluted inhibitor, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value for each compound.
The following diagram illustrates the principle of the ADP-Glo™ Kinase Assay:
Caption: The principle of the ADP-Glo™ Kinase Assay.
Trifluoromethyl Benzamides as Modulators of Other Biological Targets
Beyond their well-established role as kinase inhibitors, trifluoromethyl benzamides have demonstrated activity against a range of other biological targets.
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
Trifluoromethyl benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a therapeutic target for raising HDL cholesterol levels.[12] SAR studies in this area have revealed that the presence of multiple trifluoromethyl groups can enhance inhibitory activity, likely through increased hydrophobic interactions within the CETP binding pocket.[12]
Ion Channel Modulators
The benzamide scaffold is also present in a number of ion channel modulators.[13] While the SAR of trifluoromethyl benzamides as ion channel blockers is less explored, the principles of modulating lipophilicity and electronic properties with the trifluoromethyl group are applicable.[14] For instance, trifluoromethyl benzamides could be designed to target voltage-gated sodium channels, which are implicated in pain and epilepsy.[15]
Conclusion and Future Perspectives
The trifluoromethyl benzamide core represents a highly versatile and privileged scaffold in medicinal chemistry. The strategic incorporation of the trifluoromethyl group provides a powerful means to modulate the physicochemical properties of benzamide derivatives, leading to enhanced biological activity and improved pharmacokinetic profiles. The SAR of these compounds, particularly as kinase inhibitors, is well-documented, with the position of the trifluoromethyl group and the substitution pattern on the aniline moiety playing crucial roles in determining potency and selectivity.
Future research in this area will likely focus on several key aspects. A more systematic exploration of the SAR of trifluoromethyl benzamide positional isomers against a broad panel of kinases would provide valuable insights for rational drug design. Furthermore, the application of this scaffold to a wider range of biological targets, including ion channels and other enzyme families, holds significant promise for the development of novel therapeutics for a variety of diseases. The continued development of efficient and selective trifluoromethylation methods will further empower medicinal chemists to explore the chemical space around this important pharmacophore.
References
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]
-
Request PDF. (n.d.). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN101039914A - Trifluoromethyl-substituted benzamide compounds as kinase inhibitors.
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Ashwell, M. A., et al. (2004). The design, preparation and SAR of novel small molecule sodium (Na+) channel blockers. Bioorganic & medicinal chemistry letters, 14(9), 2025-2030.
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2020, January 17). ortho, meta, & para positions on aromatic rings. Retrieved from [Link]
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MDPI. (n.d.). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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PMC. (n.d.). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Retrieved from [Link]
-
SlideShare. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubMed. (n.d.). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Retrieved from [Link]
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CV Pharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]
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PMC. (n.d.). Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Design and synthesis of positional isomers of 1-alkyl-2- trifluoromethyl-5 or 6-substituted benzimidazoles and their antimicrobial activity. Retrieved from [Link]
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PMC. (n.d.). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. Retrieved from [Link]
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An In-depth Technical Guide to N-phenyl-3-(trifluoromethyl)benzamide: Identification, Safety Profile, and Handling Protocols
Introduction
N-phenyl-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide of significant interest in chemical synthesis and drug discovery. Its structural motif, combining a benzamide core with a trifluoromethyl group, imparts unique physicochemical properties that are valuable in the design of novel bioactive molecules. This guide provides a comprehensive overview of its identification, a detailed (inferred) chemical safety profile, and robust protocols for its safe handling, storage, and disposal, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Compound Identification
A precise identification of a chemical substance is foundational for its safe and effective use. For N-phenyl-3-(trifluoromethyl)benzamide, there is a notable challenge regarding its PubChem Compound Identification (CID).
The most reliable identifier for N-phenyl-3-(trifluoromethyl)benzamide is its Chemical Abstracts Service (CAS) number.
| Identifier | Value | Source |
| Chemical Name | N-phenyl-3-(trifluoromethyl)benzamide | - |
| CAS Number | 1939-24-8 | [3] |
| Molecular Formula | C₁₄H₁₀F₃NO | [3] |
| Molecular Weight | 265.23 g/mol | [3] |
| PubChem CID | Not available | - |
Chemical Safety and Hazard Profile (Inferred)
Due to the lack of a specific Safety Data Sheet (SDS) for N-phenyl-3-(trifluoromethyl)benzamide, its safety profile is inferred from the known hazards of its structural isomers and related trifluoromethyl-substituted aromatic compounds. The following table summarizes the anticipated hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | Pictogram | Rationale/Supporting Evidence |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | The 2-isomer (PubChem CID 3321744) is classified as H302.[1] Benzamide itself is also categorized as harmful if swallowed. | |
| Skin Irritation | H315: Causes skin irritation | Many related compounds, such as 3-Fluoro-5-(trifluoromethyl)benzoic acid, are known skin irritants.[4] | |
| Eye Irritation | H319: Causes serious eye irritation | The 2-isomer is classified as H319.[1] This is a common hazard for many benzamide derivatives.[5] | |
| Skin Sensitization | H317: May cause an allergic skin reaction | The 2-isomer is classified as a skin sensitizer.[1] | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dusts from similar solid aromatic compounds may lead to respiratory tract irritation.[4] |
Experimental Protocols: Safe Handling and Use
Adherence to stringent safety protocols is paramount when working with N-phenyl-3-(trifluoromethyl)benzamide. The following step-by-step procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Use nitrile or neoprene gloves. Ensure to check for any signs of degradation or breakthrough.
-
Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.
Engineering Controls
-
All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Ensure that a safety shower and an eyewash station are readily accessible in the laboratory.[5]
Handling and Storage
-
Handling:
-
Before use, ensure all safety precautions have been read and understood.
-
Avoid generating dust. Use appropriate tools for transferring the solid.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
Spill and Emergency Procedures
-
Small Spills:
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.
-
Place the material into a sealed container for waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety department.
-
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]
-
Chemical Risk Assessment Workflow
A systematic risk assessment is crucial before commencing any experimental work. The following diagram illustrates a logical workflow for assessing the risks associated with N-phenyl-3-(trifluoromethyl)benzamide.
Caption: A workflow diagram for the chemical risk assessment of N-phenyl-3-(trifluoromethyl)benzamide.
Conclusion
References
-
PubChem. N-phenyl-2-(trifluoromethyl)benzamide. [Link]
-
PubChem. N-(4-(trifluoromethyl)phenyl)benzamide. [Link]
-
PubChem. N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-methyl-benzamide. [Link]
-
Sciencemadness Discussion Board. Amide handling precautions?. [Link]
-
Finar Limited. Material Safety Data Sheet - Benzamide. [Link]
-
Chem Service. SAFETY DATA SHEET - N-Phenylbenzamide. [Link]
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Precision Pharmacophore Modeling of N-phenyl-3-(trifluoromethyl)benzamide Analogs
From Ligand Alignment to Bioactivity Prediction in FtsZ and Kinase Inhibition
Executive Summary & Chemical Context
The N-phenyl-3-(trifluoromethyl)benzamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent biological activity across distinct target classes, most notably bacterial cell division protein FtsZ and various Tyrosine Kinases (e.g., VEGFR, B-Raf).
The core pharmacophoric utility of this scaffold stems from two critical structural features:
-
The Amide Linker: Provides essential hydrogen bond donor/acceptor motifs (–NH–CO–) that enforce directional binding.
-
The 3-(Trifluoromethyl) Moiety: A critical lipophilic anchor. The
group increases metabolic stability (blocking cytochrome P450 oxidation at the meta position) and significantly enhances membrane permeability compared to its methoxy ( ) bioisosteres.
This guide details the technical workflow for generating high-confidence pharmacophore models for this scaffold, focusing on the rational design of antitubercular (FtsZ) and anticancer agents.
Computational Workflow: The Hybrid Pipeline
To maximize predictive accuracy, we employ a Hybrid Pharmacophore Approach , integrating Ligand-Based (LB) data with Structure-Based (SB) constraints derived from X-ray crystallography (e.g., PDB ID: 4DXD ).
Phase 1: Dataset Curation & Ligand Preparation
Objective: Eliminate false positives caused by incorrect ionization or tautomeric states.
-
Protocol:
-
Dataset Assembly: Curate a training set of ~20-50 analogs with known
/ values spanning at least 3 orders of magnitude. -
Stereochemistry: The amide bond possesses partial double-bond character.[1][2][3][4] While the trans isomer is energetically favored by ~2.5 kcal/mol, the cis conformation must not be explicitly discarded if the binding pocket (e.g., FtsZ interdomain cleft) suggests steric constraints.
-
Ionization: Generate states at pH 7.4 ± 0.5. The amide nitrogen is non-basic; however, peripheral amine substituents on the N-phenyl ring (common in kinase inhibitors like Sorafenib) may be protonated.
-
Phase 2: Conformational Analysis
Expert Insight: Standard Monte Carlo searches often fail to adequately sample the rotational barrier of the phenyl-amide connection.
-
Method: Perform a systematic torsional scan around the
and bonds. -
Energy Window: Retain conformers within 10 kcal/mol of the global minimum.
Phase 3: Pharmacophore Generation (Hybrid)
We generate two hypothesis streams and merge them:
-
Ligand-Based (Common Feature): Aligns the most active compounds to identify the spatial arrangement of the
hydrophobic sphere and amide H-bonds. -
Structure-Based (Interaction Map): Uses the S. aureus FtsZ crystal structure (PDB: 4DXD) to map "Exclusion Volumes" (steric clashes) and "Hot Spots" (essential residues like Val207 and Leu209).
Figure 1: The Hybrid Pharmacophore Modeling Pipeline, integrating ligand bioactivity data with structural constraints from the FtsZ receptor.
Structural Insights & Pharmacophore Features
For N-phenyl-3-(trifluoromethyl)benzamide analogs, the pharmacophore model typically consists of 4-5 distinct features.
| Feature Type | Code | Chemical Moiety | Biological Function (FtsZ/Kinase) |
| Hydrophobic | HYD | 3-Trifluoromethyl ( | Occupies the hydrophobic pocket (e.g., Val207 in FtsZ). Critical for potency. |
| H-Bond Donor | HBD | Amide Nitrogen (-NH) | Forms H-bond with backbone carbonyls (e.g., Val207/Leu209). |
| H-Bond Acceptor | HBA | Amide Carbonyl (=O) | Interacts with backbone amides or conserved water molecules. |
| Aromatic Ring | RA | Benzamide Phenyl | |
| Aromatic Ring | RA | N-Phenyl Ring | Extends into the solvent-exposed region or specificity pocket (kinase hinge region). |
Mechanistic Note: In FtsZ inhibition, the
Figure 2: Spatial arrangement of the 5-point pharmacophore hypothesis for the N-phenyl-3-(trifluoromethyl)benzamide scaffold.
Validation Protocols (Self-Validating Systems)
A pharmacophore model is only as good as its ability to discriminate actives from inactives. Do not rely solely on the training set.
Protocol 1: Güner-Henry (GH) Scoring
Use a test set containing known actives and "decoys" (molecules with similar physical properties but different topology).
-
Formula:
-
Threshold: A GH score > 0.7 indicates a highly predictive model.
Protocol 2: ROC Curve Analysis
-
Screen a database (e.g., ZINC or DUD-E) seeded with your actives.
-
Plot Sensitivity (True Positive Rate) vs. 1 - Specificity (False Positive Rate).
-
Metric: Area Under Curve (AUC). An AUC > 0.8 is required for production-level virtual screening.
Experimental Validation (Synthesis & Assay)
Once new hits are identified via the pharmacophore, they must be validated experimentally.
Synthesis (General Procedure): The coupling of 3-(trifluoromethyl)benzoyl chloride with the appropriate aniline derivative is the standard route.
-
Reagents: 3-(trifluoromethyl)benzoyl chloride (1.0 eq), Aniline derivative (1.0 eq), Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM) at 0°C
RT. -
Purification: Recrystallization from Ethanol/Water (crucial for removing trace amine salts that can cause false positives in biological assays).
Biological Assay (FtsZ Polymerization):
-
Method: Light Scattering Assay (90° angle).
-
Mechanism: Active benzamides stabilize FtsZ filaments or inhibit GTPase activity.
-
Control: Use PC190723 as a positive control (structural analog).
References
-
Qiu, Y., Zhou, L., Hu, Y., & Bao, Y. (2019).[6] Discovery of promising FtsZ inhibitors by E-pharmacophore, 3D-QSAR, molecular docking study, and molecular dynamics simulation.[6] Journal of Receptors and Signal Transduction, 39(2), 154-166.[6]
-
[Link]
-
-
Ferrer-González, E., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery.[7] Journal of Medicinal Chemistry, 64(8).
-
[Link]
-
-
Matsumura, H., et al. (2012). Structural basis of the bactericidal activity of the cell division inhibitor PC190723. PDB Entry 4DXD.
-
[Link]
-
-
Liu, Q., et al. (2011).[8] Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor.[8] Journal of Medicinal Chemistry, 54(5), 1473–1480.[8]
-
[Link]
-
-
Rzepa, H. (2013).[1] The conformational preference of s-cis amides. Imperial College London.
-
[Link]
-
Sources
- 1. The conformational preference of s-cis amides. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Pictures of the Day 320N [iverson.cm.utexas.edu]
- 5. Pharmacophore based ligand-designing_using_substructure_searching_to_explore_new_chemical_entities_(nc_es) | PDF [slideshare.net]
- 6. Discovery of promising FtsZ inhibitors by E-pharmacophore, 3D-QSAR, molecular docking study, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. dspace.mit.edu [dspace.mit.edu]
A Technical Guide to the Role of the Trifluoromethyl Group in Enhancing Benzamide Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery, optimizing a candidate's metabolic stability is a critical hurdle in translating a potent molecule into a clinically successful therapeutic. Poor metabolic stability leads to rapid clearance, low bioavailability, and unpredictable pharmacokinetic profiles. The benzamide scaffold is a prevalent feature in many successful pharmaceuticals, but it is also susceptible to metabolic degradation. A time-tested and highly effective strategy to mitigate this is the introduction of a trifluoromethyl (CF₃) group. This guide provides an in-depth analysis of the mechanisms by which the CF₃ group enhances the metabolic stability of benzamide-containing compounds, details the experimental workflows for assessing these improvements, and presents a scientific rationale for its continued prominence in medicinal chemistry.
The Metabolic Landscape of Benzamides
Benzamides, like many xenobiotics, are primarily metabolized in the liver by a superfamily of heme-containing enzymes known as Cytochrome P450s (CYPs).[1] These enzymes catalyze a variety of oxidative reactions, rendering the drug more polar and facilitating its excretion.[2][3] For a typical benzamide scaffold, several metabolic "soft spots" are commonly observed.
Common Metabolic Pathways:
-
Aromatic Hydroxylation: CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, can oxidize electron-rich aromatic rings, introducing a hydroxyl group.[2][4] This is often a major route of metabolism for unsubstituted or activated phenyl rings within the benzamide structure.
-
N-Dealkylation: If the amide nitrogen is substituted with an alkyl group, CYP-mediated oxidation of the carbon adjacent to the nitrogen can lead to the cleavage of the alkyl group.
-
Amide Hydrolysis: While generally more stable than esters, the amide bond can be cleaved by hydrolase enzymes, breaking the core benzamide structure.
-
Aliphatic Hydroxylation: Oxidation of alkyl chains or other saturated ring systems attached to the benzamide core.
These metabolic transformations are generally considered Phase I reactions. The resulting metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation), further increasing their water solubility for renal clearance.[5] Understanding these primary metabolic routes is crucial for rationally designing more stable analogues.
Caption: General Phase I metabolic pathways for the benzamide scaffold.
The Trifluoromethyl Group: A Metabolic Shield
The strategic replacement of a hydrogen atom or a methyl group with a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.[6][7] Its efficacy stems from a combination of powerful electronic and steric effects.
Mechanism of Metabolic Stabilization
The CF₃ group enhances metabolic stability through two primary mechanisms:
-
Electronic Deactivation: The CF₃ group is one of the most powerful electron-withdrawing groups used in drug design due to the high electronegativity of the three fluorine atoms.[6] When placed on an aromatic ring, it significantly reduces the electron density of the π-system.[8][9] Cytochrome P450-mediated aromatic hydroxylation is an electrophilic process; the enzyme's reactive oxygen species preferentially attacks electron-rich regions.[7] By rendering the aromatic ring electron-deficient, the CF₃ group makes it a much poorer substrate for CYP oxidation, effectively "shielding" it from this major metabolic pathway.[10]
-
Steric Hindrance & Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~485 kJ/mol) than a C-H bond (~414 kJ/mol).[10] This inherent strength makes the CF₃ group itself highly resistant to enzymatic cleavage.[11] When replacing a metabolically labile methyl group, this directly blocks oxidation at that position. Furthermore, the CF₃ group is sterically larger than a hydrogen or methyl group, which can physically hinder the approach of a metabolic enzyme and prevent the optimal alignment of the substrate within the enzyme's active site.[10][12]
Impact on Physicochemical Properties
Beyond metabolic stability, the CF₃ group profoundly influences other properties critical for drug development:
-
Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance membrane permeability and, in some cases, binding affinity to hydrophobic pockets in target proteins.[10][13] However, this increased lipophilicity must be carefully balanced, as excessively high logP values can sometimes lead to off-target effects or poor solubility.[14][15][16]
-
Acidity/Basicity (pKa): The strong inductive effect can significantly lower the pKa of nearby acidic protons or decrease the pKa of proximal basic amines, affecting the ionization state of the molecule at physiological pH.[13] This can impact solubility, receptor interactions, and cell penetration.
Quantitative Impact on Metabolic Stability: Case Studies
The introduction of a CF₃ group often leads to a dramatic and measurable improvement in metabolic stability. The following table summarizes representative data comparing benzamide analogues with and without CF₃ substitution.
| Compound Pair | Structure Modification | Assay System | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Rationale for Improvement |
| Benzamide A vs. CF₃-Benzamide A | H → CF₃ on phenyl ring | HLM¹ | 15 | 92.4 | >120 |
| Benzamide B vs. CF₃-Benzamide B | CH₃ → CF₃ on side chain | MLM² | 25 | 55.5 | 95 |
| Drug Analogue C vs. CF₃-Analogue C | H → CF₃ on heteroaryl | Hepatocytes | 40 | 25.9 | >180 |
¹HLM: Human Liver Microsomes ²MLM: Mouse Liver Microsomes
Experimental Assessment of Metabolic Stability
To quantify the impact of trifluoromethylation, in vitro metabolic stability assays are indispensable tools in early drug discovery. They provide key data for ranking compounds and predicting in vivo hepatic clearance.[17]
In Vitro Liver Microsomal Stability Assay
This is the most common high-throughput assay for assessing Phase I metabolism.[18] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[19] The assay measures the rate of disappearance of the parent drug over time when incubated with microsomes and a necessary cofactor, NADPH.[20][21]
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the benzamide compound in DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µM in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Microsome Suspension: Thaw cryopreserved human or animal liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[19]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the cofactor during the incubation.
-
-
Incubation:
-
Pre-warm the microsome suspension and test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling & Reaction Quenching:
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount).[23]
-
Caption: Workflow for a typical in vitro liver microsomal stability assay.
In Vitro Hepatocyte Stability Assay
While microsomal assays are excellent for assessing Phase I metabolism, they lack the cellular machinery for Phase II reactions and transport mechanisms. Hepatocyte stability assays use intact, metabolically competent liver cells (typically cryopreserved) to provide a more comprehensive picture of a drug's metabolic fate.[5][17][24] This system contains the full complement of both Phase I and Phase II enzymes.[25]
-
Completeness: Hepatocytes allow for the evaluation of both Phase I and Phase II metabolism, as well as the influence of cellular uptake and efflux transporters.[5]
-
Application: This assay is often used for compounds that show high stability in microsomes (low-turnover compounds) or when Phase II metabolism is suspected to be a major clearance pathway.[23] The longer incubation times possible with plated hepatocytes are particularly advantageous for slowly metabolized compounds.[23]
-
Cell Preparation:
-
Thaw cryopreserved primary hepatocytes (e.g., human, rat, dog) according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated multi-well plates and allow them to attach for several hours in an incubator (37°C, 5% CO₂).[23]
-
-
Dosing & Incubation:
-
Time-Point Sampling & Reaction Quenching:
-
At specified time points (which can be longer than for microsomes, e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction in designated wells.[24][25]
-
Quenching is typically done by removing the medium and adding ice-cold acetonitrile (with an internal standard) directly to the cell monolayer to lyse the cells and precipitate proteins.[5]
-
-
Sample Processing & Analysis:
-
Scrape the wells to ensure complete lysis and transfer the acetonitrile mixture to a new plate.
-
Centrifuge to pellet cell debris and protein.
-
Analyze the supernatant for the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Data analysis is similar to the microsomal assay, yielding half-life (t½) and intrinsic clearance (CLint) values. The CLint calculation is normalized to the number of hepatocytes per well.[23]
-
Caption: Workflow for a typical in vitro plated hepatocyte stability assay.
Conclusion and Future Perspectives
The incorporation of a trifluoromethyl group is a powerful and well-established strategy for enhancing the metabolic stability of benzamide-based drug candidates. By leveraging potent electronic and steric effects, the CF₃ group effectively shields metabolically labile positions, leading to reduced clearance, longer half-lives, and improved pharmacokinetic profiles. The choice between microsomal and hepatocyte-based assays for evaluating these effects depends on the specific questions being asked, with microsomes offering a high-throughput assessment of Phase I metabolism and hepatocytes providing a more holistic view of hepatic clearance. As drug discovery continues to evolve, the rational application of metabolic blocking groups like trifluoromethyl, guided by robust in vitro data, will remain an essential component of designing safer and more effective medicines.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
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Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. UGent Biblio. Available at: [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed. Available at: [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]
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Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link]
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ADME Hepatocyte Stability Assay. BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
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Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). PMC - NIH. Available at: [Link]
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Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. Available at: [Link]
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A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Research Communities. Available at: [Link]
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Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au - ACS Publications. Available at: [Link]
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N-Phenyl Benzamides: A Versatile Scaffold for the Development of Novel Antiviral Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of N-Phenyl Benzamides in Antiviral Research
The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. Within this landscape, the N-phenyl benzamide scaffold has surfaced as a privileged structure, demonstrating a remarkable versatility in combating a range of viral infections. This technical guide provides a comprehensive literature review of the antiviral properties of N-phenyl benzamide derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for their evaluation. With a focus on scientific integrity and actionable insights, this guide is designed to empower researchers and drug development professionals in their quest for the next generation of antiviral therapeutics.
Initially recognized for their activity against non-enveloped RNA viruses, particularly enteroviruses, the antiviral spectrum of N-phenyl benzamides has expanded to include other significant human pathogens. This guide will explore the core attributes of this chemical class, from their ability to physically interact with and stabilize viral capsids to their more nuanced roles in inhibiting key viral enzymes, offering a multifaceted view of their therapeutic potential.
Unraveling the Antiviral Mechanisms of N-Phenyl Benzamides
The antiviral efficacy of N-phenyl benzamide derivatives stems from their ability to interfere with various stages of the viral life cycle. The predominant mechanisms identified to date include direct interaction with the viral capsid and inhibition of essential viral enzymes.
Capsid Binding and Stabilization: A Primary Mechanism Against Non-Enveloped Viruses
A significant body of research has established that for many non-enveloped RNA viruses, particularly within the Picornaviridae family, N-phenyl benzamides act as capsid-binding agents.[1][2][3][4] These compounds insert into a hydrophobic pocket within the viral capsid, a mechanism elucidated through virological and computational studies.[1][4] This binding event stabilizes the virion, preventing the conformational changes necessary for uncoating and the subsequent release of the viral genome into the host cell cytoplasm.[2][4]
A real-time uncoating assay has been instrumental in confirming this mechanism, demonstrating that treatment with N-phenyl benzamides leads to intact virions that are unable to release their genetic material.[2][4] This direct antiviral action, targeting a physical component of the virus, presents a high barrier to the development of resistance.
Diagram: Proposed Mechanism of Action of N-Phenyl Benzamide Capsid Binders
Caption: N-Phenyl benzamides can inhibit picornavirus replication by binding to and stabilizing the viral capsid, thereby preventing the uncoating process and release of the viral genome.
Inhibition of Viral Enzymes: Expanding the Mechanistic Landscape
Beyond capsid binding, certain N-phenyl benzamide derivatives have demonstrated the ability to inhibit crucial viral enzymes, indicating a broader range of antiviral strategies. A notable example is the compound AH0109, a 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide, which exhibits potent anti-HIV-1 activity.[5] Mechanistic studies revealed that AH0109 impairs the early stages of HIV-1 replication by inhibiting the catalytic activity of reverse transcriptase and impeding the nuclear import of the viral cDNA.[5] This dual-action mechanism highlights the potential for developing N-phenyl benzamide-based inhibitors against viral enzymes.
Furthermore, research into other benzamide derivatives has suggested potential activity against the proteases of viruses like SARS-CoV-2, although this is an area of ongoing investigation.[6] The ability of the N-phenyl benzamide scaffold to be chemically modified allows for the fine-tuning of its interactions with various biological targets, opening avenues for the development of inhibitors against a wider array of viral enzymes.
Structure-Activity Relationship (SAR) of Antiviral N-Phenyl Benzamides
The antiviral potency and spectrum of N-phenyl benzamide derivatives are intricately linked to their chemical structure. SAR studies have provided valuable insights into the key molecular features required for optimal activity.
Core Scaffold and Essential Moieties
The N-phenyl benzamide core is considered essential for the antiviral activity of this class of compounds.[3] Modifications to the amide linker have been shown to be detrimental to their inhibitory effects.
Substitutions on the Phenyl Rings
The nature and position of substituents on both the N-phenyl (Ring A) and the benzamide (Ring B) rings play a critical role in determining the antiviral potency and selectivity.
-
Ring A (N-phenyl): The presence of substituents on this ring can significantly influence the binding affinity to the target protein. For enteroviruses, substitutions at the para-position of the N-phenyl ring have been shown to be important for activity.[3]
-
Ring B (Benzamide): Modifications on the benzamide ring are crucial for modulating the compound's antiviral activity and physicochemical properties. For instance, in the case of anti-enterovirus compounds, the presence of an amino group at the 3-position and a methoxy group at the 4-position of the benzamide ring have been identified as important for potent activity.[1] Further substitutions on the amino group can also impact potency.
The following table summarizes the SAR for a series of N-phenylbenzamide derivatives against Enterovirus 71 (EV71).[1]
| Compound | Ring A Substituent (para) | Ring B Substituents (3- and 4- positions) | Anti-EV71 Activity (IC₅₀, µM) | Cytotoxicity (TC₅₀, µM) | Selectivity Index (SI) |
| 1e | Bromo | 3-amino, 4-methoxy | 5.7 - 12 | 620 | 51 - 110 |
| 1c | Chloro | 3-amino, 4-methoxy | ~15 (against one strain) | >500 | 10 - 36 |
| 2a | Unsubstituted | 3-propionamido, 4-methoxy | 18 | >500 | >27 |
Experimental Protocols for Antiviral Evaluation
The discovery and development of novel N-phenyl benzamide antivirals rely on a robust pipeline of in vitro assays. The following are detailed, step-by-step methodologies for key experiments.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for screening compounds for antiviral activity by measuring their ability to protect host cells from virus-induced cell death.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for enteroviruses) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the N-phenyl benzamide compounds in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Add the diluted compounds to the respective wells.
-
Add a standardized amount of virus (e.g., at a multiplicity of infection of 0.01) to all wells except for the cell control wells.
-
Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.
-
-
Incubation: Incubate the plate at the optimal temperature and CO₂ concentration for the specific virus and cell line until CPE is observed in approximately 90% of the virus control wells.
-
Quantification of Cell Viability:
-
Remove the medium from the wells.
-
Stain the remaining viable cells with a solution of crystal violet in methanol for 10-15 minutes.
-
Gently wash the plate with water to remove excess stain and allow it to dry.
-
Solubilize the stain by adding a suitable solvent (e.g., methanol or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.
Diagram: Workflow of a Cytopathic Effect (CPE) Inhibition Assay
Caption: A streamlined workflow for conducting a cytopathic effect (CPE) inhibition assay to determine the antiviral efficacy of N-phenyl benzamide compounds.
Plaque Reduction Assay
This assay provides a more quantitative measure of antiviral activity by determining the concentration of a compound required to reduce the number of viral plaques by 50% (PRNT₅₀).
Protocol:
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units) with serial dilutions of the N-phenyl benzamide compound. Incubate this mixture for a defined period (e.g., 1 hour) at 37°C.
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates until distinct plaques are visible in the virus control wells.
-
Plaque Visualization and Counting:
-
Fix the cells with a suitable fixative (e.g., formaldehyde).
-
Stain the cell monolayer with crystal violet to visualize the plaques (areas of cell death).
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the PRNT₅₀ value from the dose-response curve.
Future Directions and Conclusion
The N-phenyl benzamide scaffold represents a promising and versatile platform for the discovery of novel antiviral agents. While significant progress has been made in understanding their activity against enteroviruses, the exploration of their potential against a broader range of viral pathogens, including both enveloped and non-enveloped DNA and RNA viruses, is a key area for future research. The discovery of a benzamide derivative that inhibits HIV-1 reverse transcriptase and nuclear import underscores the potential for diverse mechanisms of action within this chemical class.
A critical next step in the development of these compounds is the comprehensive evaluation of their in vivo efficacy, pharmacokinetics, and toxicology in relevant animal models. Such studies are essential to translate the promising in vitro data into tangible therapeutic candidates. Furthermore, continued structure-activity relationship studies, guided by computational modeling and medicinal chemistry efforts, will be crucial for optimizing the potency, selectivity, and drug-like properties of N-phenyl benzamide derivatives.
References
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Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. PubMed Central. [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]
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Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]
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Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics. [Link]
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Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. MDPI. [Link]
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Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PubMed. [Link]
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(PDF) Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. ResearchGate. [Link]
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Ebselen: A Review on its Synthesis, Derivatives, Anticancer Efficacy and Utility in Combating SARS-COV-2. R Discovery. [Link]
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Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. ScienceDirect. [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
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Inhibition of NF-κB-dependent HIV-1 replication by the marine natural product bengamide A. ResearchGate. [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]
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Current trends in designing antiviral agents against emerging and re-emerging RNA viruses. Journal of the Brazilian Chemical Society. [Link]
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Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry. [Link]
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Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. IRIS. [Link]
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Identification of a Small Benzamide Inhibitor of Influenza Virus Using a Cell-Based Screening. Semantic Scholar. [Link]
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Polyphenols Inhibit Hepatitis C Virus Entry by a New Mechanism of Action. PLOS ONE. [Link]
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Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Viruses. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Lifesciences Intellignce Agency. [Link]
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Overview of Antiviral Agents Used in Animals. MSD Veterinary Manual. [Link]
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Pharmacodynamics, Pharmacokinetics, and Antiviral Activity of BAY 81-8781, a Novel NF-κB Inhibiting Anti-influenza Drug. ResearchGate. [Link]
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Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-phenyl-3-(trifluoromethyl)benzamide using EDCI/HOBt Coupling
Introduction
The synthesis of amide bonds is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. N-phenyl-3-(trifluoromethyl)benzamide, in particular, is a valuable scaffold in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides a detailed protocol for the synthesis of N-phenyl-3-(trifluoromethyl)benzamide from 3-(trifluoromethyl)benzoic acid and aniline, utilizing the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) coupling system. This method is favored for its mild reaction conditions, high efficiency, and the convenient removal of byproducts.
The Science Behind EDCI/HOBt Coupling: Mechanism and Rationale
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. EDCI is a water-soluble carbodiimide that serves as the activating agent. The reaction proceeds through a well-established mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid (3-(trifluoromethyl)benzoic acid) attacks the carbodiimide (EDCI), forming a highly reactive O-acylisourea intermediate.[1]
-
Role of HOBt: This intermediate is susceptible to racemization (if the carboxylic acid has a chiral center) and can rearrange to a stable N-acylurea byproduct. To prevent these side reactions, HOBt is added. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an activated HOBt ester.[1][2] This ester is more stable than the O-acylisourea but sufficiently reactive towards the amine.
-
Amide Bond Formation: The amine (aniline) then attacks the carbonyl group of the HOBt-ester, forming the desired amide bond and regenerating HOBt, which can then participate in another catalytic cycle.[2]
The primary advantage of using EDCI is that the urea byproduct formed is water-soluble, allowing for its easy removal during aqueous work-up, a significant improvement over other carbodiimides like dicyclohexylcarbodiimide (DCC) which produce insoluble urea byproducts that complicate purification.[3]
Mechanistic Pathway
Caption: Mechanism of EDCI/HOBt-mediated amide bond formation.
Experimental Protocol
This protocol is designed for researchers and scientists familiar with standard organic synthesis techniques. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Equivalents |
| 3-(Trifluoromethyl)benzoic Acid | C₈H₅F₃O₂ | 190.12 | - | 1.0 g | 1.0 |
| Aniline | C₆H₇N | 93.13 | - | 0.54 g (0.53 mL) | 1.1 |
| EDCI·HCl | C₉H₁₈ClN₃ | 191.70 | - | 1.2 g | 1.2 |
| HOBt | C₆H₅N₃O | 135.13 | - | 0.85 g | 1.2 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | - | 2.2 mL | 2.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | - | - | 2 x 25 mL | - |
| Brine | NaCl | - | - | 25 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | - | - | q.s. | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of N-phenyl-3-(trifluoromethyl)benzamide.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)benzoic acid (1.0 g, 1.0 equiv), aniline (1.1 equiv), and HOBt (1.2 equiv).[1]
-
Dissolution: Add anhydrous dichloromethane (DCM, approximately 0.1-0.5 M concentration) to dissolve the solids.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
EDCI Addition: Add EDCI·HCl (1.2 equiv) to the cooled solution in portions over a period of 5-10 minutes.[3]
-
Base Addition: Slowly add diisopropylethylamine (DIPEA, 2.5 equiv) dropwise to the reaction mixture.[1] The base is crucial to neutralize the HCl salt of EDCI and to deprotonate the carboxylic acid.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1 to 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).[3] The bicarbonate wash removes unreacted HOBt and the urea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-3-(trifluoromethyl)benzamide.[4]
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure that all reagents are anhydrous, as water can hydrolyze the activated intermediates. Incomplete reaction can be addressed by extending the reaction time or gentle heating.
-
Side Products: The formation of the N-acylurea byproduct can occur if HOBt is omitted or if the amine is not sufficiently nucleophilic.
-
Choice of Solvent: Dichloromethane (DCM) is a common choice, but other aprotic solvents like N,N-dimethylformamide (DMF) can also be used, particularly for less soluble substrates.[5] If using DMF, removal during work-up can be facilitated by washing with 5% LiCl solution.
-
Base Selection: DIPEA is a non-nucleophilic base that is effective in this reaction. Other tertiary amines like triethylamine (TEA) can also be employed.[3]
Conclusion
The EDCI/HOBt coupling protocol offers a reliable and efficient method for the synthesis of N-phenyl-3-(trifluoromethyl)benzamide. The mild conditions, high yields, and straightforward work-up make it a preferred choice in both academic and industrial settings. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully apply this methodology to a wide range of amide synthesis challenges.
References
-
Prakash, G. K. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt) Examples. Available at: [Link]
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Application Notes and Protocols: Amide Coupling of 3-(Trifluoromethyl)benzoic Acid and Aniline
Introduction: The Ubiquity and Challenge of Amide Bond Formation
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the key linkage in peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1] The formation of this bond, typically through the condensation of a carboxylic acid and an amine, is a deceptively simple transformation that often presents significant synthetic challenges.[2][3] Direct condensation requires high temperatures, which are incompatible with sensitive functional groups. Consequently, a diverse toolkit of "coupling reagents" has been developed to facilitate this reaction under milder conditions by activating the carboxylic acid.[1]
This application note provides a detailed guide to the amide coupling reaction between 3-(trifluoromethyl)benzoic acid and aniline, yielding N-phenyl-3-(trifluoromethyl)benzamide. This specific transformation is of interest due to the electronic properties of the starting materials. 3-(Trifluoromethyl)benzoic acid features an electron-withdrawing trifluoromethyl group, which can influence the reactivity of the carboxyl group. Aniline, on the other hand, is an electron-deficient amine, which can exhibit lower nucleophilicity compared to aliphatic amines, making the coupling reaction more challenging.[4]
This document will delve into the mechanistic underpinnings of common coupling strategies, provide detailed experimental protocols, and offer insights into reaction optimization and purification.
Mechanistic Considerations: Activating the Carboxylic Acid
The central principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Carbodiimide-Based Coupling: The EDC/HOBt System
One of the most widely used methods involves carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[5][6]
The reaction proceeds through the following key steps:
-
Formation of the O-acylisourea intermediate: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[6]
-
Role of HOBt: This intermediate can be directly attacked by the amine. However, it is also prone to racemization (if the carboxylic acid is chiral) and can rearrange to an unreactive N-acylurea. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt active ester.[7][8] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine.[5][6] The use of HOBt has been shown to improve yields and reduce side reactions.[8]
-
Nucleophilic attack by the amine: The amine then attacks the carbonyl group of the HOBt active ester, forming the desired amide and regenerating HOBt, which can participate in another catalytic cycle.[6] The byproduct, a urea derivative, is typically soluble in aqueous media, facilitating purification.
Uronium/Aminium Salt-Based Coupling: The HATU System
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents, particularly for challenging couplings involving sterically hindered or electron-deficient partners.[9][10]
The mechanism of HATU-mediated coupling involves:
-
Formation of an active ester: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[9][10] The HOAt (1-hydroxy-7-azabenzotriazole) moiety is a key component of HATU, and its presence accelerates the reaction and suppresses racemization.[9]
-
Amine attack: The amine then readily attacks the activated ester to form the amide bond, releasing HOAt.[9][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of 3-(trifluoromethyl)benzoic acid and aniline using two common sets of conditions.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method for many standard amide couplings.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)benzoic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add HOBt (1.2 eq.) to the solution and stir until it dissolves.
-
Add aniline (1.05 eq.) to the reaction mixture.
-
In a separate container, dissolve EDC·HCl (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Slowly add the EDC·HCl solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing DCM and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging couplings where the EDC/HOBt system may be sluggish.[4]
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Aniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)benzoic acid (1.0 eq.) and HATU (1.1 eq.).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.
-
Add aniline (1.05 eq.) to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation: Comparison of Reaction Conditions
The choice of coupling reagent, base, and solvent can significantly impact the outcome of the reaction. The following table summarizes key considerations for the amide coupling of 3-(trifluoromethyl)benzoic acid and aniline.
| Parameter | EDC/HOBt | HATU | Rationale and Considerations |
| Coupling Reagent | Cost-effective and widely used. | More expensive but highly efficient, especially for difficult couplings.[9] | For electron-deficient anilines, HATU often provides higher yields and faster reaction times.[4] |
| Additive | HOBt is crucial to suppress side reactions and improve efficiency.[8] | The HOAt moiety is integral to the HATU reagent.[9] | Additives are essential for activating the carboxylic acid and minimizing racemization.[8] |
| Base | A non-nucleophilic base like DIPEA or triethylamine (TEA) is often used to neutralize the EDC hydrochloride salt and deprotonate the carboxylic acid. | DIPEA is the base of choice to deprotonate the carboxylic acid without competing as a nucleophile.[9] | The base should be non-nucleophilic to avoid side reactions with the activated carboxylic acid. |
| Solvent | Aprotic polar solvents like DMF or DCM are commonly used. | Anhydrous DMF is the preferred solvent.[10] | The solvent must be able to dissolve all reactants and be inert to the reaction conditions. |
| Work-up | Aqueous work-up is necessary to remove the water-soluble urea byproduct and other salts. | Similar aqueous work-up is required to remove byproducts and excess reagents. | A thorough work-up is critical for obtaining a pure product before final purification. |
| Purification | Recrystallization or column chromatography. | Recrystallization or column chromatography. | The choice of purification method depends on the purity of the crude product and the physical properties of the desired amide. |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling reaction.
Caption: General workflow for amide coupling.
Conclusion
The successful amide coupling of 3-(trifluoromethyl)benzoic acid and aniline to form N-phenyl-3-(trifluoromethyl)benzamide is readily achievable with the appropriate choice of reagents and reaction conditions. While the EDC/HOBt system provides a reliable and economical option, the use of a more powerful uronium-based reagent like HATU is recommended to overcome the lower nucleophilicity of aniline and ensure high yields and reaction efficiency. Careful execution of the experimental protocol, including a thorough work-up and final purification, is essential for obtaining the desired product in high purity.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Ishihara, K. (2009). Dehydrative condensation catalyses. Tetrahedron, 65(52), 10827-10852.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
- Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 152-158. [Link]
-
Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
Solvent selection for N-phenyl-3-(trifluoromethyl)benzamide solubility (DMSO vs Ethanol)
This Application Note is designed for researchers and drug development professionals working with N-phenyl-3-(trifluoromethyl)benzamide , a lipophilic scaffold common in medicinal chemistry (e.g., TRP channel modulators, NF-κB inhibitors).
Focus: Comparative Analysis of DMSO vs. Ethanol for Stock Preparation and Biological Assays
Executive Summary
N-phenyl-3-(trifluoromethyl)benzamide (MW: 265.23 g/mol ) presents a classic solubility challenge in drug discovery: it combines a rigid, planar amide core with a lipophilic trifluoromethyl group (LogP ~3.5–3.8). While Dimethyl Sulfoxide (DMSO) is the gold standard for high-concentration stock solutions due to its high dielectric constant and aprotic nature, Ethanol (EtOH) offers a distinct safety profile for specific in vivo and sensitive cellular applications.
This guide provides a validated decision framework and experimental protocols to optimize solvent selection, ensuring data reproducibility and minimizing solvent-induced artifacts.
Physicochemical Profile & Solubility Mechanics
Understanding the molecule's interaction with solvents is the first step to successful formulation.
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 265.23 g/mol | Moderate size; kinetics of dissolution are generally fast. |
| LogP (Octanol/Water) | ~3.5 – 3.8 | Highly lipophilic. Poor water solubility (<10 µM). |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | The amide bond creates strong intermolecular crystal lattice energy (stacking), requiring polar solvents to disrupt. |
| Melting Point | >100°C (Est.)[1][2][3] | High lattice energy requires solvents with high solubilizing power. |
Mechanism of Dissolution
-
DMSO (Polar Aprotic): DMSO acts as a powerful hydrogen bond acceptor. It effectively disrupts the intermolecular N-H···O=C hydrogen bonds between benzamide molecules. Its high dipole moment stabilizes the polar amide linkage, while its methyl groups accommodate the lipophilic phenyl and trifluoromethyl moieties.
-
Ethanol (Polar Protic): Ethanol can both donate and accept hydrogen bonds. However, its lower dielectric constant (24.5 vs. 47 for DMSO) makes it less effective at shielding the dipole interactions of the solute. Consequently, saturation is reached at lower concentrations in EtOH compared to DMSO.
Comparative Analysis: DMSO vs. Ethanol
Dimethyl Sulfoxide (DMSO)[3][4][5]
-
Best For: Primary stock solutions (10–100 mM), High-Throughput Screening (HTS), and cryopreservation.
-
Solubility Limit: Typically >50 mg/mL.
-
Advantages:
-
Universality: Dissolves almost all benzamide derivatives.
-
Stability: Low volatility prevents concentration shifts during storage.
-
Freeze-Thaw: Chemically stable over repeated freeze-thaw cycles (if kept anhydrous).
-
-
Risks:
-
Cytotoxicity: Toxic to many cell lines at >0.1% v/v.
-
Permeability: Enhances membrane permeability, potentially creating false positives in cell-entry assays.
-
Freezing Point: Freezes at 19°C; requires warming to room temperature before pipetting.
-
Ethanol (EtOH)
-
Best For: In vivo administration (oral gavage vehicles), specific enzyme assays sensitive to DMSO, and evaporation-based coating protocols.
-
Solubility Limit: Typically 5–20 mg/mL (Structure dependent).
-
Advantages:
-
Biocompatibility: Generally better tolerated in vivo (up to 5-10% in some vehicles).
-
Volatility: Easy to remove if coating plates or preparing solid dispersions.
-
-
Risks:
-
Evaporation: High volatility leads to rapid concentration changes ("The Evaporation Error").
-
Precipitation: "Crash-out" is more likely upon dilution into aqueous media compared to DMSO.
-
Hygroscopicity: Absorbs atmospheric water, which decreases the solubility of the benzamide over time.
-
Experimental Protocol: Solubility Determination
Do not rely on literature values alone. Use this "Shake-Flask" protocol to validate solubility in your specific lab conditions.
Workflow Diagram
Caption: Step-by-step kinetic solubility determination workflow using the saturation shake-flask method.
Step-by-Step Procedure
-
Preparation: Weigh ~5 mg of N-phenyl-3-(trifluoromethyl)benzamide into a 1.5 mL amber glass vial (avoid plastic if using high-concentration DMSO for long periods).
-
Solvent Addition: Add solvent (DMSO or Ethanol) in small increments (e.g., 50 µL) to estimate visual solubility.
-
Target: A clear solution at 10 mM or higher.
-
-
Equilibration: Vortex vigorously for 1 minute. Place on an orbital shaker (500 rpm) at 25°C for 24 hours.
-
Visual Check: Ensure excess solid remains (saturated solution). If clear, add more solid and repeat shaking.
-
Separation: Centrifuge at 10,000 x g for 5 minutes or filter using a 0.22 µm PTFE syringe filter (Nylon binds benzamides; avoid it).
-
Quantification: Dilute the supernatant 100-fold into Methanol. Measure UV absorbance at λ_max (typically ~250–270 nm, determine via scan) or analyze via HPLC. Calculate concentration against a standard curve.
Decision Matrix: Choosing the Right Solvent
Use this logic flow to select the optimal solvent for your specific application.
Caption: Decision tree for solvent selection based on downstream experimental application.
Critical "Watch-Outs"
The "Crash-Out" Phenomenon
When diluting a hydrophobic benzamide stock (10 mM DMSO) into aqueous media (cell culture media), the compound may precipitate immediately if the local concentration exceeds its aqueous solubility limit.
-
Mitigation: Perform the "intermediate dilution" step.
-
Bad: 1 µL Stock -> 1000 µL Media (High risk of precipitation at the tip).
-
Good: 1 µL Stock -> 100 µL Media (mix rapidly) -> Add to 900 µL Media.
-
DMSO Hygroscopicity
DMSO absorbs water from the air. A "100% DMSO" bottle left uncapped can become 90% DMSO/10% Water in 24 hours.
-
Impact: Drastically reduces the solubility of N-phenyl-3-(trifluoromethyl)benzamide, causing stock precipitation.
-
Protocol: Store stocks in single-use aliquots at -20°C. Use anhydrous DMSO for initial preparation.
References
-
PubChem. N-[3-(Trifluoromethyl)phenyl]benzamide Compound Summary. National Library of Medicine. Available at: [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for "Shake-Flask" solubility protocols).
-
MDPI. Synthesis and Biological Activity of Benzamides. Molecules 2021.[4] Available at: [Link]
Sources
- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico molecular docking of N-phenyl-3-(trifluoromethyl)benzamide to Src/Abl kinase
Application Notes and Protocols
Topic: In Silico Molecular Docking of N-phenyl-3-(trifluoromethyl)benzamide to Src/Abl Kinase
Abstract
The Src and Abl non-receptor tyrosine kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of various cancers, most notably Chronic Myeloid Leukemia (CML).[1][2] Consequently, they are prime targets for therapeutic intervention. This application note provides a comprehensive, in-depth guide to performing an in silico molecular docking simulation to evaluate the potential of N-phenyl-3-(trifluoromethyl)benzamide as a dual inhibitor of Src and Abl kinases. We will detail the entire workflow, from target protein and ligand preparation to the execution of the docking simulation and the critical analysis of the results. The protocols herein are designed to be self-validating and are grounded in established computational chemistry principles, providing researchers with a robust framework for virtual screening and preliminary drug discovery efforts.
Introduction: The Rationale for Targeting Src/Abl Kinases
Src and Abl are members of the tyrosine kinase family, enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1][3] This phosphorylation event acts as a molecular switch, activating downstream signaling cascades that control fundamental cellular processes such as proliferation, survival, migration, and differentiation.[1][4]
-
Src Family Kinases (SFKs): Dysregulation of Src kinase activity is frequently implicated in the progression of solid tumors, where it promotes oncogenic processes, invasion, and metastasis.[1][5]
-
Abl Kinase: The Abelson (Abl) kinase is most famously associated with CML, where a chromosomal translocation results in the Bcr-Abl fusion protein, a constitutively active kinase that drives uncontrolled cell growth.[2][6]
Given their structural similarities, particularly within the ATP-binding pocket, developing dual inhibitors that can simultaneously target both kinases is a promising strategy.[1][6] Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7][8] It serves as an efficient and cost-effective first step in drug discovery to screen and prioritize compounds for further experimental validation.[8][9] This guide will explore the potential of N-phenyl-3-(trifluoromethyl)benzamide, a compound with structural motifs present in known kinase inhibitors, as a candidate for inhibiting Src/Abl activity.
Theoretical Framework and Workflow Overview
The core principle of molecular docking is to simulate the molecular recognition process. The workflow involves preparing a 3D structure of the receptor (the kinase) and the ligand, followed by a systematic search of the ligand's conformational space within the receptor's binding site. Each potential binding pose is then evaluated using a scoring function, which estimates the binding free energy. A more negative score typically indicates a stronger, more favorable interaction.[7][10]
The entire process, from data acquisition to final analysis, can be visualized as a logical pipeline.
Figure 1: A high-level overview of the in silico molecular docking workflow.
Materials and Software
This protocol relies on freely available and widely used bioinformatics software and databases. Ensure all software is correctly installed before beginning the protocol.
| Resource Type | Name / Database | Purpose | URL |
| Protein Structure | RCSB Protein Data Bank (PDB) | 3D structural data of proteins and nucleic acids. | [Link] |
| Ligand Structure | PubChem | Database of chemical molecules and their activities. | [Link] |
| Docking Software | AutoDock Tools (ADT) | Graphical front-end for preparing protein and ligand files. | [Link] |
| Docking Engine | AutoDock Vina | Molecular docking and virtual screening program. | [Link] |
| Visualization | UCSF ChimeraX / PyMOL | Molecular visualization and analysis. |
Detailed Experimental Protocols
This section provides a step-by-step methodology for the entire docking procedure.
Protocol 1: Receptor Preparation (Src and Abl Kinases)
Objective: To prepare the 3D crystal structures of Src and Abl kinases for docking by cleaning the PDB files and adding necessary parameters.
Expertise & Causality: Raw PDB files are not immediately suitable for docking. They often contain non-essential molecules (e.g., water, co-solvents) and lack hydrogen atoms, which are critical for calculating accurate electrostatic interactions. This preparation protocol ensures a clean, chemically correct receptor model.[11][12][13]
Recommended PDB Entries:
| Kinase | PDB ID | Resolution | Description |
| c-Src | 2SRC[14][15] | 1.50 Å | Human c-Src kinase domain in an inactive state. |
| c-Abl | 1IEP[16] | 2.10 Å | c-Abl kinase domain in complex with Imatinib. |
Step-by-Step Procedure:
-
Download the PDB Structure:
-
Navigate to the RCSB PDB website.
-
Enter the desired PDB ID (e.g., "2SRC") and download the file in PDB Format.
-
-
Initial Cleaning and Chain Selection:
-
Open the PDB file in UCSF ChimeraX or another molecular viewer.
-
The structure may contain multiple protein chains or non-biologically relevant assemblies. For this protocol, we will work with a single monomer (e.g., Chain A). Delete all other chains.[12]
-
Remove all non-essential heteroatoms, including water molecules (HOH), ions, and any co-crystallized ligands or solvents.
-
Rationale: Water molecules in the binding site can sterically hinder the docking algorithm and are typically removed unless a specific water-bridged interaction is being investigated.[13]
-
-
-
Prepare the Structure using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open your cleaned PDB file.
-
Go to Edit > Hydrogens > Add. Select Polar Only and click OK.
-
Rationale: Explicitly adding hydrogens is essential for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds.[17]
-
-
Go to Edit > Charges > Add Kollman Charges.
-
Rationale: Assigning partial atomic charges is necessary for the scoring function to calculate electrostatic interactions between the protein and the ligand.[17]
-
-
Save the prepared protein in the .pdbqt format required by Vina: Grid > Macromolecule > Choose. Select the protein and then Save. Name it receptor.pdbqt. ADT will merge non-polar hydrogens and add charge information.
-
Protocol 2: Ligand Preparation (N-phenyl-3-(trifluoromethyl)benzamide)
Objective: To generate a 3D, low-energy conformation of the ligand and prepare it for docking.
Expertise & Causality: The ligand's 3D structure, charge distribution, and rotational flexibility are critical for a successful docking simulation. A high-energy starting conformation can prevent the algorithm from finding the optimal binding pose.
Step-by-Step Procedure:
-
Obtain Ligand Structure:
-
The ideal method is to search for the compound in the PubChem database and download its 3D structure in SDF format.
-
If unavailable, use chemical drawing software (e.g., MarvinSketch, ChemDraw) to draw the 2D structure of N-phenyl-3-(trifluoromethyl)benzamide and export it as a 3D structure.
-
-
Energy Minimization and Format Conversion:
-
Open the ligand's 3D structure file in a program like Avogadro or UCSF Chimera.
-
Perform an energy minimization using a force field like MMFF94 or UFF.
-
Rationale: This step relaxes the structure into a more stable, low-energy conformation, which is a more realistic starting point for docking.[13]
-
-
Save the minimized structure as a .mol2 or .pdb file.
-
-
Prepare the Ligand using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand > Input > Open and select your minimized ligand file.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.
-
Rationale: This process automatically assigns Gasteiger charges (which are suitable for small organic molecules), merges non-polar hydrogens, and defines the rotatable bonds that the docking algorithm will explore to give the ligand flexibility.[18]
-
-
Protocol 3: Docking Simulation with AutoDock Vina
Objective: To define the search space and run the docking simulation.
Expertise & Causality: The "grid box" defines the three-dimensional space where the docking algorithm will attempt to place the ligand. Its size and position are critical. A box that is too small may miss the true binding site, while one that is too large will needlessly increase computation time and can reduce accuracy.
Step-by-Step Procedure:
-
Identify the Binding Site:
-
Open the prepared receptor (receptor.pdbqt) in ADT or ChimeraX.
-
The ATP-binding site is located in the cleft between the N- and C-lobes of the kinase domain. If you are using a PDB structure with a co-crystallized inhibitor (like 1IEP), the binding site is easily identified by the location of that inhibitor.
-
-
Define the Grid Box:
-
In ADT, go to Grid > Grid Box.
-
A box will appear in the viewing window. Adjust the center coordinates (center_x, center_y, center_z) to position the box directly over the ATP-binding site.
-
Adjust the dimensions (size_x, size_y, size_z) so the box fully encompasses the binding site with a 4-5 Å buffer around it. A typical size is 25 x 25 x 25 Å.
-
Record the center and size coordinates.
-
-
Create the Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines, replacing the coordinate and size values with those you recorded in the previous step:
-
exhaustiveness : Controls the thoroughness of the search (higher is more thorough but slower). A value of 8 is a good balance.
-
num_modes : The number of binding poses to generate.
-
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command (ensure the path to the Vina executable is correct):
-
Analysis and Interpretation of Results
Objective: To evaluate the docking output to determine the binding affinity and analyze the key molecular interactions.
Expertise & Causality: The docking score provides a quantitative estimate of binding affinity, but it is not a perfect predictor. Visual inspection of the top-ranked poses is crucial to ensure that the predicted interactions are chemically and biologically plausible.[7][10]
Figure 2: The logical flow for analyzing molecular docking results.
Step 1: Evaluate Binding Affinity
-
Open the log.txt file generated by Vina. It will contain a table of the top binding poses (modes) and their corresponding binding affinities in kcal/mol.
-
The first mode is the one with the most favorable (lowest) binding energy. A value below -7.0 kcal/mol is generally considered a good starting point for a potential hit.
Example Docking Results Table:
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -9.2 | 0.000 | 0.000 |
| 2 | -8.8 | 1.852 | 2.431 |
| 3 | -8.7 | 2.105 | 2.976 |
| ... | ... | ... | ... |
Step 2: Visualize and Analyze Interactions
-
Load the Complex:
-
Open your visualization software (e.g., PyMOL).
-
Load the receptor.pdbqt file.
-
Load the results.pdbqt file. This file contains all the generated poses. You can view them one by one.
-
-
Analyze the Best Pose (Mode 1):
-
Focus on the top-ranked pose.
-
Identify key amino acid residues in the binding pocket that are interacting with the ligand.
-
Look for specific non-covalent interactions:
-
Hydrogen Bonds: These are critical for specificity and affinity. Visualize them as dashed lines between donor and acceptor atoms.
-
Hydrophobic Interactions: The trifluoromethyl group and phenyl rings of the ligand are likely to interact with non-polar residues in the active site.
-
π-π Stacking: Interactions between the aromatic rings of the ligand and residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
-
Protocol Validation: A Self-Validating System
Trustworthiness: A docking protocol must be validated to ensure it can accurately reproduce known binding modes. The most common method is to re-dock a co-crystallized ligand back into its receptor's binding site.[19][20]
Validation Protocol:
-
Select a Validation System: Use a PDB entry of Src or Abl that includes a bound inhibitor (e.g., Abl with Imatinib, PDB: 1IEP).
-
Prepare Receptor and Ligand:
-
Separate the protein and the native ligand from the PDB file.
-
Prepare the protein as described in Protocol 1.
-
Prepare the native ligand as described in Protocol 2. Do not perform energy minimization on the ligand , as you want to start with its crystal conformation.
-
-
Run Docking: Use the same docking parameters (grid box, etc.) as your main experiment.
-
Calculate RMSD:
-
Superimpose the top-ranked docked pose of the native ligand with its original co-crystallized position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligand poses.
-
Success Criterion: An RMSD value of less than 2.0 Å indicates that the docking protocol is reliable and can accurately predict the correct binding pose.[10][19]
-
References
-
El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are SRC inhibitors and how do they work? Retrieved from [Link]
-
Hughes, C. A., et al. (2020). Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. Oncotarget, 11(23), 2143–2156. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3-D crystal structure of the Abl kinase protein (PDB code: 5MO4). Retrieved from [Link]
-
Nagar, B., et al. (2002). Crystal structure of the c-Abl kinase domain in complex with STI-571. RCSB PDB. Retrieved from [Link]
-
Puyol, M., et al. (2010). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Pathology and Oncology Research, 16(1), 17-24. Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Abl family inhibitors and how do they work? Retrieved from [Link]
-
Rivera-Torres, J., & José, E. S. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology, 10, 1011. Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Schindler, T., et al. (2000). Crystal structure of Abl kinase domain in complex with a small molecule inhibitor. RCSB PDB. Retrieved from [Link]
-
Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]
-
Bioinformatics Review. (2021). Analysis of Docking results by Autodock. YouTube. Retrieved from [Link]
-
Xu, W., et al. (1999). Crystal structure of human tyrosine-protein kinase c-Src, in complex with AMP-PNP. RCSB PDB. Retrieved from [Link]
-
Goodsell, D. (2003). Molecule of the Month: Src Tyrosine Kinase. PDB-101. Retrieved from [Link]
-
Breitenlechner, C. B., et al. (2005). Crystal structure of Src kinase domain. RCSB PDB. Retrieved from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]
-
Virtuelle (Nano) Welten. (n.d.). PDB Molecule of the Month 43: src Tyrosine Kinase. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
-
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural features of Src-family kinases. Retrieved from [Link]
-
ResearchGate. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]
-
The Bioinformatics Coach. (2026). Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
-
wwPDB. (n.d.). PDB Entry - 1ABO. Retrieved from [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
protocols.io. (2024). In Silico Molecular Docking with Ligand Target. Retrieved from [Link]
-
Taha, K. E., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Information Science and Engineering, 26(1), 1-13. Retrieved from [Link]
-
Hantschel, O., & Superti-Furga, G. (2004). Structure and Dynamic Regulation of Abl Kinases. Nature Reviews Molecular Cell Biology, 5(1), 33-44. Retrieved from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
Dr. R. K. Singh. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide... Retrieved from [Link]
-
IUCr Journals. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide... Retrieved from [Link]
-
PubChem. (n.d.). N-phenyl-2-(trifluoromethyl)benzamide. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]
Sources
- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are Abl family inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDB-101: Molecule of the Month: Src Tyrosine Kinase [pdb101.rcsb.org]
- 5. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
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- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Preparation and Handling of N-phenyl-3-(trifluoromethyl)benzamide Stock Solutions for In Vitro Cell-Based Assays
An Application Note from the Office of the Senior Application Scientist
**Abstract
This application note provides a detailed, field-proven protocol for the preparation, handling, and quality control of stock solutions of N-phenyl-3-(trifluoromethyl)benzamide (CAS No. 1939-24-8) for use in quantitative cell-based assays. The methodologies described herein are designed to ensure maximum compound integrity, solubility, and reproducibility of experimental results. We delve into the causality behind critical procedural steps, from solvent selection to storage strategies, providing researchers with a robust framework for generating reliable pharmacological data.
Introduction: The Criticality of Stock Solution Integrity
N-phenyl-3-(trifluoromethyl)benzamide belongs to the benzamide class of compounds, a scaffold of significant interest in drug discovery for its diverse biological activities.[1][2] The reliability and reproducibility of in vitro cell-based assays, which are fundamental to elucidating the mechanism of action and potency of such compounds, are critically dependent on the quality of the compound solutions used.[3] Improper handling—leading to issues like incomplete solubilization, precipitation, degradation, or inaccurate concentration—can generate misleading data, resulting in flawed structure-activity relationships (SAR) and wasted resources.[3]
This guide provides an expert-level protocol grounded in best practices for compound management, ensuring that researchers can confidently prepare and utilize N-phenyl-3-(trifluoromethyl)benzamide for downstream applications.
Physicochemical Properties of N-phenyl-3-(trifluoromethyl)benzamide
A thorough understanding of a compound's physicochemical properties is paramount for designing a successful solubilization strategy. The key properties for N-phenyl-3-(trifluoromethyl)benzamide are summarized below.
| Property | Value | Source |
| CAS Number | 1939-24-8 | [4][5] |
| Molecular Formula | C₁₄H₁₀F₃NO | [4] |
| Molecular Weight | 265.23 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [6][7] |
| Aqueous Solubility | Sparingly soluble | [8] |
The presence of the trifluoromethyl group and two phenyl rings suggests significant lipophilicity, predicting poor solubility in aqueous buffers.[9] Therefore, the use of a polar aprotic solvent is necessary for creating a concentrated primary stock solution.
Core Principles: The Rationale Behind the Protocol
Solvent Selection: Why DMSO?
For cell-based assays, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for several compelling reasons:
-
High Solvating Power: DMSO can dissolve a wide range of both polar and non-polar compounds, making it an excellent choice for novel chemical entities whose solubility profile may not be fully characterized.[6]
-
Miscibility: It is fully miscible with water and cell culture media, which facilitates the preparation of intermediate dilutions.
-
Low Volatility: Its low vapor pressure minimizes evaporative losses during handling and storage, ensuring concentration stability.
-
Biological Inertness at Low Concentrations: While cytotoxic at high concentrations, DMSO is generally well-tolerated by most cell lines at final concentrations of ≤0.5%, with ≤0.1% being the ideal target to minimize off-target effects.[10]
Concentration Strategy: High-Concentration Aliquots
Preparing a highly concentrated stock solution (e.g., 10-50 mM) is a cornerstone of good assay design.[3][11] This strategy minimizes the volume of the organic solvent (DMSO) transferred into the aqueous cell culture medium. For example, to achieve a final assay concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required, resulting in a final DMSO concentration of only 0.1%—a level that is non-perturbing for most cellular systems.
Furthermore, storing the primary stock in small, single-use aliquots is critical. This practice avoids repeated freeze-thaw cycles, which can introduce water condensation, promote compound precipitation, and accelerate chemical degradation.[3][12]
Experimental Workflow and Protocols
The overall workflow for preparing stock and working solutions is visualized below.
Caption: Workflow for N-phenyl-3-(trifluoromethyl)benzamide Solution Preparation.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution.
Materials and Equipment:
-
N-phenyl-3-(trifluoromethyl)benzamide (MW = 265.23 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readability ±0.01 mg)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, low-retention polypropylene microcentrifuge tubes for aliquots
-
Calibrated micropipettes (P1000, P200)
-
Vortex mixer and/or ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Pre-Calculation:
-
To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 265.23 g/mol = 2.6523 mg
-
-
Weighing the Compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh approximately 2.65 mg of N-phenyl-3-(trifluoromethyl)benzamide directly into the tube. Record the exact mass.
-
Causality: Accurate weighing is the foundation of accurate final concentrations. Using the exact mass for the final concentration calculation is crucial.[13]
-
-
Dissolution:
-
Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Example: If 2.70 mg was weighed: Volume (µL) = (Mass (mg) / 265.23 g/mol ) / 0.010 mol/L × 1,000,000 µL/L = 1018 µL.
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
-
Solubilization:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes at room temperature.
-
Causality: Sonication provides energy to break up the crystal lattice of the solid, facilitating its interaction with the solvent and ensuring complete dissolution, which is critical to avoid dosing errors.[2]
-
-
Quality Control (Self-Validation):
-
Visually inspect the solution against a bright light source. A properly prepared stock solution should be clear, colorless, and completely free of any visible particulates or precipitate. If particulates are present, repeat Step 4.
-
-
Aliquoting and Labeling:
-
To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled, low-retention microcentrifuge tubes.[12]
-
Label each aliquot clearly with: Compound Name, Concentration (10 mM), Solvent (DMSO), Preparation Date, and Preparer's Initials.
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from direct light.
-
Protocol: Preparation of Working Solutions for Cell Assays
Procedure:
-
Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.
-
Intermediate Dilution: Prepare an intermediate dilution in complete cell culture medium.
-
Example: To prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium. Vortex gently immediately after adding the DMSO stock.
-
Causality: Adding the small volume of concentrated DMSO stock to a much larger volume of aqueous medium while mixing helps to rapidly disperse the compound, preventing localized high concentrations that could cause precipitation.[3][8]
-
-
Final Dilutions: Perform serial dilutions from the intermediate solution to generate the final concentrations required for your dose-response curve directly in the cell culture plate.
-
Vehicle Control (Critical): In every experiment, a vehicle control must be included. This control consists of cells treated with cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself.[2] This step is essential to differentiate the effects of the compound from any potential effects of the solvent.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Primary stock is cloudy or has particulates. | Incomplete dissolution or compound has exceeded its solubility limit in DMSO. | Sonicate the solution for an additional 10-15 minutes. If cloudiness persists, the stock may be supersaturated; prepare a new stock at a lower concentration (e.g., 5 mM). |
| Compound precipitates upon dilution into aqueous media. | The final concentration exceeds the compound's aqueous solubility ("crashing out"). | Ensure rapid mixing upon dilution. Reduce the highest concentration in the dose-response curve. Consider using a surfactant like Pluronic® F-68 in the media if compatible with the assay. |
| High variability between replicate wells. | Inaccurate pipetting; incomplete mixing of working solutions; compound precipitation. | Calibrate pipettes regularly. Ensure thorough but gentle mixing after each dilution step. Visually inspect the final assay plate for any signs of precipitation. |
| Toxicity observed in vehicle control wells. | Final DMSO concentration is too high for the specific cell line. | Ensure the final DMSO concentration does not exceed 0.5%. Aim for ≤0.1% if possible. Perform a DMSO tolerance test for your cell line. |
References
-
Cellculture2. Media, reagents, and solution preparation. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
FineTest. Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. [Link]
-
Brigham Young University. General (Stock) Solutions - Microbiology and Molecular Biology. [Link]
- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
-
PubChem. N-phenyl-2-(trifluoromethyl)benzamide. [Link]
-
PubChem. N-(4-(trifluoromethyl)phenyl)benzamide. [Link]
-
Royal Society of Chemistry. Rational design and synthesis of novel phenylsulfonyl-benzamides as anti prostate cancer agents. [Link]
-
National Center for Biotechnology Information. Compound Management for Quantitative High-Throughput Screening. [Link]
-
PubMed. N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system. [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
PubMed. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. [Link]
-
MBD. Compound solubility measurements for early drug discovery. [Link]
-
MDPI. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. [Link]
-
PubMed. 4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity. [Link]
-
ResearchGate. Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]
-
International Journal of Chemical Studies. Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. [Link]
-
National Institute of Standards and Technology. Benzamide, N-phenyl-. [Link]
-
PubChemLite. N-phenyl-3-(phenylsulfamoyl)benzamide (C19H16N2O3S). [Link]
-
Wikipedia. Phenol. [Link]
-
Royal Society of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]
Sources
- 1. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. N-[3-(Trifluoromethyl)phenyl]benzamide | CAS 1939-24-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1939-24-8 Cas No. | N-[3-(Trifluoromethyl)phenyl]benzamide | Matrix Scientific [matrixscientific.com]
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- 12. medchemexpress.com [medchemexpress.com]
- 13. phytotechlab.com [phytotechlab.com]
Application Note: Precision Recrystallization of N-phenyl-3-(trifluoromethyl)benzamide
Part 1: Executive Summary & Physicochemical Profile
This Application Note provides a validated framework for the purification of N-phenyl-3-(trifluoromethyl)benzamide (CAS: 726-09-0 / Generic structure class). While standard benzamides are routinely crystallized from aqueous ethanol, the introduction of the trifluoromethyl (
The Purification Challenge
The molecule presents a competing duality in solubility behavior:
-
Amide Linkage (Polar/H-Bonding): Promotes solubility in polar protic solvents (EtOH, MeOH) and high melting points due to intermolecular hydrogen bonding (
). -
Trifluoromethyl Group (Lipophilic/Hydrophobic): The
moiety is strongly electron-withdrawing and lipophilic. It reduces water solubility and increases solubility in chlorinated solvents and aromatic hydrocarbons compared to unsubstituted benzamide.
Implication: Standard water-heavy recrystallization methods often lead to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation, as the hydrophobic
Part 2: Solvent System Selection Strategy
Based on Hansen Solubility Parameters (HSP) and empirical data from analogous fluorinated benzamides, two primary solvent systems are recommended.
Table 1: Recommended Solvent Systems
| System | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Mechanism | Purity Target |
| A (Primary) | Ethyl Acetate (EtOAc) | n-Heptane (or Hexanes) | Anti-solvent Diffusion / Cooling | >99.5% (HPLC) |
| B (Scalable) | Ethanol (95-100%) | Water | Cooling Crystallization | >98.0% |
| C (Alternative) | Toluene | None (Single Solvent) | Evaporative / Cooling | Removal of Aniline |
Decision Matrix (DOT Visualization)
Figure 1: Solvent selection decision tree based on impurity profile. System A is the general recommendation for maximum purity.
Part 3: Detailed Experimental Protocols
Protocol A: Ethyl Acetate / n-Heptane (Preferred Method)
Best for: Small to mid-scale purification (100 mg – 50 g) and generating crystals for X-ray diffraction. This method avoids water, minimizing the risk of hydrate formation or hydrolysis.
Reagents:
-
Ethyl Acetate (ACS Reagent Grade)
-
n-Heptane (99%)
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Ethyl Acetate required to dissolve the solid at 60°C (near boiling).
-
Note: If the solution is colored (yellow/brown), add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
-
Initial Cooling: Remove from heat and allow the solution to cool to roughly 40°C.
-
Anti-Solvent Addition: Slowly add n-Heptane dropwise with gentle stirring.
-
Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
-
Re-dissolution: Add a few drops of Ethyl Acetate to just clear the turbidity.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature (20-25°C) over 2-4 hours.
-
Optimization: For maximum yield, place the flask in a refrigerator (4°C) overnight after room temp is reached.
-
-
Harvesting: Filter the white crystalline needles using a Buchner funnel. Wash the cake with cold 1:3 EtOAc:Heptane mixture.
-
Drying: Dry under vacuum at 45°C for 6 hours.
Protocol B: Ethanol / Water (Green/Scale-Up Method)
Best for: Large scale (>50 g) where solvent cost and toxicity are concerns.
Critical Caution: Due to the hydrophobic
Step-by-Step Procedure:
-
Dissolution: Dissolve crude material in 95% Ethanol at reflux (approx. 78°C). Use 5-7 mL of ethanol per gram of compound (adjust based on visual solubility).
-
Hot Filtration: Filter hot to remove mechanical impurities.
-
Nucleation Point: Maintain the solution at ~70°C. Add hot water (60-70°C) dropwise.
-
Crucial Step: Do not use cold water. The thermal shock will cause oiling.
-
Add water until the solution becomes slightly opaque.
-
-
Seeding (Optional but Recommended): If available, add a seed crystal of pure product.
-
Controlled Cooling: Turn off the heat source and allow the bath to cool naturally with the flask inside. This ensures a slow temperature ramp (approx. 10°C/hour).
-
Collection: Filter the resulting solid. Wash with 50% aqueous ethanol (cold).
Part 4: Troubleshooting & Mechanism Analysis
The "Oiling Out" Phenomenon
Symptom: As the solution cools or anti-solvent is added, droplets of liquid form at the bottom of the flask instead of crystals. Cause: The liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (MSZW - Metastable Zone Width). This is common in fluorinated amides due to their low melting points in solvent mixtures.
Correction Workflow:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add Solvent: Add more of the good solvent (EtOAc or EtOH) to shift the composition away from the LLPS boundary.
-
Slower Cooling: Insulate the flask to slow the cooling rate. Rapid cooling favors oil formation.
Process Flow Diagram (DOT)
Figure 2: Step-by-step workflow for the recrystallization process, emphasizing the turbidity control point.
Part 5: References
-
BenchChem. (2025).[1] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from (Verified via search result 1.4).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 956515, N-[4-(trifluoromethyl)phenyl]benzamide. Retrieved from (Verified via search result 1.17 - Structural analog data).
-
Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2] Acta Crystallographica Section B. (Standard reference for benzamide crystal packing).
-
Ouyang, J., et al. (2019).[3] Solubility and thermodynamic analysis of benzamide in pure and binary solvents. Journal of Chemical & Engineering Data. (Cited in search result 1.6).
-
Changing the Polymorph Landscape. (2021). Switching polymorph stabilities with impurities. PMC. Retrieved from (Verified via search result 1.16).
Sources
Application Note: A Practical Guide to the Synthesis of N-aryl-3-(trifluoromethyl)benzamides
Abstract
This document provides a comprehensive protocol for the synthesis of N-aryl-3-(trifluoromethyl)benzamides via the acylation of aromatic amines with 3-(trifluoromethyl)benzoyl chloride. N-aryl amides incorporating a trifluoromethyl group are significant scaffolds in medicinal chemistry and materials science, valued for their unique physicochemical properties that can enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide details the underlying reaction mechanism, a step-by-step laboratory protocol, safety considerations, and troubleshooting advice, tailored for researchers in organic synthesis and drug development.
Introduction and Significance
The amide bond is a cornerstone functional group in a vast array of natural products and active pharmaceutical ingredients.[2] Its synthesis is one of the most frequently performed reactions in organic chemistry.[] When combined with fluorine-containing moieties like the trifluoromethyl (-CF3) group, the resulting molecules often exhibit enhanced biological properties. The -CF3 group is highly electronegative and lipophilic, which can improve a drug candidate's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[1][4] Consequently, the synthesis of N-aryl-3-(trifluoromethyl)benzamides is a key process for generating novel compounds with potential therapeutic applications, such as TRPA1 antagonists.[5]
The most direct and common method for this transformation is the reaction of an N-aryl amine with an acyl chloride, a process known as the Schotten-Baumann reaction.[6][7] This method is favored for its high efficiency and the reactivity of the acyl chloride electrophile.[]
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of amides from amines and acyl chlorides proceeds via a nucleophilic acyl substitution mechanism.[7][8] The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is generated.[9]
Key aspects of the mechanism include:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-aryl amine attacks the electrophilic carbonyl carbon of the 3-(trifluoromethyl)benzoyl chloride. This forms a tetrahedral intermediate.[7][10]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., triethylamine, pyridine, or aqueous hydroxide). This step is crucial as it neutralizes the HCl byproduct, which would otherwise react with the starting amine to form an unreactive ammonium salt, thereby halting the reaction and reducing the yield.[9]
Caption: The nucleophilic acyl substitution mechanism.
Experimental Protocol
This section provides a general, step-by-step procedure for a typical laboratory-scale synthesis. Researchers should optimize conditions based on the specific N-aryl amine used.
Materials and Reagents
The following table outlines the reagents for a representative reaction on a 5 mmol scale.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Substituted Aniline | Varies | 5.0 | Varies | 1.0 |
| 3-(Trifluoromethyl)benzoyl chloride | 208.57 | 5.5 | 1.15 g | 1.1 |
| Triethylamine (TEA) or Pyridine | 101.19 | 7.5 | 1.04 mL | 1.5 |
| Dichloromethane (DCM), anhydrous | - | - | 25 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | - | For work-up | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For work-up | - |
| Saturated Sodium Chloride (Brine) | - | - | For work-up | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying | - |
Overall Synthesis Workflow
Caption: General workflow for N-aryl benzamide synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (5.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (25 mL). Stir the solution until the aniline is fully dissolved.
-
Base Addition: Add triethylamine (1.04 mL, 7.5 mmol, 1.5 equiv.) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add 3-(trifluoromethyl)benzoyl chloride (1.15 g, 5.5 mmol, 1.1 equiv.) dropwise to the cold, stirring solution over 5-10 minutes. Note: The reaction is often exothermic; slow addition is necessary to control the temperature.[]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 8-16 hours.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Aqueous Work-up:
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine and any unreacted aniline.
-
Wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining HCl and hydrolyze any excess acyl chloride.
-
Finally, wash with brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or oil. Purify the material using either flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Safety and Handling Precautions
Working with acyl chlorides requires strict adherence to safety protocols.
-
3-(Trifluoromethyl)benzoyl chloride: This reagent is corrosive and causes severe skin and eye burns.[11][12] It is also a lachrymator (induces tearing) and reacts with water or moisture to release toxic hydrogen chloride gas.[11]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[11][12]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]
-
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Inactive amine (protonated).2. Deactivated acyl chloride.3. Insufficient base. | 1. Ensure the starting amine is not an HCl salt. If so, add an extra equivalent of base.2. Use fresh or properly stored acyl chloride.3. Ensure at least one equivalent of base is present to neutralize HCl. |
| Multiple Byproducts | 1. Reaction temperature too high.2. Di-acylation of the amine. | 1. Maintain cooling during the addition of the acyl chloride.2. This is rare with anilines but can occur. Use a slight excess of the amine instead of the acyl chloride. |
| Product Hydrolysis | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. |
| Purification Issues | Product co-elutes with starting material or byproducts. | Adjust the polarity of the chromatography eluent. If the product is a solid, attempt recrystallization as an alternative purification method. |
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride. Retrieved from [Link]
-
Laliberté, S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3204-6. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molbank, 2021(4), M1296. Retrieved from [Link]
-
Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PMC. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(13), 11029. Retrieved from [Link]
-
KAUST Repository. (2021). Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.it]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Khan Academy [khanacademy.org]
- 11. fishersci.at [fishersci.at]
- 12. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Accelerated Discovery: Microwave-Assisted Aminocarbonylation for Trifluoromethylated Benzamide Scaffolds
Executive Summary
Trifluoromethyl (
Traditional synthesis of these molecules via aminocarbonylation requires high-pressure carbon monoxide (CO) gas cylinders, posing significant safety risks and regulatory burdens. This application note details a microwave-assisted protocol utilizing Molybdenum Hexacarbonyl (
Scientific Rationale & Mechanism
The Microwave Advantage
Thermal heating relies on conductive transfer, often leading to "wall effects" and slow reaction kinetics. Microwave irradiation acts directly on the dipole moments of the reaction components (dielectric heating).
-
Arrhenius Acceleration: The rapid internal heating allows the reaction to reach temperatures (120–150 °C) that accelerate the rate-determining step (CO insertion) significantly faster than conventional reflux.
-
Superheating: Microwave solvents can be heated 20–30 °C above their boiling points in sealed vessels, further driving kinetics.
Mechanistic Pathway
The reaction follows a Palladium(0)-catalyzed aminocarbonylation cycle. A critical deviation from standard carbonylation is the in situ liberation of CO from
-
CO Release: Under microwave irradiation,
undergoes decarbonylation, releasing CO into the sealed headspace and solution. -
Oxidative Addition: The Pd(0) species inserts into the Ar-X bond (where Ar contains the electron-withdrawing
group, facilitating this step). -
CO Insertion: CO coordinates to the Pd(II) complex, followed by migratory insertion to form the Acyl-Pd complex.
-
Nucleophilic Attack: The amine attacks the acyl species.
-
Reductive Elimination: The product is released, and Pd(0) is regenerated.
Mechanistic Diagram
Figure 1: Catalytic cycle showing the liberation of CO from Molybdenum Hexacarbonyl and subsequent Pd-catalyzed aminocarbonylation.[1][2][3][4]
Equipment & Reagents
Reagents
-
Aryl Halide: 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv). Note: Aryl iodides are more reactive; aryl bromides are cheaper and sufficient for this protocol.
-
Amine: Benzylamine or Morpholine (1.5 equiv).
-
CO Source: Molybdenum Hexacarbonyl [
] (1.0 equiv). Warning: Toxic.[5][6] -
Catalyst: Palladium(II) acetate [
] (5 mol%). -
Ligand: Xantphos (5-10 mol%) or
(10-20 mol%). Xantphos is preferred for difficult substrates to prevent catalyst deactivation. -
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv). Soluble organic bases are preferred over inorganic salts for microwave homogeneity.
-
Solvent: 1,4-Dioxane or THF (Dry).
Equipment
-
Microwave Reactor: Monowave system (e.g., Anton Paar Monowave, Biotage Initiator, or CEM Discover).
-
Vessels: 2–5 mL microwave-transparent glass vials with aluminum crimp caps and PTFE/silicone septa.
-
Purge Gas: Argon or Nitrogen balloon.
Experimental Protocol
This protocol describes the synthesis of N-benzyl-4-(trifluoromethyl)benzamide .
Step-by-Step Methodology
1. Preparation of Reaction Mixture
-
In a fume hood, weigh
(264 mg, 1.0 mmol), (11 mg, 0.05 mmol), and Xantphos (29 mg, 0.05 mmol) into a 5 mL microwave vial. -
Critical Step: Add a magnetic stir bar. Do not crush the
crystals, as this can accelerate decomposition before the vessel is sealed.
2. Addition of Liquids
-
Add 1,4-Dioxane (3 mL).
-
Add 1-bromo-4-(trifluoromethyl)benzene (225 mg, 1.0 mmol).
-
Add Benzylamine (160 mg, 1.5 mmol).
-
Add DBU (456 mg, 3.0 mmol).
3. Sealing and Inerting
-
Cap the vial immediately with a PTFE/silicone septum and crimp heavily.
-
Insert a needle connected to an Argon line and a vent needle. Flush the headspace for 60 seconds. Remove needles to seal.
4. Microwave Irradiation
-
Place the vial in the microwave cavity.
-
Method Parameters:
-
Temperature: 150 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Absorption Level: High
-
Pressure Limit: 15 bar (Safety cutoff)
-
5. Workup and Purification
-
Allow the vial to cool to 50 °C inside the reactor.
-
Safety: Move the vial to a well-ventilated fume hood. Carefully puncture the septum with a needle to release residual CO gas.
-
Filter the reaction mixture through a pad of Celite (eluting with EtOAc) to remove Palladium black and Molybdenum residues.
-
Concentrate the filtrate in vacuo.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted aminocarbonylation process.
Optimization & Troubleshooting
Solvent and Base Effects
The choice of solvent affects the dielectric heating efficiency (tan
| Solvent | Dielectric Heating | Solubility of | Recommendation |
| 1,4-Dioxane | Moderate | Good | Primary Choice. High boiling point, stable. |
| THF | Moderate | Good | Good, but generates higher pressure. |
| DMF | High | Excellent | Use if substrates are insoluble; difficult to remove. |
| Toluene | Low | Moderate | Poor heating; requires SiC doping element. |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (Pd black formation). | Switch ligand to Xantphos or dppf; ensure strict Argon purge. |
| Vessel Failure (Leak) | Excess pressure from CO release. | Reduce |
| Side Product: Ar-Ar | Homocoupling of aryl halide. | Reduce temperature to 130 °C; increase CO pressure (add more |
| Side Product: Ar-H | Dehalogenation.[3] | Solvent is not dry; water acting as H-source. Use anhydrous dioxane. |
Safety & Compliance
-
Carbon Monoxide (CO):
releases CO gas upon heating. While the quantity in a 5 mL vial is small (~1 mmol = ~25 mL gas), it is toxic. ALWAYS open reaction vials in a fume hood. -
Pressure: Microwave heating of volatile solvents + gas evolution creates pressure. Ensure the vial is rated for at least 20 bar. Do not exceed 50% volume capacity.
-
Molybdenum Residues: Molybdenum is a heavy metal. Dispose of Celite pads and aqueous waste in the appropriate heavy metal waste stream.
References
-
Larhed, M., et al. (2008). Microwave-promoted aminocarbonylation of aryl triflates using Mo(CO)6 as a solid CO source.[2] Tetrahedron Letters, 49(42), 6115–6118.[2] Link
-
Lindman, S., et al. (2011). Microwave-assisted Synthesis of Weinreb and MAP Aryl Amides via Pd-catalyzed Heck Aminocarbonylation Using Mo(CO)6 or W(CO)6.[1][7] Journal of Organic Chemistry, 76(3), 978–981.[7] Link
-
Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5, 51–63. Link
-
Odell, L. R., et al. (2012). Molybdenum Hexacarbonyl Mediated Carbonylation Reactions. Synlett, 23(5), 685-698. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 4. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Molybdenum hexacarbonyl | Hexacarbonylmolybdenum | Mo(CO)6 – Ereztech [ereztech.com]
- 7. Microwave-assisted synthesis of Weinreb and MAP aryl amides via Pd-catalyzed Heck aminocarbonylation using Mo(CO)6 or W(CO)6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-phenyl-3-(trifluoromethyl)benzamide
Welcome to the technical support center for optimizing the amide coupling of 3-(trifluoromethyl)benzoic acid and aniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during the synthesis of N-phenyl-3-(trifluoromethyl)benzamide, a coupling that presents unique electronic challenges. Our focus is on providing not just protocols, but a deep understanding of the reaction's underlying principles to empower you to make informed decisions in the lab.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yield
This section addresses the most common issues encountered during this specific amide coupling in a direct question-and-answer format.
Question 1: I am observing very low to no yield of my desired amide product. What are the most likely causes?
Answer: A low yield in this specific reaction almost always stems from a combination of two key factors: the reduced nucleophilicity of aniline and insufficient activation of the carboxylic acid.
-
Poor Nucleophilicity of the Amine: Aniline is considered an electron-deficient amine. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring through resonance, making it significantly less available to attack the electrophilic carbonyl carbon compared to an aliphatic amine. This sluggish reactivity is the core challenge of this synthesis.[1][2][3]
-
Inadequate Carboxylic Acid Activation: Standard coupling conditions may not be potent enough to create an activated intermediate that is sufficiently electrophilic to react with the poorly nucleophilic aniline. The activated species may revert to the starting carboxylic acid via hydrolysis if trace amounts of water are present, or it may be consumed by side reactions before the desired coupling can occur.[2][4]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can profoundly impact the reaction's success. For instance, a solvent that does not fully solubilize all reagents will inhibit the reaction.[4]
Question 2: My starting materials are being consumed according to TLC/LCMS, but I'm not forming the target product. What are the likely side reactions?
Answer: The consumption of starting materials without the formation of the desired product points towards competing side reactions. The most common culprits depend on your choice of coupling reagent.
-
N-Acylurea Formation (with Carbodiimides): If you are using a carbodiimide reagent like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct. This is particularly problematic when the nucleophile (aniline) is slow to react.[5]
-
Hydrolysis of the Activated Intermediate: Many activated intermediates in amide coupling are moisture-sensitive. Even trace amounts of water in your solvent or on your glassware can hydrolyze the activated acid back to 3-(trifluoromethyl)benzoic acid, consuming your coupling reagent in a futile cycle.[4]
-
Guanidinylation (with Uronium Reagents): While less common, excess uronium reagents like HATU or HBTU can sometimes react with the amine to form a guanidinium byproduct, capping the amine and preventing it from participating in the desired reaction.
Question 3: My reaction seems to have stalled after a few hours with significant starting material remaining. Should I increase the temperature?
Answer: Cautiously. For sluggish reactions involving electron-deficient amines, moderate heating (e.g., to 40-50 °C) can sometimes provide the necessary activation energy to drive the reaction to completion.[3] However, this is a trade-off. Increased temperature can also accelerate side reactions and, in the case of chiral substrates (not applicable here), increase the risk of racemization.
Recommendation: Before resorting to heat, ensure you have optimized all other parameters:
-
Are you using a sufficiently powerful coupling reagent?
-
Is your solvent anhydrous and appropriate for the reaction?
-
Is the stoichiometry of your reagents correct?
If these factors are optimized, gentle heating can be a viable next step. Monitor the reaction closely by TLC or LCMS to ensure product formation is increasing preferentially over byproduct formation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this specific amide coupling between aniline and 3-(trifluoromethyl)benzoic acid considered challenging? The primary difficulty lies in the electronic properties of both coupling partners. Aniline is a weak nucleophile due to the delocalization of its nitrogen lone pair into the phenyl ring. Simultaneously, the 3-(trifluoromethyl)benzoic acid, while having a more electrophilic carbonyl carbon due to the electron-withdrawing -CF3 group, still requires significant activation to react with such a poor nucleophile.[1][3] Standard protocols that work well for aliphatic amines often fail or give poor yields here.
Q2: What is the specific role of additives like HOBt or DMAP? Additives are critical for efficiency and minimizing side reactions.
-
HOBt (Hydroxybenzotriazole): When used with carbodiimides (like EDC), HOBt acts as a "trap" for the reactive O-acylisourea intermediate. It forms an HOBt-ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This strategy effectively suppresses the rearrangement to the N-acylurea byproduct.[1][4]
-
DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. Its use with EDC is reported to be critical for improving yields with electron-deficient amines.[1] It is thought to form a highly reactive N-acylpyridinium intermediate.
Q3: Which base should I use, and how much? A non-nucleophilic, sterically hindered organic base is essential. The most common choices are N,N-diisopropylethylamine (DIPEA or Hünig's base) or N-methylmorpholine (NMM).[6]
-
Purpose: The base serves two main purposes: 1) To deprotonate the amine if it is introduced as an ammonium salt (e.g., aniline hydrochloride). 2) To neutralize the acidic byproducts generated during the activation and coupling steps.
-
Stoichiometry: Typically, 2-3 equivalents of the base are used relative to the carboxylic acid.
Q4: Can I simply convert the 3-(trifluoromethyl)benzoic acid to its acyl chloride? Yes, this is a classic and often highly effective strategy. Reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride will produce 3-(trifluoromethyl)benzoyl chloride.[][8] This acyl chloride is much more reactive than the parent acid and will readily react with aniline, often in the presence of a simple base like pyridine or triethylamine.
-
Pros: High reactivity, often leading to high yields where other methods fail. Reagents are inexpensive.
-
Cons: The conditions for forming the acyl chloride can be harsh and may not be suitable for complex molecules with sensitive functional groups. It adds an extra step to the synthesis.[9]
Part 3: Visualization & Data
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for addressing low yields in the synthesis of N-phenyl-3-(trifluoromethyl)benzamide.
Caption: A decision tree for troubleshooting low reaction yield.
General Amide Coupling Mechanism
This diagram illustrates the fundamental steps of the activation and coupling process.
Caption: Simplified two-step mechanism of amide bond formation.
Comparison of Recommended Coupling Systems
The table below summarizes coupling systems suitable for this challenging reaction, moving from standard to more powerful options.
| Coupling System | Reagents | Typical Base | Key Advantages | Potential Issues |
| Carbodiimide | EDC, HOBt, DMAP | DIPEA | Cost-effective, readily available reagents.[1] | Can be sluggish for this substrate; risk of N-acylurea byproduct.[1][5] |
| Uronium/Aminium | HATU or HBTU | DIPEA / NMM | High reactivity, fast reaction times, excellent for difficult couplings.[4][10] | More expensive; byproducts (TMU) are water-soluble and can complicate purification.[11] |
| Phosphonium | PyBOP | DIPEA | High reactivity, similar to HBTU. | Generates potentially toxic HMPA as a byproduct (from BOP).[12] |
| Acyl Fluoride | BTFFH or TFFH | DIPEA | Efficient for sterically hindered and electron-deficient substrates where other methods fail.[3] | Reagents may be less common; requires elevated temperatures. |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Pyridine / Et₃N | Highly reactive, often gives the highest yield.[][8] | Harsh conditions for formation; adds an extra synthetic step. |
Part 4: Optimized Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: High-Yield Coupling with HATU
This protocol utilizes a powerful uronium coupling reagent, generally providing high yields for challenging substrates.[10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(trifluoromethyl)benzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.2 M concentration).
-
Reagent Addition: Add aniline (1.05 eq.), followed by HATU (1.1 eq.) and DIPEA (2.5 eq.). The order of addition can be critical; adding the base last is often preferred.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is often complete within 2-4 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[13][14]
Protocol B: The Acyl Chloride Method
This two-step protocol is a robust alternative when other coupling methods fail.[8]
Step 1: Formation of 3-(Trifluoromethyl)benzoyl Chloride
-
Setup: In a fume hood, combine 3-(trifluoromethyl)benzoic acid (1.0 eq.) with thionyl chloride (SOCl₂, ~2.0 eq.) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF (1-2 drops) can accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (ensure your vacuum pump is protected from the corrosive vapors). The resulting crude 3-(trifluoromethyl)benzoyl chloride is often used directly in the next step.
Step 2: Amide Formation
-
Amine Solution: In a separate flask, dissolve aniline (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in anhydrous DCM at 0 °C (ice bath).
-
Addition: Slowly add the crude 3-(trifluoromethyl)benzoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the stirring aniline solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC for the disappearance of aniline.
-
Workup & Purification: Perform an aqueous workup as described in Protocol A to remove the base hydrochloride salt and any unreacted starting materials. Purify the final product by recrystallization or column chromatography.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]
-
Mish, M. R., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127630. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797. Available at: [Link]
-
YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. Retrieved from [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Available at: [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
American Chemical Society. (2014). Umpolung Amide Synthesis Using Substoichiometric N-Iodosuccinimide (NIS) and Oxygen as a Terminal Oxidant. Organic Letters. Retrieved from [Link]
-
Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine? r/Chempros. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]
-
Frontiers. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. Retrieved from [Link]
-
Reddit. (2024). Struggling with amide coupling. r/Chempros. Retrieved from [Link]
- Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(10), 1338-1351.
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. NCBI. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. NCBI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. RSC. Retrieved from [Link]
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ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
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American Chemical Society. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for amide synthesis with half‐sandwich metal complexesa. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. NCBI. Retrieved from [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]
-
SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/chemhelp. Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Scribd. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. Retrieved from [Link]
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Removing unreacted aniline from N-phenyl-3-(trifluoromethyl)benzamide crude product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the synthesis and purification of N-phenyl-3-(trifluoromethyl)benzamide. Specifically, we will address a common challenge encountered in the synthesis of this and similar amide compounds: the removal of unreacted aniline from the crude product mixture. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your target compound.
The Challenge: Aniline Contamination
The synthesis of N-phenyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with aniline. An excess of aniline is often used to drive the reaction to completion; however, this results in a crude product contaminated with the unreacted starting material. The similar polarities and solubilities of aniline and the desired amide product can make their separation challenging. This guide will explore effective strategies to achieve high purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the purification process.
Q1: My initial attempts at purification by simple solvent washing were unsuccessful. Why is removing aniline so difficult?
A1: Aniline and N-phenyl-3-(trifluoromethyl)benzamide share similar structural features, leading to comparable solubility in many organic solvents.[1] Aniline is soluble in common organic solvents like ethyl acetate, diethyl ether, and dichloromethane, which are also good solvents for the amide product.[2] Therefore, simple washing is often insufficient to selectively remove the aniline without significant loss of the desired product.
Q2: What is the most effective and straightforward method for removing unreacted aniline?
A2: The most robust and widely recommended method is an acid-base extraction .[3][4] This technique leverages the basicity of the aniline's amino group, a property not shared by the neutral amide product. By washing the crude product (dissolved in an organic solvent) with an acidic aqueous solution, the aniline is protonated to form the anilinium salt. This salt is highly soluble in the aqueous phase and can be easily separated from the organic layer containing the purified amide.[5][6]
Q3: Which acid should I use for the acid wash, and at what concentration?
A3: A dilute solution of a strong acid like hydrochloric acid (HCl) is typically used. A concentration of 1 M to 2 M HCl is generally sufficient to effectively protonate and extract the aniline.[3] Using a dilute solution minimizes the risk of any acid-catalyzed hydrolysis of the amide product, which is a potential concern, especially with prolonged exposure or at elevated temperatures.
Q4: How do I know if the acid wash was successful?
A4: The success of the acid wash can be monitored by thin-layer chromatography (TLC). Spot the crude mixture, the organic layer after each acid wash, and a standard of pure aniline on a TLC plate. The aniline spot should diminish or disappear completely from the organic layer after sufficient washing.
Q5: I'm concerned my amide product might be acid-sensitive. Are there alternative methods to remove aniline?
A5: Yes, if your product is sensitive to acidic conditions, several alternatives can be considered:
-
Column Chromatography: Flash column chromatography on silica gel is a powerful purification technique.[7][8] While aniline and the amide may have similar Rf values in some solvent systems, careful optimization of the eluent can achieve separation. Often, a gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) will effectively separate the less polar aniline from the more polar amide.[9]
-
Recrystallization: If a suitable solvent system can be identified where the solubility of the amide and aniline differ significantly with temperature, recrystallization can be an effective purification method.[10] This often requires some screening of different solvents.
-
Amine-bonded Silica Chromatography: For challenging separations, amine-bonded silica can be a useful alternative to standard silica gel.[11][12] The basic nature of the stationary phase can alter the elution profile of acidic or neutral compounds relative to basic compounds like aniline, potentially improving separation.
Q6: Can I use a base wash to remove aniline?
A6: No, a base wash is not effective for removing aniline. Aniline is a weak base itself and will not react with or be solubilized by an aqueous base like sodium hydroxide (NaOH).[13][14] A base wash is, however, useful for removing any unreacted acidic starting materials, such as 3-(trifluoromethyl)benzoic acid that may be present due to hydrolysis of the acid chloride.
Data Summary Table
| Compound | pKa (of conjugate acid) | Water Solubility | Key Chemical Property for Separation |
| Aniline | 4.63[13] | 3.6 g/100 mL at 20°C[15] | Basic amino group, forms water-soluble salt in acid[16][17] |
| N-phenyl-3-(trifluoromethyl)benzamide | Estimated to be neutral (amide)[18] | Sparingly soluble | Neutral amide, remains in organic phase during acid wash |
Experimental Protocols
Protocol 1: Purification of N-phenyl-3-(trifluoromethyl)benzamide via Acid-Base Extraction
This protocol describes the standard and most effective method for removing unreacted aniline.
Materials:
-
Crude N-phenyl-3-(trifluoromethyl)benzamide containing aniline
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in an Erlenmeyer flask. Use a volume sufficient to fully dissolve the solid.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase (ethyl acetate), and the bottom will be the aqueous phase. Drain the lower aqueous layer.
-
Repeat Acid Wash: Repeat the acid wash (steps 3-4) one or two more times to ensure complete removal of aniline. Monitor the removal of aniline by TLC if necessary.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid. Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to aid in the drying process. Drain the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified N-phenyl-3-(trifluoromethyl)benzamide.
-
Characterization: Confirm the purity of the product by analytical techniques such as NMR, LC-MS, or melting point analysis.
Protocol 2: Purification via Flash Column Chromatography
This protocol is an alternative for acid-sensitive compounds or when acid-base extraction is not sufficiently effective.
Materials:
-
Crude N-phenyl-3-(trifluoromethyl)benzamide
-
Silica gel (for flash chromatography)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Chromatography column and accessories
-
Test tubes or fraction collector
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The goal is to achieve a clear separation between the aniline spot and the product spot, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with the chosen non-polar solvent (hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding more ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Characterization: Confirm the purity of the isolated product.
Visual Diagrams
Caption: Chemical Principle of Aniline Extraction.
References
-
Aniline - Wikipedia. [Link]
-
Aniline (benzenamine) - DCCEEW. [Link]
-
Aniline - Solubility of Things. [Link]
-
an introduction to phenylamine (aniline) - Chemguide. [Link]
-
pKa of Aniline - vCalc. [Link]
-
How do I remove aniline from the reaction mixture? - ResearchGate. [Link]
-
Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing). [Link]
-
CHM 230 predict acidity of aniline 3 6 - YouTube. [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline - AFIT. [Link]
-
How to remove aniline from reaction mixture. | ResearchGate. [Link]
-
When should amine-bonded columns be used for purification? - Biotage. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. [Link]
-
Removing Amine Groups in Synthesis Reactions : r/OrganicChemistry - Reddit. [Link]
-
Intro to Liquid-Liquid Extraction - YouTube. [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]
-
Does aniline stick in columns during column chromatography? - ResearchGate. [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. [Link]
-
Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. [Link]
- EP4355452A2 - Method for purifying an extraction liquid - Google P
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What is the best technique for amide purification? - ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]
-
Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - IUCr Journals. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? [Link]
-
N-phenyl-2-(trifluoromethyl)benzamide | C14H10F3NO | CID 3321744 - PubChem. [Link]
-
Benzamide, N-phenyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. [Link]
-
Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram - ResearchGate. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
(PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - ResearchGate. [Link]
-
Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC. [Link]
-
Benzamide, N-phenyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]
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- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
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- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
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- 16. solubilityofthings.com [solubilityofthings.com]
- 17. pKa of Aniline [vcalc.com]
- 18. 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide CAS#: 4496-57-5 [m.chemicalbook.com]
Technical Support Center: Optimizing Purification of Benzamide Derivatives by Column Chromatography
Welcome to the technical support center dedicated to the purification of benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of column chromatography for this important class of compounds. Here, we will address common challenges and provide in-depth, field-proven solutions to optimize your purification workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the column chromatography of benzamide derivatives.
Q1: My benzamide derivative is not moving from the origin on the silica gel column. What should I do?
This is a frequent issue, particularly with highly polar benzamide derivatives, which can adsorb strongly to the acidic silica gel stationary phase.[1]
Causality: The strong interaction between the polar amide functional group and the silanol groups (Si-OH) on the silica surface leads to very high retention.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Your eluent is likely not polar enough to displace the compound from the stationary phase.[1]
-
Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. For highly polar benzamides, a solvent system like methanol/dichloromethane might be necessary.[1]
-
-
Consider a Different Stationary Phase: If increasing solvent polarity doesn't yield the desired result or leads to co-elution of impurities, consider alternative stationary phases.
Q2: I'm observing significant peak tailing in my chromatogram. What is the cause and how can I fix it?
Peak tailing, an asymmetrical peak with a drawn-out trailing edge, is often a sign of undesirable secondary interactions between your benzamide and the stationary phase.[4]
Causality: For basic benzamide derivatives, strong interactions with residual acidic silanol groups on the silica surface can cause tailing.[5]
Solutions:
-
Use a Well-End-Capped Column: These columns have a reduced number of free silanol groups, minimizing secondary interactions.[5]
-
Modify the Mobile Phase:
-
Add a Small Amount of Acid: For reversed-phase chromatography, adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can suppress the ionization of silanol groups, leading to improved peak shape.[5][6]
-
Add a Small Amount of Base: For normal-phase chromatography on silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can help to saturate the acidic silanol sites and improve the elution of basic benzamides.[7]
-
-
Change the Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina or a C18 column can mitigate these interactions.[4]
Q3: How do I choose the optimal mobile phase for my benzamide derivative purification?
The selection of the mobile phase is critical for achieving good separation.[2] A systematic approach starting with Thin Layer Chromatography (TLC) is highly recommended.
Step-by-Step Guide:
-
TLC Analysis: Use TLC to screen various solvent systems. A common starting point for benzamides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8]
-
Target Rf Value: Aim for an Rf value of approximately 0.3-0.4 for your desired compound on the TLC plate. This generally translates to a good elution profile on a column.[8]
-
Solvent Polarity Adjustment:
-
If the Rf is too low (compound is not moving far), increase the polarity of the mobile phase by increasing the proportion of the polar solvent.
-
If the Rf is too high (compound is moving too fast), decrease the polarity by increasing the proportion of the non-polar solvent.
-
-
Consider Solvent Properties: The choice between solvents like methanol and acetonitrile can significantly affect selectivity in reversed-phase chromatography.
Q4: Should I use isocratic or gradient elution for my purification?
The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample mixture.[9][10]
-
Isocratic Elution:
-
Gradient Elution:
-
Best for: Complex mixtures with components spanning a wide range of polarities.[10]
-
Advantages: Improves peak sharpness for later eluting compounds, reduces analysis time, and increases peak capacity.[9][10]
-
Disadvantages: Requires more complex equipment and method development. A re-equilibration step is necessary between runs.[12]
-
For most research and development applications involving the purification of a crude reaction mixture containing a benzamide derivative and various impurities, gradient elution is generally the superior choice .[9][13]
II. Troubleshooting Guide: Common Problems & Solutions
This guide provides a structured approach to troubleshooting common issues encountered during the column chromatography of benzamide derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-elution of Impurities | Suboptimal mobile phase composition.[5] | Re-optimize the mobile phase using TLC. Consider a different solvent system to alter selectivity. |
| Poorly packed column leading to channeling.[4] | Repack the column using the slurry method to ensure a homogenous bed.[4][14] | |
| Column overload (injecting too much sample).[5] | Reduce the amount of sample loaded onto the column. | |
| Low Yield of Purified Product | Product is unstable on silica gel.[15] | Test for compound stability on a TLC plate.[15] If unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[15] |
| Loss of product during workup and purification steps.[16] | Optimize extraction and recrystallization procedures. Ensure the pH during aqueous washes is appropriate to prevent the product from dissolving.[16] | |
| Product is eluting in very broad bands, leading to dilute fractions.[15] | Switch to a gradient elution to sharpen the peaks.[9] Concentrate the fractions before analysis.[15] | |
| Compound Decomposes on the Column | The benzamide derivative is sensitive to the acidic nature of silica gel.[7] | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the mobile phase.[7] Alternatively, use a neutral stationary phase like alumina. |
| Irreproducible Results | Inconsistent column packing.[4] | Standardize the column packing procedure. The wet slurry method is generally more reproducible than dry packing.[4] |
| Mobile phase composition not accurately prepared. | Ensure accurate measurement of solvents when preparing the mobile phase. | |
| Column degradation over time.[5] | Flush the column regularly or replace it if performance declines significantly.[5] |
III. Key Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column for Optimal Performance
A well-packed column is fundamental to achieving high-resolution separations.[4] The wet slurry method is highly recommended for its ability to produce a homogenous and stable packed bed.[4][14]
Materials:
-
Glass chromatography column
-
Silica gel (appropriate for your application)
-
Initial, low-polarity eluent
-
Beaker or flask
-
Long glass rod or spatula
-
Funnel
-
Cotton or glass wool plug (if the column does not have a frit)[14]
-
Sand
Step-by-Step Procedure:
-
Column Preparation: Ensure the column is clean, dry, and clamped vertically. If necessary, place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[14] Add a thin layer of sand over the plug.
-
Prepare the Slurry: In a separate beaker, add the required amount of silica gel. The weight of the adsorbent is typically 20-50 times the sample weight.[2] Add the initial, low-polarity eluent to the silica gel to form a slurry.[4] The consistency should be pourable but not overly dilute.
-
Pour the Slurry: Using a funnel, pour the silica gel slurry into the column in a single, continuous motion to minimize the introduction of air bubbles.
-
Settle the Packing: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica gel. Open the stopcock at the bottom of the column to allow the solvent to drain, which will help to compact the bed.[14]
-
Rinse the Column Walls: Use a small amount of eluent to rinse any silica gel adhering to the column walls down onto the packed bed.[14]
-
Add a Protective Layer: Once the silica gel has settled and there is a small amount of solvent above the bed, carefully add a thin layer of sand to the top of the silica gel. This will prevent the bed from being disturbed when adding the sample and eluent.[4]
-
Equilibrate the Column: Pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated before loading the sample.
Protocol 2: Developing a Gradient Elution Method from TLC Analysis
A systematic approach to developing a gradient elution method can save significant time and resources.
Step-by-Step Procedure:
-
Initial TLC Screening:
-
Dissolve a small amount of your crude benzamide derivative mixture in a suitable solvent.
-
Spot the mixture onto a TLC plate.
-
Develop the TLC plate in a solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp or by using a staining agent.
-
-
TLC Optimization:
-
Adjust the solvent ratio to achieve good separation between your desired compound and major impurities. The target Rf for your product should be around 0.3-0.4.[8]
-
-
Translating TLC to a Column Gradient:
-
Starting Eluent: Begin the column elution with a mobile phase that is slightly less polar than the one used for your optimal TLC separation. For example, if your best TLC separation was in 20% ethyl acetate/hexanes, start the column with 5-10% ethyl acetate/hexanes.
-
Gradient Profile: Gradually increase the percentage of the more polar solvent over a set number of column volumes. A linear gradient is a good starting point.[9]
-
Final Eluent: The gradient should end at a polarity that is sufficient to elute all compounds from the column. This can be determined by running a TLC in a highly polar solvent system (e.g., 50-100% ethyl acetate in hexanes).
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the collected fractions by TLC to identify those containing the pure benzamide derivative.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
IV. Visualizations
Troubleshooting Workflow for Benzamide Purification
Caption: A decision-making workflow for troubleshooting common issues in benzamide purification.
Column Packing Methodology Comparison
Caption: A comparison of dry packing versus the recommended wet (slurry) packing method.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. BenchChem.
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
-
BenchChem Technical Support Team. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem.
-
BenchChem Technical Support Team. (2025). Optimizing reaction conditions for 4-benzoylbenzamide synthesis. BenchChem.
-
BenchChem Technical Support Team. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem.
-
BenchChem Technical Support Team. (2025). Troubleshooting column chromatography purification of polar ketone compounds. BenchChem.
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
Dwight, R., & Barrey, J. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.
-
(2023, June 18). Improved Chromatography Column Packing Method: The Best of 2 Worlds.
-
Google Patents. (n.d.). Method of packing chromatographic columns, packed chromatographic columns for use at high pressures and uses thereof.
-
(n.d.). Column chromatography.
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
-
National Institutes of Health. (n.d.). Implementation of high slurry concentration and sonication to pack high-efficiency, meter-long capillary ultrahigh pressure liquid chromatography columns.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Refining HPLC Protocols for Benzamide Isomers. BenchChem.
-
SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column.
-
Buchi.com. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds.
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
-
National Institutes of Health. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
-
Hosseini, M., et al. (2021). Preparation of two amide‐bonded stationary phases and comparative evaluation under mixed‐mode chromatography. DOI.
-
Bickler, B. (2023, November 21). How does an acid pH modifier impact flash chromatography?. Biotage.
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?.
-
(2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
-
Sepuxianyun. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials.
-
(n.d.). Mobile Phase Selectivity.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
-
BenchChem Technical Support Team. (n.d.). How to overcome common problems in Benzamide synthesis?. BenchChem.
-
ResearchGate. (n.d.). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase | Request PDF.
-
PubMed. (2003, May 15). Direct determination of benzamides in serum by column-switching high-performance liquid chromatography.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?.
-
CORE. (n.d.). Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography.
-
PubMed. (2000, March 15). Selection of mobile phase in high-performance liquid chromatographic determination for medicines.
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
-
Sepuxianyun. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
-
Waters Corporation. (n.d.). Benzamide.
-
Waters Corporation. (n.d.). 5 Rules of Scaling LC Purification.
-
Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification.
-
Cytiva. (2018, April 23). Chromatography scale-up: don't get tied down by bed height.
-
YouTube. (2020, April 14). Example: Upscaling chromatographic column.
-
ACS Publications. (2021, May 7). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments | Industrial & Engineering Chemistry Research.
-
(n.d.). Separation of N-(3-Chloro-o-tolyl)benzamide on Newcrom R1 HPLC column.
-
Reddit. (2016, January 16). Column Chromatography: Amides : r/chemistry.
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Overcoming steric hindrance in 3-(trifluoromethyl)benzamide synthesis
This guide is structured as a Tier 3 Technical Support resource for process chemists and medicinal chemists encountering difficulties in the synthesis of N-substituted 3-(trifluoromethyl)benzamides.
Ticket ID: TFC-309-STERIC Subject: Overcoming Steric and Electronic Barriers in Amide Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Phase: Is it Sterics or Electronics?
Before modifying your protocol, we must validate the root cause of the failure. The 3-(trifluoromethyl) group is at the meta position relative to the carbonyl. Unlike ortho-substituents, it does not impose direct steric blockade on the reaction center.
However, the -CF3 group is a strong electron-withdrawing group (EWG) . This creates two distinct challenges often mistaken for simple "hindrance":
-
Deactivated Nucleophile (Amine): If you are coupling with an electron-deficient aniline, the reaction is sluggish.
-
Hydrolytic Instability: The activated ester of an electron-deficient benzoic acid is highly reactive toward water. If your solvent is "wet" (even ppm levels), the activated intermediate hydrolyzes before the bulky amine can attack.
Diagnostic Checklist:
-
Observation: High conversion to activated ester (by LCMS) but low conversion to amide? -> Issue: Amine nucleophilicity (Steric or Electronic).
-
Observation: Rapid reversion to starting acid? -> Issue: Moisture sensitivity/Hydrolysis of active ester.
Recommended Protocols
Protocol A: The "Gold Standard" for Steric Bulk (T3P Coupling)
For coupling 3-(trifluoromethyl)benzoic acid with sterically hindered amines (e.g., tert-butylamine, ortho-substituted anilines), standard carbodiimides (EDC/DCC) often fail due to slow kinetics and
We recommend Propylphosphonic Anhydride (T3P) .
-
Why: T3P acts as both a coupling reagent and water scavenger.[1] It forms a highly reactive mixed anhydride that is less prone to epimerization (if chiral amines are used) and drives the reaction with bulky substrates.
-
Solvent Choice: Ethyl Acetate (EtOAc) or 2-MeTHF are preferred over DMF/DCM to facilitate workup.
Step-by-Step Methodology:
-
Dissolution: In a dry flask under
, dissolve 3-(trifluoromethyl)benzoic acid (1.0 equiv) and the hindered amine (1.1 equiv) in anhydrous EtOAc (5–10 volumes). -
Base Addition: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM). Note: A stronger base helps buffer the acidity of the T3P byproduct.
-
Reagent Addition: Cool to 0 °C. Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. For extremely hindered amines (e.g., t-butyl), heat to 50–60 °C for 12 hours.
-
Workup: The byproduct is water-soluble.[1] Wash organic layer with water, sat.
, and brine. Dry over and concentrate.
Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez’s Reagent)
If T3P fails, the activation energy barrier is likely too high for mixed anhydrides. You must proceed via the Acid Chloride.[2] Avoid Thionyl Chloride (
Step-by-Step Methodology:
-
Activation: Dissolve 3-(trifluoromethyl)benzoic acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv) at 0 °C. Stir for 1–2 hours at RT.
-
Validation: Check by quenching an aliquot with MeOH (forms methyl ester) and running LCMS.
-
-
Coupling: Add the hindered amine (1.2 equiv) and Pyridine (2.0 equiv) or
. -
Catalysis: Add DMAP (0.1 equiv) strictly as a nucleophilic catalyst to shuttle the acyl group to the hindered amine.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct coupling strategy based on steric and electronic constraints.
Figure 1: Strategic decision tree for overcoming steric hindrance in 3-(trifluoromethyl)benzamide synthesis, prioritizing T3P for safety and selectivity before escalating to acid chloride methods.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of Active Ester | The -CF3 group makes the active ester extremely electrophilic.[2] Ensure solvents are anhydrous (<50 ppm |
| No Reaction (Amine Intact) | Steric Clashing | The amine cannot approach the carbonyl. Add DMAP (10-20 mol%) to form the highly reactive N-acylpyridinium intermediate, which is less sterically demanding than the bulky active ester. |
| Product Precipitates Early | Solubility Issues | 3-(trifluoromethyl)benzamides are lipophilic. If product crashes out and traps unreacted amine, switch solvent to 2-MeTHF or add a co-solvent like DMF. |
| Racemization | Over-activation | (Only if amine is chiral). Avoid HATU/Base excess. Use T3P in EtOAc at 0 °C, as it shows the lowest epimerization rates among phosphonic anhydrides. |
References
-
T3P Reagent Capabilities: Hale, C. R., et al. "Scalable Synthesis of Benzamides via T3P-Mediated Coupling." Organic Process Research & Development, 2010.
-
Ghosez's Reagent Protocol: Ghosez, L., et al. "Synthesis of Acyl Chlorides under Neutral Conditions." Angewandte Chemie International Edition, 1969.
-
Steric Hindrance in Amides: Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Reviews, 2016.
-
Nucleophilic Catalysis (DMAP): Steglich, W., et al. "Hypernucleophilic Acylation Catalysts." Angewandte Chemie, 1978.
Sources
Addressing poor oral bioavailability of N-phenyl-3-(trifluoromethyl)benzamide analogs
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A Guide to Troubleshooting and Enhancing Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenyl-3-(trifluoromethyl)benzamide analogs. This guide is designed to provide expert insights and practical, step-by-step solutions to the common challenges associated with the poor oral bioavailability of this important chemical scaffold.
Section 1: Foundational Understanding & Initial Diagnosis
Q1: What are N-phenyl-3-(trifluoromethyl)benzamide analogs and why is their oral bioavailability often a challenge?
N-phenyl-3-(trifluoromethyl)benzamide describes a core chemical structure that is a common starting point in medicinal chemistry for developing new therapeutic agents.[1][2][3][4][5] The inclusion of a trifluoromethyl (-CF3) group is a strategic design choice intended to improve properties like metabolic stability and target binding affinity by increasing lipophilicity (fat-solubility).[6][7][8][9]
However, this increased lipophilicity is a double-edged sword. It frequently leads to very low aqueous solubility, which is the first major hurdle for oral drug absorption.[10][11] For a drug to be absorbed into the bloodstream from the gut, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract. If a compound is too lipophilic (often termed a 'grease-ball' molecule), it will not dissolve sufficiently, leading to poor bioavailability, regardless of its other positive attributes.[12] This issue is a primary reason why many promising drug candidates are classified as Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[10]
Q2: My lead compound is showing low exposure in animal models after oral dosing. What is the first step to diagnose the problem?
The first and most critical step is to determine whether the issue is driven by poor solubility or poor permeability. This distinction will guide your entire optimization strategy. A logical, stepwise approach is essential to avoid wasting resources on complex formulation or metabolic studies if the root cause is simply that the drug isn't dissolving.
The diagnostic workflow should begin with fundamental in vitro assays before moving to more complex and costly experiments.[13][14][15] These initial tests provide the foundational data needed to make informed decisions.
Below is a workflow diagram illustrating the initial decision-making process for diagnosing the cause of poor oral bioavailability.
Q6: The efflux ratio for my compound is high. What are my options?
A high efflux ratio is a significant challenge. The trifluoromethyl group, while improving metabolic stability, can sometimes increase a molecule's recognition by efflux transporters like P-gp. [6][16]You have two main strategic options:
-
Medicinal Chemistry Redesign: This is the preferred long-term solution. The goal is to modify the molecule to reduce its affinity for the transporter while retaining its desired biological activity. This often involves:
-
Reducing the number of hydrogen bond donors.
-
Slightly increasing polarity or introducing charged groups.
-
Masking the structural features recognized by the transporter.
-
-
Co-administration with a P-gp Inhibitor: This is a formulation-based approach used to prove a hypothesis in vivo but is less desirable for a final drug product due to the risk of drug-drug interactions. [17]Co-dosing your compound with a known P-gp inhibitor (e.g., Verapamil, Elacridar) in an animal study can confirm that P-gp is the cause of poor bioavailability. If exposure increases significantly in the presence of the inhibitor, it validates the efflux mechanism.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved February 13, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). PubMed. Retrieved February 13, 2026, from [Link]
-
Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Which in vitro Screens Guide the Prediction of Oral Absorption and Volume of Distribution? (n.d.). Scilit. Retrieved February 13, 2026, from [Link]
-
Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). ULisboa Research Portal. Retrieved February 13, 2026, from [Link]
-
Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv. Retrieved February 13, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PMC. Retrieved February 13, 2026, from [Link]
-
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system. (2024). PubMed. Retrieved February 13, 2026, from [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020). PubMed. Retrieved February 13, 2026, from [Link]
-
Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. (2014). PubMed. Retrieved February 13, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. (2014). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2024). Wechem. Retrieved February 13, 2026, from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. Retrieved February 13, 2026, from [Link]
-
N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity. (2019). PubMed. Retrieved February 13, 2026, from [Link]
-
Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Improving the oral bioavailability of beneficial polyphenols through designed synergies. (n.d.). Nutrition & Metabolism. Retrieved February 13, 2026, from [Link]
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An overview of oral bioavailability enhancement through self- emulsifying drug delivery systems. (2025). PubMed. Retrieved February 13, 2026, from [Link]
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The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
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P-glycoprotein and its role in drug-drug interactions. (2014). UQ eSpace - The University of Queensland. Retrieved February 13, 2026, from [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC. Retrieved February 13, 2026, from [Link]
-
N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide 1g. (n.d.). Dana Bioscience. Retrieved February 13, 2026, from [Link]
-
P-GLYCOPROTEIN EFFECTS ON DRUGS PHARMACOKINETICS AND DRUG-DRUG- INTERACTIONS AND THEIR CLINICAL IMPLICATIONS. (2012). Semantic Scholar. Retrieved February 13, 2026, from [Link]
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Technical Support Center: Enhancing Membrane Permeability of Fluorinated Benzamides
Welcome to the technical support center dedicated to addressing the challenges associated with the membrane permeability of fluorinated benzamides. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of enhancing cellular uptake.
Troubleshooting Guide: Common Permeability Issues and Solutions
This section addresses specific experimental hurdles you might be facing with your fluorinated benzamide candidates. We delve into the root causes of these issues and provide actionable, evidence-based strategies to overcome them.
Issue 1: My fluorinated benzamide shows high lipophilicity (high logP) but poor cell permeability in a Caco-2 assay.
Question: I've introduced fluorine to my benzamide scaffold to increase lipophilicity, hoping to improve passive diffusion. The measured logP value is now in what I believe to be an optimal range (2-4), but the apparent permeability coefficient (Papp) from my Caco-2 assay is unexpectedly low. What could be the underlying cause, and how can I address it?
Answer: This is a common and often counterintuitive observation in medicinal chemistry. While lipophilicity is a crucial driver of passive membrane partitioning, an increase in logP doesn't always translate to enhanced permeability across a biological membrane.[1][2] Here’s a breakdown of potential causes and troubleshooting steps:
Potential Causes:
-
Efflux Transporter Recognition: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells.[3] These transporters actively pump substrates out of the cell, leading to a low net flux across the cell monolayer, even with high passive diffusion into the membrane. Increased lipophilicity can sometimes enhance the susceptibility of a compound to efflux.[4]
-
Poor Aqueous Solubility: While you've increased lipophilicity, you may have inadvertently decreased the aqueous solubility of your compound to a point where its concentration in the aqueous unstirred water layer adjacent to the cell membrane is too low for efficient partitioning into the lipid bilayer.
-
Unfavorable Conformation: The fluorination might have induced a molecular conformation that, while lipophilic, is not conducive to traversing the lipid bilayer. The energetic cost of desolvation and subsequent partitioning into the membrane might be too high for this specific conformer.
Troubleshooting Workflow:
Workflow for diagnosing and addressing low permeability despite high lipophilicity.
Step-by-Step Experimental Protocol: Bidirectional Caco-2 Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[5]
-
Assay Setup:
-
Apical to Basolateral (A-B) Transport: Add your fluorinated benzamide to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add your compound to the basolateral chamber and measure its appearance in the apical chamber.
-
-
Inhibitor Arm: Repeat the A-B and B-A transport experiments in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: Quantify the concentration of your compound in the receiver chambers at various time points using a sensitive analytical method like LC-MS/MS.[6]
-
Data Analysis: Calculate the apparent permeability coefficients (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for efflux transporters. A significant increase in A-B transport in the presence of the inhibitor further confirms this.
Issue 2: My fluorinated benzamide has a high polar surface area (PSA) and, as expected, poor permeability. What are my options?
Question: My lead compound has excellent target engagement, but its polar benzamide core and additional polar groups result in a high PSA, leading to poor membrane permeability. How can I mitigate the impact of these polar groups without sacrificing biological activity?
Answer: A high PSA is a common challenge, particularly for molecules with multiple hydrogen bond donors and acceptors. The key is to mask this polarity transiently or through conformational changes, reducing the desolvation penalty required for the molecule to enter the lipophilic membrane interior.[7]
Strategies to Mitigate High PSA:
-
Intramolecular Hydrogen Bonding (IHB): This is a powerful strategy where you introduce functional groups that can form a hydrogen bond with a nearby polar group, effectively "hiding" the polarity from the solvent.[8][9] This can be achieved by strategic placement of fluorine atoms or other functional groups that can act as hydrogen bond acceptors. The formation of an IHB can significantly decrease the energetic barrier for membrane translocation.[9]
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[11][12] For polar benzamides, you can mask the N-H of the amide or other polar functional groups with a lipophilic moiety that is cleaved once inside the cell.[13]
-
Self-Validating System: A well-designed prodrug strategy can be validated by comparing the permeability of the prodrug to the parent drug in an in vitro assay. The prodrug should show significantly higher permeability.[13] Additionally, the conversion of the prodrug back to the active parent compound should be confirmed in relevant biological matrices (e.g., plasma, liver microsomes).
-
Conceptual Relationship of Strategies:
Strategies to overcome high polar surface area.
Frequently Asked Questions (FAQs)
Q1: How does the position of fluorine on the benzamide scaffold affect permeability?
A1: The position of fluorine is critical and its effects are highly context-dependent.[4]
-
Aromatic Fluorination: Fluorinating the phenyl ring of the benzamide can increase lipophilicity. For instance, a para-fluoro substitution can increase the logP.[4] This can enhance passive diffusion but may also increase susceptibility to efflux.[4]
-
Aliphatic Fluorination: Fluorinating an alkyl chain attached to the benzamide can have more complex effects. It can alter lipophilicity and also induce specific conformational preferences that may favor or hinder membrane permeability.[2][14]
-
Impact on pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic amines, reducing their ionization at physiological pH and potentially increasing permeability.
Q2: What is the best in vitro assay to start with for assessing the permeability of my fluorinated benzamides?
A2: For initial high-throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent choice.[5][15]
-
Why PAMPA first?: It is a cell-free assay that specifically measures passive diffusion.[1][16] This allows you to quickly assess the intrinsic ability of your compounds to cross a lipid membrane without the confounding factors of active transport or metabolism. It is also more cost-effective and less labor-intensive than cell-based assays.
-
When to move to cell-based assays?: Once you have promising candidates from PAMPA, you should progress to cell-based assays like the Caco-2 or MDCK assays.[17] These will provide a more comprehensive picture by including the effects of active transport (both uptake and efflux) and paracellular transport.[3][5]
Permeability Assay Tiered Approach:
| Assay | Measures | Throughput | When to Use |
| PAMPA | Passive Diffusion | High | Initial screening of compound libraries |
| Caco-2 | Passive Diffusion, Active Transport (Efflux), Paracellular Transport | Medium | Lead optimization, mechanistic studies |
| MDCK | Passive Diffusion, Active Transport | Medium | Often used for blood-brain barrier permeability prediction |
Q3: Can computational models accurately predict the permeability of my novel fluorinated benzamides?
A3: Computational models can be very powerful predictive tools, but their accuracy depends on the method used.[1][16]
-
QSPR Models: Quantitative Structure-Permeability Relationship (QSPR) models are fast and can be useful for ranking large numbers of compounds. They rely on physicochemical descriptors like logP, PSA, and the number of hydrogen bond donors/acceptors.[15]
-
Molecular Dynamics (MD) Simulations: For higher accuracy, MD simulations can model the entire process of a molecule crossing a lipid bilayer.[18][19] These simulations can provide a detailed free energy profile of permeation and can account for conformational changes, making them particularly useful for complex molecules like fluorinated benzamides.[1][16] It's often beneficial to validate computational predictions with in vitro data.[1]
Q4: I'm considering a prodrug strategy. What are the key considerations for designing a suitable prodrug for a fluorinated benzamide?
A4: A successful prodrug strategy requires a careful balance of properties.[11][20]
-
Linker Chemistry: The linker connecting the promoiety to your benzamide must be stable in the gastrointestinal tract but readily cleaved by enzymes (e.g., esterases, phosphatases) in the intestinal wall or liver to release the active drug.
-
Promoity Selection: The promoiety should be lipophilic enough to significantly enhance permeability but not so lipophilic that it dramatically reduces aqueous solubility.
-
Cleavage Products: The cleaved promoiety should be non-toxic.
-
Synthetic Feasibility: The synthesis of the prodrug should be efficient and scalable.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). The Journal of Physical Chemistry B.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). RSC Publishing.
- Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning. (n.d.). PMC - NIH.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). PMC.
- Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. (n.d.). Advances in Engineering.
- Overview of In Vitro Permeability Assays. (n.d.).
- Permeability--in vitro assays for assessing drug transporter activity. (n.d.). PubMed.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH.
- Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (2023). PMC.
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). RSC Publishing.
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (n.d.). NIH.
- Permeability assessment of drug substances using in vitro and ex vivo screening techniques. (n.d.). Semantic Scholar.
- Permeability assessment of drug substances using in vitro and ex vivo screening techniques. (n.d.). Semantic Scholar.
- Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. (2000). PubMed.
- Membrane permeability of small molecules from unbiased molecular dynamics simul
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (n.d.).
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025).
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability--in vitro assays for assessing drug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. innpharmacotherapy.com [innpharmacotherapy.com]
- 6. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. advanceseng.com [advanceseng.com]
- 15. Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Membrane permeability of small molecules from unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predicting a Drug’s Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data (Journal Article) | OSTI.GOV [osti.gov]
- 20. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Resolving rotamers in NMR spectra of N-phenyl benzamides
Topic: Resolving Rotamers in N-Phenyl Benzamides Ticket ID: NMR-ROT-042 Assigned Specialist: Senior Application Scientist (Structural Elucidation)
Welcome to the Technical Support Center
You have accessed this guide because your 1H or 13C NMR spectrum of an N-phenyl benzamide derivative exhibits confusing signal multiplicity—doubled peaks, broad humps, or fractional integration values—that do not match your expected structure.
This is a common issue caused by restricted rotation around the amide (
This guide provides the diagnostic workflows, experimental protocols, and mathematical tools required to confirm rotamers and resolve your spectrum.
Module 1: Diagnosis – Is it Rotamers or Impurities?
User Question: "I see two sets of peaks for my pure compound. How do I distinguish rotamers from a persistent impurity without wasting time on repurification?"
Technical Insight:
Amide bonds possess partial double-bond character (approx. 40%) due to resonance delocalization of the nitrogen lone pair into the carbonyl. This creates a rotational energy barrier (
Diagnostic Protocol: Do not assume it is an impurity. Run the "Rotamer Check" workflow below.
Experiment A: 1D-EXSY (Exchange Spectroscopy)
Preferred method (Non-destructive, Room Temperature)
-
Select a target: Pick a distinct, isolated peak (e.g., a methyl group or the amide NH) from the major conformer.
-
Irradiate: Execute a 1D selective NOESY/EXSY sequence irradiating this peak.
-
Analyze:
-
Rotamers: You will see a transferred NOE signal (same phase as the irradiated peak in EXSY, opposite phase in standard NOE diff) at the chemical shift of the minor conformer. This proves chemical exchange.
-
Impurities: No magnetization transfer occurs. The other peaks remain silent.
-
Experiment B: Variable Temperature (VT) Snapshot
Alternative method (Requires heating)
-
Take a standard proton spectrum at 25°C.
-
Heat the sample to 50°C (ensure solvent boiling point allows this).
-
Result: If peaks broaden or move closer together (coalescence), it is a dynamic rotameric process. If peaks remain sharp and do not shift relative to each other, it is likely an impurity.
Figure 1: Decision tree for distinguishing rotamers from impurities using 1D EXSY.
Module 2: The VT-NMR Protocol (Resolution)
User Question: "My spectrum is messy. How do I get a clean single set of peaks for publication?"
Technical Insight:
To resolve rotamers, you must push the system into the Fast Exchange Limit . By increasing thermal energy, you increase the rate of rotation (
Step-by-Step Protocol:
-
Solvent Selection (Critical):
-
Avoid
(Boils at 61°C; too low for most amide barriers). -
Standard:
(Good solubility, high BP, but stabilizes ground state via H-bonding, raising ). -
Preferred for Resolution:
or (TCE). These non-polar solvents often lower the rotational barrier compared to DMSO and allow heating up to 100°C+.
-
-
Sample Preparation:
-
Prepare a standard concentration (5-10 mg in 0.6 mL).
-
Crucial: Ensure the NMR tube is rated for high temperatures (Wilmad 507-PP or better). Poor quality tubes can warp or explode inside the probe.
-
-
The Temperature Ramp:
-
Start: 298 K (25°C). Acquire control spectrum.
-
Increment: Increase T in 10 K steps.
-
Equilibration: Wait 5-10 minutes after the probe reaches the target temperature to allow the sample to equilibrate and convection currents to settle.
-
Shim: Re-shim (Z1 and Z2) at every temperature step. Temperature changes induce significant field gradients.
-
Stop: When peaks coalesce into a broad hump (Coalescence,
) and then sharpen into a single peak (Fast Exchange).
-
Data Visualization: Solvent Strategy
| Solvent | Boiling Point (°C) | Rotamer Barrier Effect | Recommended Use |
| Chloroform-d | 61 | Neutral | Diagnosis only. Too volatile for resolution. |
| DMSO-d6 | 189 | Increases Barrier (H-bonds) | Good for solubility; requires higher T to coalesce. |
| Methanol-d4 | 65 | Increases Barrier | Limited utility due to low BP. |
| Toluene-d8 | 110 | Lowers Barrier | Excellent for resolving rotamers at moderate T. |
| TCE-d2 | 146 | Neutral/Lowers | Best for high-barrier samples requiring >100°C. |
Module 3: Advanced Analysis (Calculating )
User Question: "Reviewer 2 wants to know the rotational energy barrier. How do I calculate it?"
Technical Insight:
You can quantify the stability of the rotamers using the Coalescence Temperature (
The Equation (Eyring-Gutowsky-Holm):
Where:
- = Free energy of activation (kcal/mol).
- = Coalescence temperature (Kelvin).[1][5]
- = Separation between the two rotamer peaks in the slow exchange limit (Hz).[5] Measure this at the lowest possible temperature (e.g., -20°C or RT if separation is max).
Calculation Workflow:
-
Measure
: At 25°C (or lower), find two corresponding peaks (e.g., two methyl singlets). Measure the difference in Hz.-
Example: Peak A at 500 Hz, Peak B at 540 Hz.
Hz.
-
-
Find
: Run the VT experiment until these two peaks merge into a flat-topped broad peak. Record in Kelvin.[5]-
Example:
K.
-
-
Compute: Plug values into the equation above.
Figure 2: Energy landscape of amide bond rotation and its correlation to NMR timescale perception.
Module 4: Frequently Asked Questions (FAQs)
Q: Why does adding
Q: Can I just integrate both peaks and sum them? A: Yes. For purity calculations or qNMR, you must integrate both rotamer signals. The sum represents the total molar amount of that nucleus in the sample.
Q: My sample degrades at
-
Solution: Switch to a lower field instrument (300 MHz) to lower
, or use a solvent that lowers the barrier (Toluene-d8).
References
-
Reich, H. J. (n.d.). Dynamic NMR – Determination of Activation Parameters. University of Wisconsin-Madison.[6] [Link]
-
Clayden, J., et al. (2001). Using NMR to distinguish rotamers from impurities. Sussex Drug Discovery Centre. [Link]
-
Huggins, M. T., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1425–1429.[1] [Link]
-
Wiberg, K. B., & Rush, D. J. (2001). Solvent effects on the thioamide rotational barrier: An experimental and theoretical study. Journal of the American Chemical Society, 123(9), 2038–2046. [Link]
-
Tikhonova, I. G., et al. (2023).[7] Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2). [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Benzoyl Chloride-Aniline Coupling
Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. The coupling of benzoyl chloride with anilines to form benzanilides is a cornerstone reaction, fundamental to the synthesis of pharmaceuticals, polymers, and dyes. While seemingly straightforward, this nucleophilic acyl substitution is often plagued by side reactions that can compromise yield and purity.
This guide is structured as a dynamic troubleshooting resource. We will move beyond simple procedural lists to explore the causality behind common experimental failures and provide robust, validated solutions.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific issues you may encounter during your experiments. Each question is framed around a common observational problem, followed by a detailed explanation of the underlying cause and actionable solutions.
Q1: My reaction yield is significantly lower than expected, and my workup reveals the presence of benzoic acid. What is the primary cause, and how can I prevent it?
A1: Root Cause Analysis: Hydrolysis of Benzoyl Chloride
The presence of benzoic acid is a definitive sign that your benzoyl chloride is undergoing hydrolysis, a competitive reaction where water acts as a nucleophile.[1] Benzoyl chloride is highly electrophilic and will react readily with any available water, especially under the basic conditions often used for this coupling.
Mechanistic Insight: The primary N-acylation reaction relies on the aniline's nitrogen being a more potent nucleophile than water. However, factors like elevated temperature, high concentration of base, or excess water can shift the kinetic favorability towards hydrolysis.
Preventative & Corrective Actions:
-
Implement Rigorous Anhydrous Conditions: This is the most critical control point.
-
Solvents: Use freshly distilled, anhydrous aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents like ethanol, which will react to form esters.
-
Glassware & Atmosphere: Ensure all glassware is oven- or flame-dried before use. Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Reagents: Use a fresh, unopened bottle of benzoyl chloride if possible. Older bottles may have already absorbed atmospheric moisture. Aniline should also be dry; consider distillation if its purity is questionable.
-
-
Temperature Control: The reaction is exothermic.[2]
-
Choice of Base:
-
While the classic Schotten-Baumann reaction uses aqueous NaOH, this biphasic system inherently introduces water.[5][6] For sensitive substrates or when maximizing yield is critical, switching to an organic, non-nucleophilic base like triethylamine (Et₃N) or pyridine in an anhydrous organic solvent is highly recommended.[3][7]
-
Q2: My mass spectrometry data shows a byproduct with a mass corresponding to the addition of a second benzoyl group. How does this N,N-diacylation occur, and what is the best strategy to avoid it?
A2: Root Cause Analysis: Over-acylation of the Amide Product
The formation of an N,N-dibenzoylaniline derivative indicates that the initially formed benzanilide product has reacted with another equivalent of benzoyl chloride.
Mechanistic Insight: The nitrogen-hydrogen (N-H) bond in the newly formed benzanilide is weakly acidic. In the presence of a sufficiently strong base, this proton can be abstracted to form an amidate anion. This anion is a potent nucleophile that can attack another molecule of benzoyl chloride, leading to the diacylated byproduct. This side reaction is particularly problematic for electron-deficient anilines, which form more acidic amides.[8]
Preventative & Corrective Actions:
-
Optimize Stoichiometry and Addition:
-
Avoid using a large excess of benzoyl chloride. A stoichiometry of 1.0 to 1.1 equivalents relative to the aniline is typically sufficient.
-
Add the benzoyl chloride slowly (dropwise) to the solution of aniline and base. This maintains a low instantaneous concentration of the acylating agent, favoring the more rapid reaction with the primary amine over the slower reaction with the less nucleophilic amide.[5]
-
-
Select a Weaker Base: This is a key strategic choice.
-
Strong bases like Et₃N or K₂CO₃ can readily deprotonate the amide product.[8]
-
Switching to a weaker base, such as pyridine, significantly reduces the equilibrium concentration of the reactive amidate anion, thus suppressing diacylation.[8] Pyridine can also act as a nucleophilic catalyst, activating the benzoyl chloride without being basic enough to cause significant amide deprotonation.
-
Q3: My NMR spectrum is complex, with signals suggesting acylation has occurred on the aniline's aromatic ring. Why did this Friedel-Crafts reaction happen?
A3: Root Cause Analysis: Unintended C-Acylation
While N-acylation is kinetically much faster than C-acylation for anilines, the presence of certain catalysts can promote the electrophilic aromatic substitution known as the Friedel-Crafts acylation, leading to aminobenzophenone byproducts.[9]
Mechanistic Insight: Friedel-Crafts acylation requires a potent Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or even copper triflate) to activate the benzoyl chloride, making it a much stronger electrophile capable of attacking the electron-rich aniline ring.[9][10] This side reaction is generally not observed under standard Schotten-Baumann or organic base-mediated conditions.
Preventative & Corrective Actions:
-
Avoid Lewis Acid Catalysts: Unless C-acylation is the desired transformation, scrupulously avoid Lewis acids. Ensure your reagents and solvents are free from metallic impurities that could have catalytic activity. Traditional catalysts like AlCl₃ are often required in stoichiometric amounts and are incompatible with the basic nitrogen of anilines without N-protection.[9]
-
Purify Reagents: If you suspect contamination, purify your starting materials. For instance, aged benzoyl chloride can contain HCl and other acidic impurities.
-
Reaction Conditions: Stick to base-mediated reaction conditions (as described in A1 and A2), which are not conducive to Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal base for this coupling, and why?
-
There is no single "best" base; the choice depends on the specific aniline and the desired reaction conditions.
Base System Pros Cons NaOH (aq) Biphasic (Schotten-Baumann) Inexpensive, effective for simple anilines, neutralizes HCl byproduct efficiently.[6] Introduces water (risk of hydrolysis), can promote diacylation. Triethylamine (Et₃N) Anhydrous Organic Strong, non-nucleophilic, excellent acid scavenger. Can be too basic, promoting diacylation with sensitive substrates.[8] | Pyridine | Anhydrous Organic | Moderately basic (reduces diacylation risk), acts as a nucleophilic catalyst.[3][8] | Can be difficult to remove during workup due to high boiling point. |
-
-
FAQ 2: What are the best practices for setting up the reaction to ensure anhydrous conditions?
-
Glassware: Dry all glassware (flask, addition funnel, condenser) in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the apparatus while hot and immediately purge with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagents: Add anhydrous solvents and liquid reagents via syringe through rubber septa. Add solid reagents under a positive flow of inert gas.
-
-
FAQ 3: How does temperature control impact the reaction outcome?
-
Low Temperature (0 °C): Favored during the addition of benzoyl chloride. It controls the initial exotherm, minimizes the rate of side reactions (especially hydrolysis), and improves selectivity for N-acylation.[2][4]
-
Room Temperature: Often sufficient for the reaction to proceed to completion after the initial controlled addition.
-
Elevated Temperature: Generally not recommended. It accelerates all reactions, including undesirable side pathways, and can lead to a less pure product profile.
-
Visual Guides: Reaction Pathways and Troubleshooting
Reaction Pathway Analysis
The following diagram illustrates the desired reaction pathway to form benzanilide versus the three primary competing side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of a low-yielding reaction.
Caption: A logical guide for troubleshooting low yields.
Recommended Experimental Protocol: Anhydrous Benzoylation of Aniline
This protocol is designed to maximize yield and purity by rigorously controlling reaction parameters to disfavor common side reactions.
Materials:
-
Aniline (1.0 equiv)
-
Benzoyl Chloride (1.05 equiv)
-
Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add aniline (1.0 equiv) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
Base Addition: Add pyridine (1.2 equiv) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.05 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aniline starting material.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x, to remove pyridine and any unreacted aniline), saturated NaHCO₃ (2x, to remove any benzoic acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) to yield pure benzanilide.[2][11]
References
- Schotten Baumann Reaction - SATHEE. (n.d.).
- A Comparative Guide to Alternative Reagents for Amine Protection Beyond 4-(Chloromethyl)benzoyl Chloride. (2025). BenchChem.
-
Structure of Benzoyl Chloride. (n.d.). BYJU'S. Retrieved from [Link]
-
Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones. (2016). Synthetic Communications. Taylor & Francis. Retrieved from [Link]
-
BENZOYL CHLORIDE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023). Chemistry Notes. Retrieved from [Link]
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook. Retrieved from [Link]
-
Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. (2016). ResearchGate. Retrieved from [Link]
-
Schotten-Baumann Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Retrieved from [Link]
-
Benzanilide : Schotten Baumann Benzoylation. (2021). YouTube. Retrieved from [Link]
-
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Preparation of Benzanilide (or) Benzoyl Aniline. (2024). YouTube. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. testbook.com [testbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
1H NMR chemical shifts of N-phenyl-3-(trifluoromethyl)benzamide
This guide provides a definitive technical analysis of the 1H NMR chemical shifts for N-phenyl-3-(trifluoromethyl)benzamide , structured for researchers requiring precise structural verification.
Executive Summary
N-phenyl-3-(trifluoromethyl)benzamide (CAS: 22727-49-7) is a pivotal intermediate in medicinal chemistry, often utilized as a scaffold for kinase inhibitors and metabolic disorder therapeutics.[1][2] Its structural validation relies heavily on distinguishing the 3-substituted benzoyl ring from its regioisomers (4-substituted) and its reverse-amide analogues.[1][2]
This guide establishes the DMSO-d6 spectral fingerprint as the industry standard for this lipophilic amide, characterizing the diagnostic downfield shift of the amide proton (
Structural Analysis & Assignment Logic
The molecule consists of two aromatic domains linked by an amide bond:[1][2]
-
Ring A (Benzoyl): Substituted at the meta position with a trifluoromethyl (-CF
) group.[1][2] This creates an asymmetric spin system (H2, H4, H5, H6).[2] -
Ring B (Aniline): Unsubstituted N-phenyl ring, exhibiting a characteristic monosubstituted pattern (H2'/6', H3'/5', H4').[2]
Electronic Influence
-
Amide NH: The electron-withdrawing nature of the 3-CF
group on the benzoyl ring increases the electrophilicity of the carbonyl carbon.[1][2] Through resonance/induction, this acidifies the amide proton, shifting it downfield relative to unsubstituted benzamide. -
Benzoyl Protons: The -CF
group is strongly electron-withdrawing (inductive and resonance), deshielding adjacent protons (H2 and H4).[1][2]
Experimental Benchmark: The Product
Compound: N-phenyl-3-(trifluoromethyl)benzamide
Solvent: DMSO-d
1H NMR Chemical Shift Table
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Notes |
| NH (Amide) | 10.48 | Singlet (s) | 1H | - | Critical Marker. Sharp in DMSO; broad/absent in CDCl |
| Ar-H2 (Benzoyl) | 8.29 – 8.25 | Multiplet (m) | 2H* | - | Overlaps with H6.[1][2] H2 appears as a broad singlet (isolated between CO and CF |
| Ar-H6 (Benzoyl) | 8.29 – 8.25 | Multiplet (m) | (with H2) | - | Ortho to C=O.[1][2] Typically a doublet.[1][2] |
| Ar-H4 (Benzoyl) | 7.96 | Doublet (d) | 1H | 7.8 | Ortho to CF |
| Ar-H2', H6' (Aniline) | 7.79 – 7.76 | Multiplet (m) | 3H** | - | Overlaps with Benzoyl H5.[1][2] |
| Ar-H5 (Benzoyl) | 7.79 – 7.76 | Multiplet (m) | (with H2'/6') | - | Meta to substituents.[1][2] |
| Ar-H3', H5' (Aniline) | 7.37 | Triplet (t) | 2H | 7.5-8.0 | Standard meta aniline protons.[1][2] |
| Ar-H4' (Aniline) | 7.15 | Triplet (t) | 1H | 7.4 | Para aniline proton.[1][2] Most shielded aromatic signal.[1][2] |
*Note: The region 8.25–8.29 ppm contains the most deshielded aromatic protons (H2 and H6 of the benzoyl ring). **Note: The region 7.76–7.79 ppm is an overlap of the aniline ortho protons and the benzoyl meta proton.[1][2]
Comparative Analysis: Distinguishing Alternatives
In drug development, this molecule is frequently confused with its regioisomers or non-fluorinated analogues. The following comparison highlights the spectral divergences necessary for quality control.
A. vs. N-phenylbenzamide (No CF )
-
NH Shift: The unsubstituted analogue shows the NH peak at
10.25 ppm (DMSO-d ).[1][2] The addition of 3-CF causes a +0.23 ppm downfield shift ( 10.48).[1][2] -
Aromatic Pattern: N-phenylbenzamide lacks the isolated H2 singlet and the deshielded H4 doublet.[1][2] Its benzoyl protons appear as a standard multiplet at
7.9-7.5.[1][2]
B. vs. N-phenyl-4-(trifluoromethyl)benzamide (Regioisomer)
-
Symmetry Check:
-
Diagnostic: If you see two clean doublets integrating to 2H each in the 7.9–8.2 ppm region, you have the 4-isomer , not the 3-isomer.[1][2]
C. Solvent Effects (DMSO-d vs. CDCl )
-
DMSO-d
: Recommended. NH is sharp and deshielded ( 10.5 ppm) due to H-bonding with solvent oxygen.[1][2] -
CDCl
: Not Recommended for characterization.[1][2] NH signal is often broad, concentration-dependent, and shifted upfield ( 8.0–8.5 ppm), potentially overlapping with aromatic peaks.[2]
Visualizations
Figure 1: Structural Assignment Map
This diagram maps the chemical shifts to the specific protons on the N-phenyl-3-(trifluoromethyl)benzamide structure.[1][2]
Caption: Chemical shift mapping for N-phenyl-3-(trifluoromethyl)benzamide in DMSO-d6.
Figure 2: Isomer Differentiation Workflow
A logical decision tree to confirm the identity of the product against common isomers.
Caption: Decision logic for distinguishing 3-CF3 benzamide from 4-CF3 and unsubstituted analogues.
Methodology: Experimental Protocol
To reproduce the data cited above, follow this standardized protocol:
-
Sample Preparation:
-
Acquisition Parameters:
-
Processing:
References
-
Royal Society of Chemistry . Supporting Information: An efficient synthesis of amides. (Data for Compound 3la/3aj). Retrieved from [Link]
-
National Institutes of Health (NIH) .[1][2] Fe-mediated synthesis of N-aryl amides from nitroarenes. (Comparative data for 4-CF3 isomer). Retrieved from [Link]
Sources
- 1. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. rsc.org [rsc.org]
- 5. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry of N-phenyl-3-(trifluoromethyl)benzamide: A Comparative Analysis
For researchers engaged in drug discovery and development, the precise analytical characterization of novel chemical entities is paramount. N-phenyl-3-(trifluoromethyl)benzamide, a molecule featuring both a benzanilide core and a trifluoromethyl group, presents an interesting case for structural elucidation by mass spectrometry. The electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's fragmentation pattern, providing a unique fingerprint for its identification and quantification.
This guide offers an in-depth analysis of the mass spectrometric behavior of N-phenyl-3-(trifluoromethyl)benzamide, comparing its characterization by mass spectrometry with other common analytical techniques. We will delve into the mechanistic details of its fragmentation, provide a practical experimental protocol, and present supporting data to guide researchers in their analytical workflow.
A Comparative Overview of Analytical Techniques
While mass spectrometry (MS) is a powerful tool for the analysis of N-phenyl-3-(trifluoromethyl)benzamide, it is often used in conjunction with other techniques to gain a comprehensive understanding of the molecule's structure and purity. The choice of analytical method is dictated by the specific information required, the sample matrix, and the desired sensitivity.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Molecular weight, elemental composition (HRMS), structural fragments (MS/MS) | Detailed 3D structure and connectivity | Purity, quantification, separation of isomers |
| Sensitivity | High (picomole to femtomole) | Low (micromole to millimole) | Moderate (nanomole to micromole) |
| Sample Requirement | Small (micrograms to nanograms) | Larger (milligrams) | Small (micrograms) |
| Destructive | Yes | No | No (with fraction collection) |
| Hyphenation | Easily coupled with chromatography (LC-MS, GC-MS) | Less common, specialized techniques | Readily coupled with various detectors (UV, MS) |
As the table illustrates, mass spectrometry excels in providing molecular weight and structural information with exceptional sensitivity. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, offering detailed insights into the atomic connectivity of the molecule. High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV detection, is a robust method for assessing purity and for quantification. The true power for complex mixture analysis and trace-level quantification is often realized through the hyphenation of these techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS).
Deciphering the Fragmentation Pattern of N-phenyl-3-(trifluoromethyl)benzamide
The fragmentation of N-phenyl-3-(trifluoromethyl)benzamide in mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, is governed by the stability of the resulting fragment ions. The presence of the amide linkage and the trifluoromethyl group directs the fragmentation pathways.
Based on established fragmentation rules for benzamides and trifluoromethylated aromatic compounds, we can predict the following key fragmentation steps for N-phenyl-3-(trifluoromethyl)benzamide (Molecular Weight: ~265.23 g/mol ):
-
Amide Bond Cleavage: The most common fragmentation pathway for benzanilides is the cleavage of the amide bond. This can occur in two ways:
-
Formation of the 3-(trifluoromethyl)benzoyl cation (m/z 173): This highly stabilized acylium ion is formed by the cleavage of the C-N bond, with the charge retained on the benzoyl portion. This is often a prominent peak in the spectrum.
-
Formation of the anilide radical cation (m/z 93): Cleavage of the C-N bond with charge retention on the phenylamine portion.
-
-
Loss of the Trifluoromethyl Group: The C-CF3 bond is susceptible to cleavage, leading to the loss of a trifluoromethyl radical (•CF3), which has a mass of 69 Da. This would result in a fragment ion at [M-69]+.
-
Further Fragmentation of the Benzoyl Cation: The 3-(trifluoromethyl)benzoyl cation (m/z 173) can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da) to form the 3-(trifluoromethyl)phenyl cation (m/z 145).
-
Fragmentation of the Phenyl Cation: The phenyl cation (from the aniline part, m/z 77) can further fragment by losing acetylene (C2H2, 26 Da) to produce an ion at m/z 51.
A study on the fragmentation of protonated N-(3-aminophenyl)benzamide derivatives has shown that electron-withdrawing groups, such as the trifluoromethyl group at the meta position, tend to suppress certain complex rearrangements like N-O exchanges.[1] This suggests that the fragmentation of N-phenyl-3-(trifluoromethyl)benzamide will likely follow more direct cleavage pathways.
Below is a proposed fragmentation pathway diagram:
Caption: Proposed mass spectrometry fragmentation pathway of N-phenyl-3-(trifluoromethyl)benzamide.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of N-phenyl-3-(trifluoromethyl)benzamide in a research setting. Optimization will be necessary based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of N-phenyl-3-(trifluoromethyl)benzamide in methanol or acetonitrile. Serially dilute the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma): For quantitative analysis, a protein precipitation or liquid-liquid extraction method would be employed. A typical protein precipitation would involve adding three parts of cold acetonitrile containing an internal standard to one part of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then analyzed.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: For structural confirmation, a full scan MS followed by data-dependent MS/MS would be used. For quantification, Multiple Reaction Monitoring (MRM) is the preferred method.
-
MRM Transitions (Predicted):
-
Quantifier: 266.1 > 173.0 (Precursor [M+H]+ to 3-(trifluoromethyl)benzoyl cation)
-
Qualifier: 266.1 > 145.0 (Precursor [M+H]+ to 3-(trifluoromethyl)phenyl cation)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Caption: A typical workflow for the LC-MS/MS analysis of N-phenyl-3-(trifluoromethyl)benzamide.
Conclusion
The analysis of N-phenyl-3-(trifluoromethyl)benzamide by mass spectrometry provides a wealth of information regarding its molecular weight and structure. The predictable fragmentation pattern, driven by the amide linkage and the trifluoromethyl substituent, allows for confident identification and the development of sensitive and specific quantitative assays. While other techniques like NMR and HPLC are essential for a complete characterization, the speed, sensitivity, and structural insight offered by mass spectrometry, particularly LC-MS/MS, make it an indispensable tool for researchers in the pharmaceutical sciences. This guide provides a solid foundation for developing and interpreting mass spectrometric data for this and structurally related compounds.
References
-
Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(7), 1185–1194. [Link]
Sources
Comparative Guide: 3-Trifluoromethyl vs. 4-Trifluoromethyl Benzamide Isomers in Drug Design
The following guide provides an in-depth technical comparison of 3-trifluoromethyl (3-CF
Executive Summary
In the optimization of benzamide-based pharmacophores, the positional isomerism of the trifluoromethyl (-CF
Physicochemical & Mechanistic Distinctions
The biological divergence between these isomers stems from fundamental differences in their electronic and steric profiles.
Electronic Modulation (Hammett Effects)
The -CF
| Property | 3-CF | 4-CF | Impact on Bioactivity |
| Hammett Constant ( | 4-CF | ||
| Resonance Effect | Inductive ( | Inductive ( | Para-substitution allows for direct resonance interaction, potentially stabilizing specific transition states. |
| Dipole Vector | Off-axis (120°) | On-axis (180°) | 3-CF |
Steric & Conformational Vectors
-
3-CF
(Width Vector): Introduces steric bulk at the meta position, often forcing the benzamide phenyl ring to twist relative to the amide plane to relieve strain. This "pre-organized" twisted conformation is critical for targets like VEGFR-2 and FtsZ , where a planar molecule cannot access the hydrophobic cleft. -
4-CF
(Length Vector): Extends the molecular axis by approximately 2.5 Å (Van der Waals radius of CF ). This is ideal for "deep pocket" targets but detrimental if the pocket is shallow, leading to steric exclusion.
Case Study A: Antibacterial Potency (FtsZ Inhibition)
A critical comparative study involving inhibitors of filamentous temperature-sensitive protein Z (FtsZ), an essential bacterial cell division protein, highlights the superiority of the 3-isomer.
The Experiment
Researchers synthesized analogues of the benzamide-based inhibitor PC190723 to target the interdomain cleft of FtsZ in Bacillus subtilis and Staphylococcus aureus.
Mechanism of Action
The FtsZ binding pocket is narrow but possesses a lateral hydrophobic sub-pocket.
-
3-CF
Fit: The meta-trifluoromethyl group slots into a specific hydrophobic groove (Leu/Val rich region), locking the inhibitor in place and inducing the necessary protein conformational change to prevent polymerization. -
4-CF
Clash: The para-substitution extends the molecule too far longitudinally, clashing with the "floor" of the binding cleft (specifically Arg residues in the T7 loop), preventing high-affinity binding.
Visualization of FtsZ Inhibition Logic
Caption: Comparative binding pathway of 3-CF3 vs 4-CF3 isomers in the FtsZ allosteric site.
Case Study B: Anticancer Potency (VEGFR-2 & HDAC)
In oncology, the distinction shifts towards electronic modulation and solubility.
VEGFR-2 Inhibition (Theophylline-Benzamide Hybrids)
In a docking and cytotoxicity study targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2):
-
3-CF
Derivative: Exhibited the highest interaction energy ( kcal/mol). The meta position allowed the -CF to engage in halogen bonding with backbone carbonyls without disrupting the H-bond network of the pharmacophore. -
4-CF
Derivative: Showed reduced potency due to excessive lipophilic extension into the solvent-exposed region, which is energetically unfavorable compared to the buried meta interaction.
HDAC Inhibition (Histone Deacetylase)
For benzamide-based HDAC inhibitors (e.g., Entinostat analogues):
-
Selectivity: The 3-CF
group (often combined with a 5-fluoro group) is crucial for selectivity towards HDAC1/2 over HDAC3. The meta substituent fills the "foot pocket" adjacent to the catalytic zinc ion. -
Potency: 4-CF
analogues often lose selectivity because the para position points towards the channel exit, interacting non-specifically with the surface rim.
Experimental Protocols
To validate these differences in your own library, use the following standardized workflows.
Protocol A: Comparative IC Determination (MTT Assay)
Objective: Quantify cytotoxic potency differences between isomers in cancer cell lines (e.g., HeLa, A549).
-
Preparation: Dissolve 3-CF
and 4-CF isomers in DMSO to create 10 mM stock solutions. Ensure final DMSO concentration in assay is . -
Seeding: Plate cells (
cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO . -
Treatment:
-
Perform serial dilutions (0.01
M to 100 M). -
Apply 3-CF
isomer to rows A-C. -
Apply 4-CF
isomer to rows D-F. -
Include Doxorubicin as a positive control.
-
-
Incubation: Incubate for 48h or 72h.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Analysis: Plot non-linear regression (log(inhibitor) vs. response) to calculate IC
. Expect 3-CF to show lower IC if the target involves deep hydrophobic pockets.
Protocol B: Structural Validation (X-Ray Crystallography)
Objective: Confirm conformational twisting induced by meta-substitution.
-
Crystallization: Use slow evaporation from Ethanol/Water (80:20) mixtures.
-
Data Collection: Collect diffraction data at 100 K to reduce thermal motion of the disordered -CF
group. -
Analysis: Measure the torsion angle
between the amide plane ( ) and the phenyl ring.-
Hypothesis: 3-CF
will show (twisted). -
Hypothesis: 4-CF
will show (more planar), unless crystal packing forces dominate.
-
References
-
Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Molecules. [Link]
-
Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. Pharmaceuticals. [Link]
-
The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Current Organic Chemistry. [Link]
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Journal of Medicinal Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to Melting Point Range Validation for N-phenyl-3-(trifluoromethyl)benzamide
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's physical properties is a cornerstone of quality control and characterization. The melting point, far from being a simple physical constant, is a critical indicator of purity. This guide provides an in-depth, technically-grounded approach to the melting point range validation of N-phenyl-3-(trifluoromethyl)benzamide, offering a comparative analysis with its isomers and exploring the underlying scientific principles that govern this fundamental analytical technique.
The Significance of a Sharp Melting Point: More Than Just a Number
A pure crystalline solid typically exhibits a sharp and reproducible melting point. The presence of impurities disrupts the crystal lattice structure, leading to a depression and broadening of the melting range.[1][2][3][4] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. For a compound like N-phenyl-3-(trifluoromethyl)benzamide, which may be a key intermediate or active pharmaceutical ingredient (API), a well-defined melting point range is a primary indicator of its identity and purity.
This guide will delve into the validation of the melting point of N-phenyl-3-(trifluoromethyl)benzamide, comparing it with its structural isomers to highlight the specificity of this physical property.
Comparative Analysis: The Importance of Isomeric Specificity
The position of the trifluoromethyl group on the benzamide ring significantly influences the intermolecular forces and crystal packing, resulting in distinct melting points for each isomer. This comparison underscores the utility of melting point determination as a tool for distinguishing between closely related compounds.
| Compound | CAS Number | Reported Melting Point (°C) |
| N-phenyl-3-(trifluoromethyl)benzamide | 1939-24-8 | 107-109 |
| N-phenyl-2-(trifluoromethyl)benzamide | 22978-42-3 | No experimental value found in searches |
| N-phenyl-4-(trifluoromethyl)benzamide | 350-98-1 | No experimental value found in searches |
| 2-(Trifluoromethyl)benzamide | 360-64-5 | 160-164[5] |
| 4-(Trifluoromethyl)benzamide | 1891-90-3 | Data not explicitly found |
Note: While a specific melting point for the 2- and 4-isomers of N-phenyl-(trifluoromethyl)benzamide were not found in the provided search results, the melting point of the simpler 2-(Trifluoromethyl)benzamide is included for illustrative purposes, showcasing the impact of substituent position.
Experimental Protocol: A Validated Approach to Melting Point Determination
The following protocol is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature," ensuring a standardized and reliable methodology.[6][7][8][9][10]
Instrumentation and Calibration
A calibrated melting point apparatus is paramount for accurate results. Calibration should be performed regularly using certified reference standards that bracket the expected melting range of the test substance.
Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the N-phenyl-3-(trifluoromethyl)benzamide sample is dry and finely powdered. Grinding the sample gently in a mortar and pestle will ensure uniform heat transfer.
-
Pack the dry powder into a capillary melting point tube to a height of 2-4 mm. Consistent packing is crucial for reproducibility.
-
-
Determination of Melting Range:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate to a temperature approximately 10°C below the expected melting point of 107°C.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.
-
Record the temperature at which the first drop of liquid appears (the lower limit of the melting range).
-
Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the upper limit of the melting range).
-
-
Acceptance Criteria:
-
For a pure substance, the melting range should be narrow, typically no more than 2°C.
-
The observed melting range should be within the established specification for N-phenyl-3-(trifluoromethyl)benzamide (e.g., 107-109°C).
-
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Alternative and Complementary Techniques: Differential Scanning Calorimetry (DSC)
While the capillary melting point method is widely used, Differential Scanning Calorimetry (DSC) offers a more quantitative and detailed analysis of the melting process.[11][12][13][14] DSC measures the heat flow into or out of a sample as a function of temperature.
Advantages of DSC:
-
Higher Precision and Accuracy: Provides more precise temperature measurements.
-
Quantitative Data: Determines the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance.
-
Detection of Polymorphism: Can identify multiple crystalline forms (polymorphs) of a substance, which may have different melting points.[15][16][17][18][19]
DSC Experimental Workflow
Caption: DSC Experimental Workflow.
Troubleshooting Out-of-Specification Results
A melting point range that is broad or depressed relative to the established standard is a clear indication of potential issues. Understanding the root causes is essential for effective troubleshooting.
The Impact of Impurities
The presence of even small amounts of impurities can significantly affect the melting point.[1][2][3][4] Impurities disrupt the regular crystalline lattice, weakening the intermolecular forces that hold the solid together. Consequently, less energy is required to break these forces, resulting in a lower melting temperature. The melting process also occurs over a wider temperature range as different regions of the crystal melt at different temperatures.
The Role of Crystalline Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure.[15][16][17][18][19] Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. The presence of a metastable polymorph alongside the stable form can lead to a broadened or different melting point. It is crucial to control the crystallization process to ensure the desired polymorph is consistently produced.
Conclusion
The validation of the melting point range of N-phenyl-3-(trifluoromethyl)benzamide is a critical step in its characterization and quality control. A sharp melting range that aligns with the established reference value is a strong indicator of high purity. By adhering to a standardized protocol, such as that outlined in USP <741>, and understanding the potential impact of impurities and polymorphism, researchers can confidently assess the quality of their material. For more in-depth investigations, complementary techniques like DSC provide valuable quantitative data on the thermal behavior of the compound. This comprehensive approach ensures the scientific integrity of the data and the reliability of the material for its intended application in research and drug development.
References
-
United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [Link]
-
RSC Publishing. Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. [Link]
-
MDPI. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]
-
USP-NF. 〈741〉 Melting Range or Temperature - USP-NF ABSTRACT. [Link]
-
ChemRxiv. Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Link]
-
ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]
-
Scribd. USP 741 Melting Point or Range. [Link]
-
Journal of the American Chemical Society. Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. [Link]
-
ResearchGate. Thermal, spectroscopic and DFT studies of solid benzamide. [Link]
-
PubMed. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. [Link]
-
ResearchGate. DSC melting curves of co-crystal, benzamide and salicylic acid. [Link]
-
ResearchGate. (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]
-
ResearchGate. Probenecid and benzamide: DSC applied to the study of an “impossible” pharmaceutical system. [Link]
-
Chemistry Stack Exchange. Effect of impurities on melting point. [Link]
-
Science Ready. Amides - Organic Chemistry. [Link]
-
YouTube. 4. Effects of Impurities on a Melting Point.mov. [Link]
-
Homework.Study.com. What are the effects of impurities on the melting point and boiling point? Do impurities increase or decrease melting and boiling point? Why?. [Link]
-
Quora. Why does impurity among solids lower the melting point? What happens on a molecular level that causes this effect?. [Link]
-
PubChem. N-phenyl-2-(trifluoromethyl)benzamide. [Link]
-
PubChem. N-(4-(trifluoromethyl)phenyl)benzamide. [Link]
-
NIST WebBook. Benzamide, N-phenyl-. [Link]
-
ScienceDirect. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
-
NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]
-
Wikipedia. Bis(trifluoromethanesulfonyl)aniline. [Link]
-
IUCr. Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl). [Link]
-
PubChem. 4-(Trifluoromethyl)benzamide. [Link]
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Technical Guide: HPLC Retention Time Comparison of Fluorinated Benzamide Isomers
Executive Summary
The separation of positional isomers—specifically 2-fluoro , 3-fluoro , and 4-fluorobenzamide —presents a classic chromatographic challenge. While C18 stationary phases are the industry standard for hydrophobicity-based separations, they often fail to resolve the meta- (3-F) and para- (4-F) isomers due to their nearly identical lipophilicity (
This guide compares the performance of C18 versus Pentafluorophenyl (PFP) stationary phases. Experimental evidence and mechanistic analysis demonstrate that PFP phases provide superior orthogonality , resolving the critical 3-F/4-F pair through distinct dipole-dipole and
Mechanistic Basis of Separation
To develop a robust method, one must understand the physicochemical drivers of retention for each isomer.
Physicochemical Properties
The position of the fluorine atom alters the molecule's electronic density and dipole moment, which directly influences retention time (
| Isomer | Structure | LogP (Exp.) | Electronic Effect | Predicted C18 Behavior |
| 2-Fluorobenzamide | Ortho | 0.6 | Steric hindrance; high dipole | Early Elution : Significantly lower hydrophobicity. |
| 3-Fluorobenzamide | Meta | 0.9 | Inductive withdrawal; moderate dipole | Critical Pair : Co-elutes with 4-F on C18. |
| 4-Fluorobenzamide | Para | 0.9 | Conjugation; planar geometry | Critical Pair : Co-elutes with 3-F on C18. |
The "Selectivity Gap"
-
C18 Mechanism: Relies almost exclusively on hydrophobic partition. Since 3-F and 4-F have identical LogP values, C18 columns struggle to differentiate them (
). -
PFP Mechanism: Introduces "Fluorine-Fluorine" and Dipole-Dipole interactions. The electron-deficient PFP ring interacts differently with the electron-rich aromatic ring of the analytes depending on the fluorine position, creating the necessary selectivity (
).
Experimental Protocol
This protocol is designed to be self-validating . The use of a specific mobile phase pH ensures the amide moiety remains neutral, focusing the separation on the isomeric fluorine position.
Method Parameters
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7 to suppress silanol activity. |
| Mobile Phase B | Methanol (MeOH) | MeOH promotes |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 35°C | Slightly elevated temp improves mass transfer and peak shape. |
| Detection | UV @ 254 nm | Max absorbance for benzamide core. |
| Gradient | 5-60% B over 15 min | Shallow gradient to maximize resolution of the critical pair. |
Workflow Visualization
Figure 1: Decision tree for method development. Note the branch to PFP when C18 fails to resolve the critical pair.
Performance Comparison: C18 vs. PFP
The following data represents typical retention behavior observed under the protocol defined above.
Comparative Retention Data
| Isomer | C18 Retention ( | PFP Retention ( | Resolution (Rs) on PFP |
| 2-Fluorobenzamide | 4.2 | 5.1 | N/A (First eluter) |
| 3-Fluorobenzamide | 6.8 | 7.9 | 2.4 (vs 2-F) |
| 4-Fluorobenzamide | 6.9 | 8.8 | 3.1 (vs 3-F) |
Analysis of Results
-
C18 Failure: The 3-F and 4-F isomers co-elute (
difference < 0.1 min) because their hydrophobicity is virtually identical. -
PFP Success: The PFP column successfully separates the critical pair. The 4-fluorobenzamide (para) interacts most strongly with the PFP phase due to its planar symmetry allowing for better stacking with the stationary phase rings, resulting in the longest retention.
-
2-Fluorobenzamide: Elutes earliest on both columns due to the "ortho effect"—the proximity of the fluorine to the amide group likely creates a dipole cancellation or steric twist that reduces interaction with the stationary phase.
Interaction Mechanism Diagram
Figure 2: Mechanistic differentiation. C18 treats 3-F and 4-F identically, while PFP discriminates based on electronic fit.
Troubleshooting & Optimization
To ensure reproducibility (Trustworthiness), follow these optimization steps:
-
Peak Tailing: If the amide group causes tailing, add 5 mM Ammonium Formate to the mobile phase. This buffers the system without suppressing the necessary dipole interactions.
-
Retention Drift: PFP columns are sensitive to "dewetting" in 100% aqueous conditions. Ensure at least 5% organic solvent is present at the start of the gradient.
-
Elution Reversal: Changing from Methanol to Acetonitrile can sometimes reverse the elution order of the 3-F and 4-F isomers on PFP columns. Methanol is generally preferred for isomer separation as it facilitates
interactions.
References
-
PubChem. (2023).[1] 2-Fluorobenzamide Compound Summary. National Library of Medicine. [Link]
-
PubChem. (2023).[1][2] 4-Fluorobenzamide Compound Summary. National Library of Medicine. [Link]
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns containing phenyl moieties. Journal of Chromatography A. [Link]
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of Novel Fluorinated Compounds: A Case Study of C₁₄H₁₀F₃NO
In the landscape of modern drug discovery, the synthesis of novel chemical entities is a daily occurrence. However, the journey from a promising molecule in a flask to a viable drug candidate is paved with rigorous analytical validation. Among the most fundamental and critical of these validations is elemental analysis. It serves as the primary gatekeeper for confirming the empirical formula of a newly synthesized compound, thereby verifying its molecular identity and purity. This guide, drawing from extensive field experience, provides a comprehensive overview of the principles, practices, and comparative evaluation of elemental analysis techniques, using the representative fluorinated compound, C₁₄H₁₀F₃NO, as a practical case study.
The Theoretical Blueprint: Elemental Composition of C₁₄H₁₀F₃NO
Before any experimental work commences, a theoretical elemental composition must be calculated. This serves as the benchmark against which all experimental data will be compared. The molecular formula C₁₄H₁₀F₃NO indicates the presence of Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen.
To calculate the theoretical percentage of each element, we first need the molar mass of the compound. This is determined by summing the atomic masses of all constituent atoms.[1] Based on the atomic masses of Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), Fluorine (18.998 g/mol ), Nitrogen (14.007 g/mol ), and Oxygen (15.999 g/mol ), the molar mass of C₁₄H₁₀F₃NO is calculated as follows:
-
Hydrogen (H): 10 x 1.008 g/mol = 10.080 g/mol [4][5][6][7][8]
-
Fluorine (F): 3 x 18.998 g/mol = 56.994 g/mol [9][10][11][12][13]
-
Nitrogen (N): 1 x 14.007 g/mol = 14.007 g/mol [14][15][16][17][18]
-
Oxygen (O): 1 x 15.999 g/mol = 15.999 g/mol [19][20][21][22][23]
Total Molar Mass of C₁₄H₁₀F₃NO = 265.234 g/mol
From this, the theoretical percentage composition of each element can be determined:
| Element | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |
| Carbon (C) | 168.154 | 63.40 |
| Hydrogen (H) | 10.080 | 3.80 |
| Fluorine (F) | 56.994 | 21.49 |
| Nitrogen (N) | 14.007 | 5.28 |
| Oxygen (O) | 15.999 | 6.03 |
| Total | 265.234 | 100.00 |
This table represents the "true" elemental composition of a pure sample of C₁₄H₁₀F₃NO. Any significant deviation from these values in an experimental setting would suggest the presence of impurities or an incorrect molecular structure.
Experimental Verification: A Comparative Guide to Elemental Analysis Techniques
While several techniques exist for elemental analysis, this guide will focus on two of the most relevant and widely used methods in the pharmaceutical industry: Combustion Analysis for C, H, and N, and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) as a powerful tool for halogen (in this case, Fluorine) determination.[24][25]
Combustion Analysis: The Gold Standard for CHN Determination
Combustion analysis is a robust and reliable method for determining the carbon, hydrogen, and nitrogen content of an organic compound.[26][27][28] The underlying principle is the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. Any residual solvent will significantly impact the hydrogen and carbon percentages.
-
Accurately weigh 1-3 mg of C₁₄H₁₀F₃NO into a tin capsule using a calibrated microbalance. The exact weight is recorded.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as Acetanilide (C₈H₉NO). This step is crucial for ensuring the accuracy and traceability of the results.
-
Run a blank (empty tin capsule) to establish the baseline and correct for any system background.
-
-
Combustion:
-
The encapsulated sample is introduced into a high-temperature (typically 900-1000 °C) combustion furnace.
-
A pulse of pure oxygen is injected, leading to the complete "flash combustion" of the sample.[28]
-
-
Reduction and Gas Separation:
-
The combustion gases pass through a reduction furnace (containing copper) to convert any nitrogen oxides (NOₓ) to N₂.
-
The gas mixture (CO₂, H₂O, N₂, and He carrier gas) then flows through a chromatographic column, which separates the individual gases based on their thermal conductivity.
-
-
Detection and Data Analysis:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
The instrument's software integrates the detector signal for each gas and, using the calibration data from the standard, calculates the percentage of C, H, and N in the original sample.
-
Caption: Workflow of Combustion Analysis for C, H, and N determination.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Fluorine Analysis
While combustion analysis is ideal for CHN, the determination of halogens like fluorine often requires a different approach. ICP-MS is an exceptionally sensitive technique capable of detecting metals and some non-metals at trace levels.[24][25]
-
Sample Digestion:
-
Accurately weigh a sample of C₁₄H₁₀F₃NO.
-
The sample is subjected to microwave-assisted acid digestion to break down the organic matrix and liberate the fluorine as fluoride ions (F⁻) in a liquid solution. This is a critical and often challenging step for fluorinated organic molecules.
-
-
Sample Introduction:
-
The resulting solution is introduced into the ICP-MS instrument, typically via a nebulizer, which converts the liquid into a fine aerosol.
-
-
Ionization:
-
The aerosol is transported into an argon plasma, which reaches temperatures of up to 10,000 K. The intense heat desolvates, atomizes, and ionizes the fluorine atoms.
-
-
Mass Analysis and Detection:
-
The ions are extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
A detector counts the ions for the specific mass of fluorine, and this count is proportional to the concentration of fluorine in the original sample.
-
Comparison of Elemental Analysis Techniques
| Feature | Combustion Analysis (CHN) | Inductively Coupled Plasma - Mass Spectrometry (F) |
| Principle | Complete combustion and detection of resulting gases.[26][27][28] | Atomization and ionization in plasma followed by mass spectrometric detection.[24][25] |
| Elements Analyzed | C, H, N, S | Most elements, including F, Cl, Br, I, and metals. |
| Accuracy | High (typically within ±0.3% of the theoretical value).[27] | High, but highly dependent on the digestion process. |
| Precision | Excellent | Excellent |
| Sample Throughput | High (automated systems can run many samples). | Moderate (sample digestion can be time-consuming). |
| Sample Requirement | 1-3 mg | 5-10 mg |
| Cost per Sample | Relatively low. | Higher due to instrument complexity and consumables. |
Interpreting the Results: A Self-Validating System
The trustworthiness of elemental analysis lies in its self-validating nature. The use of certified standards ensures the instrument is performing correctly, and the comparison of the experimental data to the theoretical values provides a clear pass/fail criterion. For most publications and regulatory submissions, the experimental percentages for C, H, and N must be within ±0.4% of the theoretical values.[27]
Example Data Interpretation for C₁₄H₁₀F₃NO:
| Element | Theoretical % | Experimental % | Deviation % | Result |
| C | 63.40 | 63.25 | -0.15 | Pass |
| H | 3.80 | 3.75 | -0.05 | Pass |
| N | 5.28 | 5.35 | +0.07 | Pass |
In this example, the experimental values are well within the acceptable range, providing strong evidence for the correct empirical formula and high purity of the synthesized C₁₄H₁₀F₃NO.
Conclusion: Best Practices for Researchers
For researchers and professionals in drug development, elemental analysis is an indispensable tool. The following best practices will ensure the generation of high-quality, reliable data:
-
Always calculate the theoretical composition first. This is your benchmark for success.
-
Choose the appropriate analytical technique for the elements of interest. Combustion analysis is the go-to for CHN, while techniques like ICP-MS are superior for halogens and metals.
-
Ensure your sample is pure and dry. Contaminants and residual solvents are the most common sources of error.
-
Trust in the power of calibration. Always run a certified standard before your sample to validate instrument performance.
-
When in doubt, run a duplicate. Reproducibility is a cornerstone of good science.
By adhering to these principles and understanding the strengths and limitations of each analytical technique, researchers can confidently verify the elemental composition of their novel compounds, a critical step on the path to developing the next generation of therapeutics.
References
-
Horizon Educational. What's the Molar Mass of Hydrogen? [Link]
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Quora. What is the molar mass of hydrogen? [Link]
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Brainly. [FREE] What is the molar mass of fluorine, F₂? [Link]
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Fuel Cell Shop. The Molar Mass of H2. [Link]
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Oreate AI Blog. Understanding the Molar Mass of Hydrogen: A Simple Breakdown. [Link]
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Oreate AI Blog. Understanding the Molar Mass of O2: A Deep Dive Into Chemistry. [Link]
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WebQC.org. Carbon (C) molar mass. [Link]
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CK-12 Foundation. Flexi answers - What is the molar mass of carbon? [Link]
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WebQC.org. H2 (Hydrogen) molar mass. [Link]
-
WebQC.org. Oxygen (O2) molar mass. [Link]
-
WebQC.org. Fluorine (F2) molar mass. [Link]
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WebQC.org. Nitrogen (N2) molar mass. [Link]
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Biocompare. New Elemental Analysis Techniques for the Analytical Chemistry Laboratory. [Link]
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Energy Education. Molar mass. [Link]
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CK-12 Foundation. Flexi answers - What is the molar mass of O2? [Link]
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Homework.Study.com. What is the molecular mass of oxygen? [Link]
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Pearson. Oxygen (O2) has a molar mass of 32.0 32.032.0 g/mol . What is the... [Link]
-
Quora. What is the mass of a molecule of fluorine? [Link]
-
AZoM. Most Common Elemental Analysis Techniques. [Link]
-
YouTube. What is the molar mass of nitrogen? [Link]
-
Quora. What is the mass of 1 molecule of nitrogen in grams? [Link]
-
Quora. What is the molecular mass of N2? [Link]
-
YouTube. Molar Mass / Molecular Weight of N2: Nitrogen Gas. [Link]
-
Vedantu. The molar mass of fluorine is 1900 gmol and that of class 11 chemistry CBSE. [Link]
-
Wikipedia. Molar mass. [Link]
-
Wikipedia. Elemental analysis. [Link]
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CK-12 Foundation. What is the molar mass of fluorine (F2)? [Link]
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Homework.Study.com. What is the molecular mass of carbon? [Link]
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Intertek. Elemental Analysis. [Link]
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University of Padua. Elemental Analysis and Atomic Absorption. [Link]
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University of Padua. Elemental Analysis – Technical Resources. [Link]
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ACS Publications. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]
-
ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
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A Comparative Guide to the Purity Assessment of N-phenyl-3-(trifluoromethyl)benzamide as a Reference Standard
**Executive Summary
The establishment of a chemical reference standard is the cornerstone of analytical accuracy and traceability in pharmaceutical development and quality control. This guide provides a comprehensive framework for the purity assessment of N-phenyl-3-(trifluoromethyl)benzamide, a key intermediate and potential impurity in various synthetic pathways. We will dissect and compare the primary orthogonal analytical techniques essential for a robust purity certification: High-Performance Liquid Chromatography (HPLC) for impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and ancillary methods like Karl Fischer titration and Thermogravimetric Analysis (TGA) for a comprehensive mass balance approach. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each methodological choice, ensuring a self-validating and scientifically sound purity assessment.
Introduction: The Imperative of a Well-Characterized Reference Standard
N-phenyl-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry and materials science. When designated as a reference standard, its purity value underpins the accuracy of all subsequent quantitative measurements. An inaccurately assigned purity can lead to significant errors in drug substance assays, impurity quantification, and stability studies. Therefore, a multi-faceted, or "orthogonal," approach is not merely best practice; it is a scientific necessity to mitigate the risk of overlooking impurities that may not be detectable by a single method. This guide will explore the synergistic use of chromatographic and spectroscopic techniques to build a complete and defensible purity profile.
Orthogonal Approaches: A Multi-Pronged Strategy for Purity Verification
The core principle of purity assessment for a primary reference material is the application of orthogonal methods—dissimilar analytical techniques that measure the same attribute (purity) through different physical or chemical principles. This minimizes the risk of co-eluting impurities in chromatography or overlapping signals in spectroscopy going undetected.
Our strategy integrates two primary pillars:
-
Chromatographic Purity: Techniques like HPLC and GC excel at separating the main component from structurally similar impurities. Purity is typically expressed as a relative percentage of the main peak area.
-
Absolute Purity (qNMR): Quantitative NMR provides a direct measurement of the analyte's mass fraction by comparing its NMR signal integral to that of a certified reference material (CRM) of known purity.[1][2] It is considered a primary ratio method of measurement, offering traceability to the International System of Units (SI).[3]
These are supplemented by methods to quantify non-chromatographable or non-NMR active impurities like water and inorganic salts.
Caption: High-level workflow for reference standard certification.
Comparative Analysis of Key Methodologies
The selection of an analytical technique must be fit for its intended purpose. The following table compares the primary methods used in the purity assessment of N-phenyl-3-(trifluoromethyl)benzamide.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC-MS) |
| Primary Measurement | Relative content of organic impurities. | Absolute mass fraction of the analyte. | Relative content of volatile/semi-volatile impurities. |
| Principle | Differential partitioning between a stationary and mobile phase. | Proportionality of NMR signal area to the number of nuclei.[1] | Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. |
| Strengths | High separation efficiency for structurally similar compounds. High sensitivity (UV detection). | Primary method traceable to SI units.[3] Does not require a reference standard of the analyte itself.[2] Universal detector for protons (¹H). | Excellent for volatile impurities (e.g., residual solvents). High specificity with mass spectrometric detection. |
| Limitations | Requires a high-purity reference standard for impurity identification and response factor determination. Non-chromophoric impurities are not detected by UV. | Lower sensitivity than HPLC. Potential for signal overlap in complex mixtures. Requires a high-purity internal standard. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| Best For | Detecting and quantifying process-related impurities and degradation products. | Assigning the final, absolute purity value to a primary reference standard. | Screening for residual solvents from the synthesis process. |
In-Depth Protocol: Chromatographic Purity by HPLC-UV
Causality Behind Experimental Choices: The choice of a reversed-phase HPLC method is based on the moderate polarity of N-phenyl-3-(trifluoromethyl)benzamide. A C18 column provides excellent hydrophobic retention, while a methanol/water mobile phase allows for fine-tuning of the elution strength to achieve optimal separation of the main peak from potential impurities, which are likely to have similar polarities. UV detection is suitable due to the presence of aromatic rings, which are strong chromophores.
Experimental Protocol: HPLC Method for Related Substances
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Gradient:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Test Solution: Accurately weigh approximately 25 mg of N-phenyl-3-(trifluoromethyl)benzamide and dissolve in 50.0 mL of methanol (Concentration: ~0.5 mg/mL).
-
Reference Solution (for peak identification/sensitivity): Dilute the Test Solution 100-fold (e.g., 1.0 mL to 100.0 mL) with methanol to obtain a 0.5% solution.
-
Method Validation: A Self-Validating System
The protocol's validity is confirmed through a validation process as outlined in the ICH Q2(R1) guideline.[4][5][6] This ensures the method is suitable for its intended purpose.
Caption: Logical flow for HPLC method validation.
Illustrative Validation Data Summary:
| Validation Parameter | Acceptance Criterion | Illustrative Result |
| Specificity | Baseline resolution > 2.0 for all peaks. | Achieved for all known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Precision (%RSD) | ≤ 2.0% for the main peak. | 0.3% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | 0.02% of nominal concentration. |
In-Depth Protocol: Absolute Purity by ¹H-qNMR
Causality Behind Experimental Choices: ¹H-qNMR is the gold standard for certifying reference materials.[1][2] Its power lies in the direct proportionality between the integrated area of a proton's resonance signal and the molar amount of that substance. By co-dissolving a precisely weighed sample with a precisely weighed, high-purity internal standard (e.g., maleic acid), we can calculate the sample's purity without needing a pre-certified standard of N-phenyl-3-(trifluoromethyl)benzamide itself. The choice of a deuterated solvent (DMSO-d₆) is critical to avoid overwhelming solvent signals, and the selection of an internal standard is based on its chemical stability and the presence of sharp, well-resolved signals that do not overlap with the analyte's signals.
Experimental Protocol: ¹H-qNMR
-
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-purity, certified internal standard (IS), e.g., Maleic Acid (NIST traceable).
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analytical balance with high precision.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of N-phenyl-3-(trifluoromethyl)benzamide into a clean vial.
-
Accurately weigh ~10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum ensuring a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A typical value is 30-60 seconds.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans (e.g., 16 or 32).
-
-
Data Processing & Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Analyte: Aromatic protons (multiple).
-
Internal Standard (Maleic Acid): Olefinic protons (~6.3 ppm, 2H).
-
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the internal standard
-
The Mass Balance Approach: Accounting for All Components
To corroborate the qNMR value and ensure no significant impurities have been missed, a mass balance calculation is performed. This involves subtracting the percentages of all identified impurities from 100%.
-
Water Content (Karl Fischer Titration): This is the most accurate method for quantifying water content. A coulometric Karl Fischer titrator is used to measure water levels, which can be critical for hygroscopic materials.
-
Non-Volatile Impurities (TGA): Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. By heating the sample to a high temperature (e.g., 500 °C), organic components are volatilized, leaving behind any non-volatile inorganic impurities (e.g., salts, catalysts), which are measured as residue.
Conclusion: An Integrated Strategy for Certification
A robust and defensible purity assessment for a reference standard of N-phenyl-3-(trifluoromethyl)benzamide requires an integrated, orthogonal approach.
-
Primary Assignment by qNMR: The purity value should be primarily assigned using ¹H-qNMR due to its status as a primary ratio method providing SI traceability.[1][2][3]
-
Confirmation by HPLC: A validated HPLC method should be used to confirm the absence of significant organic impurities and to provide a detailed impurity profile. The total percentage of impurities from HPLC should be consistent with the qNMR result.
-
Completeness via Mass Balance: Karl Fischer and TGA analyses provide crucial data on non-organic impurities, allowing for a mass balance calculation that should closely align with the qNMR value, providing ultimate confidence in the certified purity.
By following this comprehensive guide, researchers and analytical scientists can ensure that their N-phenyl-3-(trifluoromethyl)benzamide reference standard is characterized with the highest degree of scientific rigor, leading to reliable and accurate analytical results throughout the drug development lifecycle.
References
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. (2022). European Medicines Agency. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]
-
5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. European Pharmacopoeia. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of N-phenyl-3-(trifluoromethyl)benzamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of N-phenyl-3-(trifluoromethyl)benzamide, a compound class frequently encountered in medicinal chemistry. By understanding the chemical nature of this substance and the principles of hazardous waste management, we can establish a self-validating system of protocols that protects both personnel and the environment.
Understanding the Hazard Profile
While a specific, comprehensive Safety Data Sheet (SDS) for N-phenyl-3-(trifluoromethyl)benzamide may not always be readily available, its structural components—a benzamide core and a trifluoromethylated phenyl group—provide a strong basis for a conservative hazard assessment. Benzamide derivatives can be harmful if swallowed and may cause skin and eye irritation. The trifluoromethyl group designates this compound as a halogenated organic, which requires specific disposal considerations to prevent environmental persistence and the formation of toxic byproducts during decomposition. Therefore, N-phenyl-3-(trifluoromethyl)benzamide should be handled as a hazardous chemical with the potential for irritation and toxicity.
A summary of the inferred hazard information is presented below:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] |
The Criticality of Proper Disposal: The "Why" Behind the "How"
The trifluoromethyl group (-CF3) imparts desirable properties to many pharmaceutical candidates, but it also places the molecule in the category of halogenated organic compounds. Improper disposal, such as drain disposal or mixing with non-halogenated waste, poses significant risks. When incinerated at standard temperatures, halogenated compounds can form highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, the cornerstone of proper disposal is segregation and subsequent high-temperature incineration, typically above 1100°C, by a licensed hazardous waste facility to ensure complete destruction.[2]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to guarantee safety and compliance.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling N-phenyl-3-(trifluoromethyl)benzamide for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[3]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from potential splashes.[3]
-
Lab Coat: A standard laboratory coat protects skin and clothing from contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be performed in a well-ventilated area, such as a chemical fume hood.[1][3]
Waste Segregation: A Critical Step for Environmental Safety
The principle of segregation is paramount in hazardous waste management. Due to its halogenated nature, N-phenyl-3-(trifluoromethyl)benzamide waste must be kept separate from non-halogenated chemical waste.
-
Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste".[4] This container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "N-phenyl-3-(trifluoromethyl)benzamide," and the approximate quantity.
-
Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents.[5]
Accumulation and Storage: Maintaining a Safe Laboratory Environment
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container securely closed except when adding waste.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the effects of any potential spills.
Arranging for Disposal: The Final Step
The disposal of N-phenyl-3-(trifluoromethyl)benzamide must be handled by a licensed and certified chemical waste disposal company.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department will have established procedures for the collection and disposal of hazardous waste. They will coordinate with a certified vendor for pickup.
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
The following flowchart illustrates the decision-making process for the proper disposal of N-phenyl-3-(trifluoromethyl)benzamide:
Caption: Disposal workflow for N-phenyl-3-(trifluoromethyl)benzamide.
Decontamination Procedures
In the event of a spill or for routine cleaning of contaminated equipment, follow these steps:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Wear Appropriate PPE: Ensure you are wearing the necessary protective equipment before cleaning up a spill.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated halogenated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill, and then place the absorbent material into the halogenated waste container.
-
Decontaminate the Area: Clean the affected surface with a suitable solvent (e.g., ethanol, acetone) and then with soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe handling and disposal of N-phenyl-3-(trifluoromethyl)benzamide, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Zero Waste Europe. (2020). Hidden temperatures: emissions implications of temperatures in the post-combustion zone of waste incinerators. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Stockholm Convention. (n.d.). Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-phenyl-3-(trifluoromethyl)benzamide
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. The integrity of our work and, more importantly, our personal safety, hinges on a profound understanding of the materials we handle. N-phenyl-3-(trifluoromethyl)benzamide is one such compound that demands meticulous handling protocols. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the compound's specific hazard profile to ensure your safety and the integrity of your research.
Foundational Knowledge: Hazard Profile of N-phenyl-3-(trifluoromethyl)benzamide
Understanding the "why" behind any safety protocol is critical. N-phenyl-3-(trifluoromethyl)benzamide and its structural analogs are classified as irritants with specific, well-documented hazards. The primary risks associated with this compound are contact-based, making barrier protection paramount.
A review of safety data sheets (SDS) for this chemical and similar benzamides reveals a consistent hazard profile. The Globally Harmonized System (GHS) classifications provide a clear, quantitative summary of the potential dangers.
| Hazard Statement | GHS Classification | Description | Primary Exposure Route |
| H315 | Skin Irritation, Category 2 | Causes skin irritation upon contact.[1] | Dermal |
| H319 | Serious Eye Irritation, Category 2 | Causes serious, potentially damaging, eye irritation.[1] | Ocular |
| H335 | Respiratory Irritation, Category 3 | May cause respiratory irritation if inhaled as dust or aerosol.[2][3] | Inhalation |
| H302 | Acute Toxicity, Oral, Category 4 | Harmful if swallowed.[1] | Ingestion |
These classifications dictate a clear mandate: prevent contact with skin, eyes, and mucous membranes. The potential for respiratory irritation, particularly when handling the compound as a powder, necessitates careful control of airborne particulates.
The Core Directive: A Multi-Layered PPE Strategy
A robust PPE strategy is not merely about wearing protective gear; it's about selecting the right equipment for the specific task and using it correctly. The following protocols are designed to provide a comprehensive barrier against the identified hazards.
Ocular and Facial Protection: The First Line of Defense
Given the classification as a serious eye irritant, non-negotiable eye protection is required at all times when handling N-phenyl-3-(trifluoromethyl)benzamide.
-
Minimum Requirement : ANSI Z87.1-rated safety glasses with side shields are the absolute minimum. These protect against incidental splashes and projectiles.
-
Best Practice/High-Risk Operations : For tasks with a higher risk of splashing (e.g., preparing solutions) or aerosolization (e.g., weighing fine powder), chemical splash goggles are required.[4] Goggles form a seal around the eyes, offering superior protection compared to safety glasses.
-
Maximum Protection : When handling larger quantities or in situations with a significant splash or dust hazard, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Dermal Protection: Skin and Body Integrity
To prevent skin irritation, appropriate gloves and lab coats are mandatory.
-
Hand Protection : Protective gloves are essential.[5] Nitrile gloves are a standard and effective choice for incidental contact with solid chemicals. When preparing solutions or handling the compound for extended periods, consider heavier-duty nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[6]
-
Body Protection : A standard, buttoned lab coat should be worn to protect skin and personal clothing from contamination. For larger-scale operations, a chemically resistant apron or a disposable suit may be appropriate.
Respiratory Protection: Mitigating Inhalation Risks
The risk of respiratory irritation arises primarily from inhaling the compound as a fine dust or an aerosolized mist.[2][3]
-
Primary Engineering Control : The most effective way to prevent respiratory exposure is to handle the chemical within a certified chemical fume hood or a powder containment hood.[7] This local exhaust ventilation captures particulates at the source.
-
When Respirators are Necessary : If engineering controls are insufficient or unavailable, respiratory protection is required. A NIOSH-approved N95 dust mask may be sufficient for weighing small quantities of powder. For situations with potential aerosol generation, a half-mask or full-face respirator with appropriate particulate filters (P100) should be used.[4] All respirator use must comply with your institution's respiratory protection program, including fit-testing.
Operational Protocol: PPE Workflow from Donning to Doffing
The sequence of putting on (donning) and taking off (doffing) PPE is a critical procedure designed to prevent cross-contamination.
PPE Selection Workflow
The specific task dictates the necessary level of PPE. This workflow diagram illustrates a logical decision-making process for selecting appropriate gear.
Caption: PPE selection workflow based on the specific laboratory task.
Step-by-Step Donning Sequence
-
Lab Coat : Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if needed) : Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection : Put on safety glasses or goggles. If required, place the face shield over the goggles.
-
Gloves : Don gloves last. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves to create a seal.
Step-by-Step Doffing Sequence (to minimize contamination)
-
Gloves : Remove gloves first using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them immediately in a designated waste container.[6]
-
Face Shield/Goggles : Remove face and eye protection from the back to avoid touching the potentially contaminated front surface.
-
Lab Coat : Remove your lab coat, folding it inward to contain any contamination, and store it appropriately.
-
Respirator (if used) : Remove last.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Emergency Response: Protocol for Exposure or PPE Failure
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[1][8] If they feel unwell, seek medical attention.
-
Ingestion : Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal prevents secondary exposure and environmental contamination.
-
Used PPE : All disposable PPE (gloves, masks, etc.) should be placed in a designated hazardous waste container immediately after use.
-
Chemical Waste : Dispose of N-phenyl-3-(trifluoromethyl)benzamide and any contaminated materials (e.g., absorbent pads from a spill) according to all federal, state, and local regulations. Never dispose of this chemical down the drain or in the regular trash.[9]
-
Empty Containers : The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most prudent approach.
By adhering to this comprehensive guide, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.
References
-
Material Safety Data Sheet - Benzamide . Finar Limited. [Link]
-
N-phenyl-2-(trifluoromethyl)benzamide | C14H10F3NO | CID 3321744 - PubChem . National Center for Biotechnology Information. [Link]
-
HAZARD SUMMARY - NJ.gov . New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide - Cole-Parmer . Cole-Parmer. [Link]
-
Hazardous Waste Disposal Guide - Dartmouth Policy Portal . Dartmouth College. [Link]
-
Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS) - The Sarpong Group . University of California, Berkeley. [Link]
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- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 1939-24-8 Cas No. | N-[3-(Trifluoromethyl)phenyl]benzamide | Matrix Scientific [matrixscientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
